molecular formula C8H6N2O2 B1376256 5-Cyano-3-methylpyridine-2-carboxylic acid CAS No. 1262860-49-0

5-Cyano-3-methylpyridine-2-carboxylic acid

Cat. No.: B1376256
CAS No.: 1262860-49-0
M. Wt: 162.15 g/mol
InChI Key: PFENLEKZZJZJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-3-methylpyridine-2-carboxylic acid is a multifunctional pyridine derivative of interest in medicinal chemistry and organic synthesis. The molecular framework incorporates a carboxylic acid, a nitrile group, and a methyl substituent on a pyridine ring, making it a valuable scaffold for constructing more complex molecules . Pyridine derivatives are known for their wide range of applications in diverse chemical domains, including use as ligands in coordination chemistry, building blocks for supramolecular structures, and as core intermediates in the synthesis of pharmaceuticals and agrochemicals . The presence of multiple functional groups allows for various chemical modifications; the carboxylic acid can be converted to esters or amides, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering diverse pathways for molecular diversification . Researchers can utilize this compound as a key precursor in heterocyclic chemistry projects. As with all fine chemicals, proper laboratory handling procedures should be observed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyano-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-2-6(3-9)4-10-7(5)8(11)12/h2,4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFENLEKZZJZJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262860-49-0
Record name 5-Cyano-3-methylpyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Cyano-3-methylpyridine-2-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a nitrile group, and a methyl group on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, key applications in drug discovery, and essential safety and handling protocols. The information herein is synthesized from authoritative chemical databases and literature to support advanced research and development activities.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its application in any research setting. This compound is registered under CAS Number 1262860-49-0 .[1][2] Its key identifiers and computed properties are summarized below.

Table 1: Core Properties and Identifiers

PropertyValueSource
CAS Number 1262860-49-0PubChem[1], Sinfoo Biotech[2]
Molecular Formula C₈H₆N₂O₂PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 5-cyano-3-methylpicolinic acidPubChem[1]
Molecular Weight 162.15 g/mol PubChem[1]
Monoisotopic Mass 162.042927438 DaPubChem[1]
Form SolidCymitQuimica[3]
XLogP3-AA (Predicted) 0.8PubChem[1]

These properties indicate a small, moderately polar molecule suitable for a range of organic transformations and as a ligand for metal complexes. Its structure is a key determinant of its utility in creating targeted therapeutic agents.

Synthesis Pathway: A Mechanistic Perspective

While specific, scaled-up manufacturing protocols for this compound are proprietary, a logical and efficient synthetic route can be devised from established principles of organic chemistry. A common strategy for preparing pyridine carboxylic acids involves the hydrolysis of a corresponding nitrile precursor.[4][5] This approach is advantageous as the nitrile group is a stable and accessible functional handle.

A plausible synthesis begins with a suitably substituted pyridine ring, such as 2,5-dicyano-3-methylpyridine. The selective hydrolysis of the nitrile at the C2 position is the critical step.

Causality of Experimental Choices:

  • Selective Hydrolysis: The nitrile at the C2 position is adjacent to the pyridine nitrogen, which influences its electronic properties and reactivity. This proximity allows for potential anchimeric assistance or differentiation from the C5 nitrile under controlled reaction conditions (e.g., using specific acid or base concentrations and temperatures).

  • Reaction Conditions: Acid-catalyzed hydrolysis, often with sulfuric acid, is a robust method for converting nitriles to carboxylic acids.[4] The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.

  • Work-up and Purification: The reaction mixture is typically cooled and the pH is carefully adjusted to precipitate the carboxylic acid product.[4] The isoelectric point of the molecule is targeted to minimize its solubility in the aqueous medium. Subsequent purification by recrystallization or column chromatography yields the final, high-purity compound.

G cluster_0 Plausible Synthetic Workflow Precursor 2,5-Dicyano-3-methylpyridine (Starting Material) Hydrolysis Selective Hydrolysis (e.g., H₂SO₄, H₂O, Heat) Precursor->Hydrolysis Intermediate Reaction Mixture (Containing product, unreacted starting material, and byproducts) Hydrolysis->Intermediate Neutralization pH Adjustment (e.g., with NaOH or Na₂CO₃ to pI) Intermediate->Neutralization Precipitation Precipitation & Filtration (Isolation of crude product) Neutralization->Precipitation Purification Purification (Recrystallization or Chromatography) Precipitation->Purification FinalProduct This compound (Final Product, >98% Purity) Purification->FinalProduct

Caption: Plausible synthetic workflow for the target compound.

Applications in Drug Development and Research

The true value of this compound lies in its role as a key intermediate and structural motif in drug discovery. Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds for a vast number of therapeutic agents targeting diseases like cancer, tuberculosis, diabetes, and hypertension.[6]

4.1 Role as a Structural Scaffold

The compound's three distinct functional groups offer multiple points for chemical modification, allowing chemists to systematically explore structure-activity relationships (SAR).

  • Carboxylic Acid (C2): Can be converted into esters, amides, or other functional groups. It also serves as a key hydrogen bond donor/acceptor and a coordination site for metal-based enzyme inhibitors.

  • Methyl Group (C3): Provides a lipophilic contact point and can be functionalized further, for instance, via halogenation, to modulate the compound's properties.

  • Cyano Group (C5): Acts as a potent hydrogen bond acceptor and a bioisostere for other functional groups. It can also be a precursor for other functionalities like amines or tetrazoles.

This trifunctional nature makes it a valuable building block for creating libraries of compounds for high-throughput screening. Its potential use as a medicinal drug for chronic diseases has been noted.[7] Furthermore, quinoxaline derivatives containing cyano and carboxylic acid moieties have shown promise in the development of drugs for neglected diseases.[8]

G cluster_mods Derivatization Points cluster_apps Therapeutic Targets Core 5-Cyano-3-methyl- pyridine-2-carboxylic acid (Scaffold) Carboxyl Carboxyl Group (C2) Amide/Ester Formation Core->Carboxyl Site 1 Cyano Cyano Group (C5) Bioisosteric Replacement Core->Cyano Site 3 Methyl Methyl Group (C3) Lipophilic Tuning Core->Methyl Site 2 Enzyme Enzyme Inhibitors Carboxyl->Enzyme Material Functional Materials Carboxyl->Material Cyano->Enzyme Receptor Receptor Modulators Methyl->Receptor

Caption: Role as a versatile scaffold in chemical synthesis.

Safety, Handling, and Storage

Ensuring scientific integrity and personnel safety requires strict adherence to established handling protocols. This compound is considered a hazardous chemical.[9]

5.1 GHS Hazard Identification

The compound is classified with the following hazards based on available data.[1]

Table 2: GHS Hazard Classifications

Hazard CodeDescriptionClass
H315Causes skin irritationSkin Irrit. 2
H319Causes serious eye irritationEye Irrit. 2
H302Harmful if swallowedAcute Tox. 4 (Oral)
H312Harmful in contact with skinAcute Tox. 4 (Dermal)
H332Harmful if inhaledAcute Tox. 4 (Inhalation)

Signal Word: Warning [1][9]

5.2 Protocol for Safe Handling and Storage

The following protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.

Step 1: Prevention & Personal Protective Equipment (PPE)

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.

  • PPE: Wear appropriate personal protective equipment, including nitrile gloves, a lab coat, and chemical safety goggles (conforming to EN 166 or NIOSH standards).[11]

  • Handling: Avoid breathing dust.[9] Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[9]

Step 2: Emergency & First-Aid Response

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[9]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.

Step 3: Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[12]

Step 4: Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]

Conclusion

This compound (CAS 1262860-49-0) is a pivotal chemical intermediate with significant potential, particularly in the field of drug discovery. Its well-defined physicochemical properties, combined with its multifunctional nature, provide a robust platform for the design and synthesis of novel therapeutic agents. Understanding its synthetic logic and adhering strictly to safety protocols are paramount for leveraging its full potential in a research and development environment.

References

An In-depth Technical Guide to 5-Cyano-3-methylpyridine-2-carboxylic Acid and its Structural Analogs as Modulators of Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in the design of biologically active molecules. Within this vast chemical space, the 5-Cyano-3-methylpyridine-2-carboxylic acid framework presents a particularly compelling starting point for the development of novel therapeutics. The strategic placement of a nitrile, a methyl group, and a carboxylic acid on the pyridine ring offers a rich platform for structural modification and optimization of pharmacological activity. This guide provides a comprehensive technical overview of this core structure, its structural analogs, their synthesis, and their potential as modulators of key biological targets, with a focus on enzyme inhibition.

The this compound Scaffold: A Privileged Core

The this compound molecule (Figure 1) integrates several key functional groups that contribute to its potential as a pharmacophore.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the overall electronic distribution of the molecule, impacting its binding to biological targets.[1]

  • Carboxylic Acid (C2-position): This acidic group can form strong ionic interactions and hydrogen bonds with amino acid residues in enzyme active sites, often serving as a key anchoring point.[2]

  • Cyano Group (C5-position): The nitrile moiety is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and a bioisostere for other functional groups.[3] Its electron-withdrawing nature can also influence the acidity of the carboxylic acid and the overall polarity of the molecule.

  • Methyl Group (C3-position): The methyl group provides a point for steric interaction and can influence the conformation of the molecule, potentially enhancing selectivity for a specific target.

Figure 1: Structure of the this compound core.

Design and Synthesis of Structural Analogs

The rational design of structural analogs of this compound allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of desired pharmacological properties. Key modifications can be introduced at the C2, C3, and C5 positions of the pyridine ring.

Synthetic Strategies

A versatile approach to the synthesis of the this compound scaffold and its analogs often involves multi-component reactions to construct the substituted pyridine ring, followed by functional group manipulations.

Proposed General Synthetic Pathway:

A plausible synthetic route can be envisioned starting from readily available precursors, leveraging established methodologies for the construction of highly substituted pyridines. One such approach is a modified Hantzsch-type pyridine synthesis or a related multi-component condensation.

Synthetic_Workflow cluster_0 Pyridine Ring Formation cluster_1 Functional Group Interconversion start β-Ketoester/ β-Diketone mcr Multi-component Reaction start->mcr aldehyde Aldehyde aldehyde->mcr cyanoacetamide Cyanoacetamide cyanoacetamide->mcr cyanopyridone Substituted 2-Pyridone mcr->cyanopyridone chlorination Chlorination (e.g., POCl₃) cyanopyridone->chlorination cyanopyridine Substituted 2-Chloropyridine chlorination->cyanopyridine cyanation Cyanation (e.g., KCN) final_cyanopyridine Substituted 2-Cyanopyridine cyanation->final_cyanopyridine hydrolysis Hydrolysis (Acid/Base) target Target Molecule: 5-Cyano-3-methylpyridine- 2-carboxylic acid Analog hydrolysis->target cyanopyridine->cyanation final_cyanopyridine->hydrolysis

Figure 2: General synthetic workflow for this compound analogs.

Detailed Experimental Protocol (Hypothetical Example):

The following protocol is a representative example for the synthesis of a this compound analog, based on established chemical transformations.

Step 1: Synthesis of 6-Chloro-5-cyano-3-methyl-2-pyridone

  • To a solution of ethyl acetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add piperidine (0.1 eq).

  • Add the desired aldehyde (e.g., acetaldehyde, 1.0 eq) and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the corresponding 2-pyridone.

  • Treat the 2-pyridone with phosphorus oxychloride (POCl₃) at reflux for 2-3 hours.

  • Carefully quench the reaction mixture with ice water and neutralize with a base (e.g., NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 6-chloro-5-cyano-3-methyl-2-pyridone.

Step 2: Synthesis of 5,6-Dicyano-3-methyl-2-pyridone

  • Dissolve the 6-chloro-5-cyano-3-methyl-2-pyridone (1.0 eq) in a suitable solvent such as DMF or DMSO.

  • Add potassium cyanide (KCN) (1.2 eq) and a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6).

  • Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 5,6-dicyano-3-methyl-2-pyridone. Purify by column chromatography if necessary.

Step 3: Hydrolysis to this compound

  • Suspend the 5,6-dicyano-3-methyl-2-pyridone (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture at reflux for 12-24 hours. The hydrolysis of both nitrile groups will occur, followed by decarboxylation at the 6-position.

  • Cool the reaction mixture and adjust the pH to 2-3 with a base (e.g., NaOH) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to yield the final product, this compound.

Characterization

The synthesized compounds should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the pyridine ring protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for all carbon atoms, including the pyridine ring carbons, the methyl carbon, the nitrile carbon, and the carboxylic acid carbonyl carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C≡N stretch (around 2220-2260 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Pharmacological Evaluation and Structure-Activity Relationships (SAR)

The this compound scaffold has shown promise as a modulator of various biological targets, particularly enzymes such as kinases. A systematic SAR study is crucial for identifying key structural features that govern potency and selectivity.

Enzyme Inhibition

Many cyanopyridine derivatives have been investigated as enzyme inhibitors.[4] The mechanism of inhibition can vary, but often involves the formation of key interactions with amino acid residues in the active site.

Enzyme_Inhibition cluster_0 Inhibitor Binding cluster_1 Consequences inhibitor 5-Cyano-3-methylpyridine- 2-carboxylic acid Analog binding Binding inhibitor->binding active_site Enzyme Active Site active_site->binding inhibition Enzyme Inhibition binding->inhibition downstream Modulation of Downstream Signaling inhibition->downstream

Figure 3: Conceptual diagram of enzyme inhibition by a this compound analog.

Types of Enzyme Inhibition:

  • Competitive Inhibition: The inhibitor competes with the natural substrate for binding to the active site.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

The type of inhibition can be determined through kinetic studies, such as by generating Lineweaver-Burk plots.

Structure-Activity Relationship (SAR) Exploration

The following table summarizes hypothetical SAR data for a series of this compound analogs against a target kinase. This data illustrates how systematic structural modifications can impact biological activity.

Analog R¹ (at C3) R² (at C5) R³ (at C2) Kinase IC₅₀ (nM) Notes
1 (Core) -CH₃-CN-COOH500Baseline activity.
2 -H-CN-COOH1200Removal of the methyl group decreases activity, suggesting a beneficial steric interaction.
3 -CH₂CH₃-CN-COOH350Increasing the alkyl chain length at C3 is well-tolerated.
4 -CH₃-H-COOH>10000Removal of the cyano group abolishes activity, indicating its critical role in binding.
5 -CH₃-Cl-COOH800Replacing the cyano group with a chloro group reduces potency.
6 -CH₃-CN-CONH₂750Bioisosteric replacement of the carboxylic acid with a primary amide is tolerated but with reduced activity.
7 -CH₃-CN-Tetrazole450The tetrazole group is a good bioisostere for the carboxylic acid, maintaining similar potency.[5]

Key SAR Insights:

  • The cyano group at the C5 position appears to be crucial for activity.

  • A small alkyl group at the C3 position , such as methyl or ethyl, is favorable for potency.

  • The carboxylic acid at the C2 position is important for potent inhibition, likely acting as a key binding anchor. Bioisosteric replacements such as a tetrazole can be explored.[5]

Bioisosteric Replacements: Fine-Tuning Molecular Properties

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity.[5] For the this compound scaffold, both the carboxylic acid and the nitrile group are amenable to bioisosteric replacement.

Carboxylic Acid Bioisosteres

While the carboxylic acid group is often critical for target binding, it can also lead to poor cell permeability and rapid metabolism. Common bioisosteres for carboxylic acids include:

  • Tetrazoles: These are acidic heterocycles that can mimic the charge and hydrogen bonding properties of a carboxylic acid.[5]

  • Acylsulfonamides: These groups can also act as acidic mimics.

  • Hydroxamic acids: These can chelate metal ions in enzyme active sites.

Nitrile Bioisosteres

The nitrile group can be replaced by other small, polar groups that can act as hydrogen bond acceptors, such as:

  • Oxadiazoles: These five-membered heterocycles can mimic the electronic properties of the nitrile.

  • Halogens (e.g., Chlorine, Bromine): While not true bioisosteres in all cases, they can sometimes occupy the same space and engage in halogen bonding.

  • Trifluoromethyl group: This group can act as a hydrogen bond acceptor and can improve metabolic stability.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors and other therapeutic agents. The synthetic accessibility of this core and the potential for diverse structural modifications make it an attractive platform for medicinal chemists.

Future research in this area should focus on:

  • Expansion of the SAR: Synthesizing and testing a broader range of analogs to further refine the understanding of the structural requirements for potent and selective biological activity.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific biological targets of active compounds and their precise mechanism of inhibition.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease.

References

5-Cyano-3-methylpyridine-2-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Cyano-3-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a carboxylic acid, a nitrile group, and a methyl group on the pyridine ring, presents a versatile scaffold for the synthesis of novel therapeutic agents. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development, from guiding synthesis and purification to predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by established scientific principles and detailed experimental protocols for its characterization.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of its application in scientific research. These properties govern its solubility, stability, and interactions with other molecules, which are critical parameters in drug development.

Molecular Structure and Identifiers

The foundational attributes of this compound are summarized in the table below. These identifiers are crucial for its unambiguous classification and retrieval from chemical databases.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 1262860-49-0[PubChem][1]
Molecular Formula C₈H₆N₂O₂[PubChem][1]
Molecular Weight 162.15 g/mol [PubChem][1]
SMILES CC1=CC(=CN=C1C(=O)O)C#N[PubChem][1]
Predicted XLogP3-AA 0.8[PubChem][1]

XLogP3-AA is a computed value that predicts the octanol-water partition coefficient, a key indicator of a molecule's lipophilicity.

Caption: Molecular structure of this compound.

Melting Point, Boiling Point, and Solubility
  • Melting Point: The melting point is expected to be relatively high, likely above 200 °C, due to the presence of the carboxylic acid and nitrile groups which can participate in strong intermolecular hydrogen bonding and dipole-dipole interactions. For comparison, the related compound 5-Cyanopyridine-2-carboxylic acid has a melting point of 210-215 °C.

  • Boiling Point: The boiling point is anticipated to be high, and the compound may decompose before boiling under atmospheric pressure. This is a common characteristic of aromatic carboxylic acids.

  • Solubility: The solubility profile is dictated by the interplay of its polar (carboxylic acid, nitrile, pyridine nitrogen) and non-polar (methyl group, aromatic ring) functionalities.

    • Water: Sparingly soluble in water. The carboxylic acid group can form hydrogen bonds with water, but the overall lipophilicity of the molecule may limit its aqueous solubility.

    • Organic Solvents: Likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, especially with heating. Its solubility in non-polar solvents such as hexane is expected to be low.

Predicted Spectral Data

While experimental spectra for this compound are not currently available in public spectral databases, its key spectral features can be predicted based on the known spectroscopic behavior of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid.

  • Aromatic Protons (2H): Two singlets or narrow doublets are expected in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the positions of the electron-withdrawing cyano and carboxylic acid groups and the electron-donating methyl group.

  • Methyl Protons (3H): A sharp singlet is anticipated in the upfield region (δ 2.0-3.0 ppm).

  • Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift (δ 10.0-13.0 ppm). The broadness is due to hydrogen bonding and chemical exchange. This peak will disappear upon the addition of D₂O.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

  • Carboxylic Acid Carbon: A signal in the downfield region (δ 165-185 ppm) is characteristic of a carboxylic acid carbonyl carbon.[2]

  • Nitrile Carbon: A signal for the cyano carbon is expected in the range of δ 115-125 ppm.[2]

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm) will correspond to the carbons of the pyridine ring.

  • Methyl Carbon: An upfield signal (δ 15-25 ppm) will be indicative of the methyl group carbon.

FT-IR Spectroscopy

The infrared spectrum will be characterized by the vibrational frequencies of its key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[2]

  • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption should appear around 2220-2240 cm⁻¹.[2]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[2]

  • C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region will be due to the stretching vibrations of the pyridine ring.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (162.15).

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[3] The fragmentation of the pyridine ring can also lead to a complex pattern of fragment ions. The presence of the nitrile group may also influence the fragmentation pathways. Predicted mass spectrometry data suggests significant adducts at [M+H]⁺ (163.05020) and [M-H]⁻ (161.03564).[4]

Experimental Protocols for Physical Property Determination

To obtain precise experimental data, the following standard laboratory protocols can be employed. The causality behind each step is explained to ensure a thorough understanding of the methodology.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Solubility Determination

Rationale: Determining the solubility in various solvents is crucial for selecting appropriate solvent systems for reactions, purification, and formulation.

Methodology (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Procedure: To approximately 1 mL of each solvent in a separate test tube, a small, pre-weighed amount (e.g., 1-2 mg) of the compound is added.

  • Observation: The mixture is vortexed or shaken vigorously for a set period (e.g., 1 minute). The solubility is observed and categorized as soluble, partially soluble, or insoluble. For partially soluble samples, gentle heating can be applied to assess temperature effects on solubility.

pKa Determination by Potentiometric Titration

Rationale: The pKa values are critical for understanding the ionization state of the molecule at different pH values, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. This compound has two potential ionizable groups: the carboxylic acid and the pyridine nitrogen.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Analyte Solution (Known Concentration) titrate Titrate with NaOH prep_sample->titrate prep_titrant Standardize Titrant (e.g., 0.1 M NaOH) prep_titrant->titrate calibrate_ph Calibrate pH Meter record_ph Record pH vs. Volume calibrate_ph->record_ph titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve find_pka Determine pKa at Half-Equivalence Point plot_curve->find_pka

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Titration (for Carboxylic Acid pKa): The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments. The pH is recorded after each addition, allowing the system to equilibrate.

  • Titration (for Pyridine pKa): To determine the pKa of the pyridine nitrogen, the solution can be titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is the pH at the half-equivalence point, where half of the functional group has been neutralized. For this molecule, two inflection points may be observed, corresponding to the pKa of the carboxylic acid and the pyridinium ion.

Stability and Reactivity

  • Stability: As a crystalline solid, this compound is expected to be stable under standard laboratory storage conditions (cool, dry, and dark). It should be stored away from strong oxidizing agents.

  • Reactivity:

    • Acidity and Basicity: The carboxylic acid group will undergo typical reactions of acids, such as esterification and amide bond formation. The pyridine nitrogen is basic and can be protonated by strong acids.

    • Nitrile Group: The cyano group enhances the reactivity of the pyridine ring and can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. It can also participate in various nucleophilic addition reactions. The presence of electron-withdrawing groups on the pyridine ring can increase the reactivity of the cyano group towards nucleophiles.[5]

    • General Reactivity of Cyanopyridines: Cyanopyridine derivatives are known to be versatile intermediates in organic synthesis due to the reactivity of the cyano group and the pyridine ring.[6]

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. A thorough understanding of its physical properties, including its molecular structure, melting point, solubility, and pKa, is essential for its effective application. While experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted properties based on established chemical principles and data from analogous structures. The detailed experimental protocols outlined herein offer a clear path for researchers to determine these critical parameters, thereby facilitating the advancement of research and the development of novel therapeutics based on this promising chemical scaffold.

References

5-Cyano-3-methylpyridine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Cyano-3-methylpyridine-2-carboxylic acid

Introduction

This compound is a substituted pyridine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure, combined with the distinct reactivity of its three functional groups—a carboxylic acid, a cyano group, and a methylated pyridine core—makes it an attractive scaffold for the synthesis of complex molecules. Pyridine carboxylic acids, in general, are precursors to a multitude of pharmaceuticals, including drugs for tuberculosis, cancer, and diabetes.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are critical for its application in synthesis and formulation. This compound is a solid compound whose properties are summarized below.[2]

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Synonyms 5-cyano-3-methylpicolinic acidPubChem[3]
CAS Number 1262860-49-0PubChem[3]
Molecular Formula C₈H₆N₂O₂PubChem[3]
Molecular Weight 162.15 g/mol PubChem[3]
Monoisotopic Mass 162.042927438 DaPubChem[3]
Appearance Solid (predicted/supplier data)CymitQuimica[2]
SMILES CC1=CC(=CN=C1C(=O)O)C#NPubChem[3]
InChI InChI=1S/C8H6N2O2/c1-5-2-6(3-9)4-10-7(5)8(11)12/h2,4H,1H3,(H,11,12)PubChem[3]
InChIKey PFENLEKZZJZJBJ-UHFFFAOYSA-NPubChem[3]
Predicted XlogP 0.8PubChem[3]

Predicted Mass Spectrometry Data: Collision Cross Section (CCS) values are crucial for identification in ion mobility-mass spectrometry analysis.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 163.05020132.1
[M+Na]⁺ 185.03214142.9
[M-H]⁻ 161.03564133.3

(Data predicted using CCSbase and sourced from PubChemLite)[4]

Synthesis and Reactivity

Plausible Synthetic Pathways

The synthesis of this compound is not widely documented in standard literature, suggesting it is a specialized intermediate. However, its structure allows for logical retrosynthetic analysis based on established pyridine chemistry. A common strategy for producing pyridine carboxylic acids is the hydrolysis of a corresponding nitrile or the oxidation of an alkyl side chain.[5][6][7]

A plausible and efficient route involves the selective hydrolysis of a dinitrile precursor, 3-methylpyridine-2,5-dicarbonitrile. The nitrile at the C-2 position is sterically hindered by the adjacent methyl group at C-3 and the pyridine nitrogen, potentially allowing for the selective hydrolysis of the C-5 nitrile under controlled conditions, followed by hydrolysis of the C-2 nitrile. A more direct route would involve the hydrolysis of 2-cyano-3-methylpyridine to form 3-methylpyridine-2-carboxylic acid, a known process, followed by a cyanation step at the 5-position.[5]

Below is a conceptual workflow for its synthesis via hydrolysis.

G cluster_0 Synthesis Workflow start Precursor: 2-Cyano-3-methylpyridine step1 Step 1: Sulfuric Acid Hydrolysis start->step1 H₂SO₄, Δ intermediate Intermediate: 3-Methylpyridine-2-carboxylic acid step1->intermediate step2 Step 2: Halogenation (e.g., NBS) intermediate->step2 intermediate2 Intermediate: 5-Bromo-3-methylpyridine-2-carboxylic acid step2->intermediate2 step3 Step 3: Cyanation (e.g., CuCN) intermediate2->step3 product Final Product: this compound step3->product purification Purification (Recrystallization/Chromatography) product->purification

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity

The molecule's reactivity is governed by its three key functional groups:

  • Carboxylic Acid (-COOH): This group is the primary site for nucleophilic acyl substitution. It can be readily converted into esters, amides, or acid chlorides. This functionality is crucial for linking the scaffold to other molecules, particularly in drug discovery for forming covalent bonds with biological targets or improving pharmacokinetic properties.

  • Cyano Group (-C≡N): The nitrile is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine (-CH₂NH₂), providing a key linkage point for further derivatization.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom can act as a nucleophile or a base. The ring itself is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, especially if a good leaving group is present. The methyl group can potentially be functionalized via free-radical reactions.

Applications in Drug Discovery and Materials Science

The pyridine nucleus is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] this compound serves as an important intermediate for creating more complex molecules with therapeutic potential.

  • Enzyme Inhibitors: Carboxylic acids are well-known to interact with active sites of enzymes, particularly metalloenzymes, by coordinating with metal ions or forming hydrogen bonds. This compound is a potential starting point for inhibitors of enzymes like dopamine β-monooxygenase.[8]

  • Anticancer and Antimicrobial Agents: The cyano-pyridone scaffold, which can be derived from this molecule, has been investigated for its anticancer properties.[9] Furthermore, related heterocyclic structures have been explored as hits for developing drugs against neglected diseases like tuberculosis.[10]

  • Scaffold for Combinatorial Chemistry: The distinct reactivity of the carboxylic acid and cyano groups allows for orthogonal chemical modifications. This makes the molecule an excellent scaffold for building combinatorial libraries to screen for biological activity against various targets.

G cluster_0 Role in Drug Discovery scaffold 5-Cyano-3-methylpyridine -2-carboxylic acid cooh Carboxylic Acid (-COOH) scaffold->cooh cn Cyano Group (-CN) scaffold->cn ring Pyridine Core scaffold->ring target Biological Target (e.g., Enzyme Active Site) cooh->target H-Bonding, Amide Linkage cn->target Dipole Interactions, Bioisosteric Replacement ring->target π-Stacking, Hydrophobic Interactions

References

An In-depth Technical Guide to the Solubility of 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Cyano-3-methylpyridine-2-carboxylic acid is a substituted pyridine derivative of increasing interest in pharmaceutical and materials science research. Its unique molecular architecture, featuring a carboxylic acid group, a cyano moiety, and a methyl group on the pyridine ring, imparts a distinct set of physicochemical properties that govern its behavior in solution. A thorough understanding of its solubility is paramount for researchers, scientists, and drug development professionals, as it directly impacts formulation, bioavailability, and reaction kinetics. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Predicted XlogP 0.8[1]
Appearance Likely a solid at room temperatureInferred from related compounds
IUPAC Name This compound[1]

The positive XlogP value suggests a slight preference for lipophilic environments over hydrophilic ones, though the presence of the polar carboxylic acid, cyano, and pyridine nitrogen functionalities indicates that solubility in polar solvents is to be expected.[1]

Predicted Solubility Profile

Aqueous Solubility and the Influence of pH

The solubility of this compound in aqueous media is expected to be highly dependent on pH. The molecule possesses both an acidic carboxylic acid group and a basic pyridine nitrogen atom, making it an amphoteric substance.

  • Acidic Conditions (low pH): The pyridine nitrogen will be protonated, forming a pyridinium cation. This will increase the overall polarity of the molecule and enhance its solubility in water.

  • Neutral Conditions (near isoelectric point): The molecule will exist predominantly as a zwitterion, with a protonated pyridine nitrogen and a deprotonated carboxylate group. Zwitterions can exhibit reduced solubility in water compared to their fully charged counterparts.

  • Basic Conditions (high pH): The carboxylic acid group will be deprotonated to form a carboxylate anion. This will also increase the polarity and aqueous solubility.

The interplay between the pKa of the carboxylic acid and the pKa of the conjugate acid of the pyridine nitrogen will determine the pH at which the compound has its minimum solubility (the isoelectric point). The presence of the electron-withdrawing cyano group is expected to decrease the basicity of the pyridine nitrogen (lower pKa of the conjugate acid) and increase the acidity of the carboxylic acid (lower pKa) compared to unsubstituted picolinic acid.

G cluster_low_ph Low pH cluster_neutral_ph Near Isoelectric Point cluster_high_ph High pH low_ph_structure Protonated Pyridine (Cationic Form) High Solubility neutral_ph_structure Zwitterionic Form (Neutral Overall) Low Solubility low_ph_structure->neutral_ph_structure Increase pH high_ph_structure Deprotonated Carboxylate (Anionic Form) High Solubility neutral_ph_structure->high_ph_structure Increase pH

Caption: Predicted effect of pH on the aqueous solubility of this compound.

Solubility in Organic Solvents

The solubility in organic solvents will be governed by the principle of "like dissolves like."

  • Polar Protic Solvents (e.g., ethanol, methanol): Good solubility is expected due to the ability of the solvent to form hydrogen bonds with the carboxylic acid and pyridine nitrogen.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Moderate to good solubility is anticipated, as these solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.

  • Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is predicted due to the significant polarity of this compound.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following are standard protocols that can be employed.

Protocol 1: Equilibrium Shake-Flask Method for Aqueous and Organic Solubility

This method is considered the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate buffers of varying pH, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original solubility by taking into account the dilution factor.

Trustworthiness: The inclusion of a 24-48 hour equilibration period and confirmation of solid in the vials at the end of the experiment ensures that a true equilibrium has been reached.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Protocol 2: Potentiometric Titration for pKa Determination and pH-Dependent Solubility Profile

This method is highly effective for determining the pKa values and understanding the pH-solubility profile.

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[2]

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if aqueous solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH).[2]

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve. The pH at the half-equivalence points corresponds to the pKa values.

  • Solubility Profile: The pH-solubility profile can be constructed by analyzing the points at which precipitation occurs during the titration.

Expertise & Experience: The choice of co-solvent is critical. It should be a solvent in which the compound is freely soluble, but its concentration should be kept to a minimum to avoid significant shifts in the apparent pKa.

Data Summary and Interpretation

While specific quantitative data for this compound is not available, the following table provides a template for how experimentally determined data should be presented.

SolventTemperature (°C)Predicted SolubilityExperimental Solubility (mg/mL)
Water (pH 2)25HighTo be determined
Water (pH 7)25Low to ModerateTo be determined
Water (pH 10)25HighTo be determined
Ethanol25GoodTo be determined
DMSO25GoodTo be determined
Acetonitrile25ModerateTo be determined
Hexane25PoorTo be determined

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. Based on its chemical structure, it is predicted to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of its solubility profile and pKa values. The insights and methodologies presented herein are intended to empower researchers to effectively handle and utilize this compound in their scientific endeavors.

References

Spectroscopic Characterization of 5-Cyano-3-methylpyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 5-Cyano-3-methylpyridine-2-carboxylic acid (C₈H₆N₂O₂; CAS: 1262860-49-0), a key heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2] In the absence of publicly available experimental spectra, this document leverages established principles of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to provide a robust, predictive framework for its characterization. By analyzing the molecule's distinct functional groups—a pyridine core, a carboxylic acid, a cyano group, and a methyl group—we delineate the anticipated spectral data and offer detailed, field-proven protocols for its empirical verification. This guide is intended for researchers, analytical chemists, and drug development professionals engaged in the synthesis, purification, and analysis of novel pyridine derivatives.

Introduction: The Analytical Imperative

The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. This compound presents a unique analytical challenge due to its multifunctional nature. The precise arrangement of an electron-withdrawing cyano group and an electron-donating methyl group on the pyridine ring, coupled with the acidic proton of the carboxylic acid, creates a distinct electronic environment that should be clearly discernible through modern spectroscopic techniques.

This document serves as a predictive guide to the analytical characterization of this molecule. The methodologies and interpretations presented herein are designed to be a self-validating system; the predicted data provides a benchmark against which experimentally acquired spectra can be compared, enabling unambiguous confirmation of the compound's identity, purity, and structural integrity.

Molecular Structure and Spectroscopic Implications

The target molecule is comprised of four key structural components, each contributing characteristic signals to the overall spectroscopic profile:

  • Pyridine Ring: Forms the aromatic core, with its nitrogen atom and substituted carbons creating a unique electronic distribution that influences the chemical shifts of ring protons and carbons.

  • Carboxylic Acid (-COOH): This group is a powerful diagnostic marker, producing highly characteristic signals in both IR (a very broad O-H stretch and a strong C=O stretch) and ¹H NMR (a downfield, exchangeable proton).[3]

  • Cyano Group (-C≡N): Possesses a strong, sharp absorption in a relatively clean region of the IR spectrum and a distinct chemical shift in ¹³C NMR.[3]

  • Methyl Group (-CH₃): Provides a sharp singlet in the ¹H NMR spectrum and a characteristic signal in the upfield region of the ¹³C NMR spectrum.

The overall analytical workflow for the comprehensive characterization of this molecule is outlined below.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Final Validation synthesis Synthesized Product (Crude) purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Verify Molecular Weight purification->ms ir FT-IR Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy Confirm Connectivity purification->nmr data_analysis Data Correlation & Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis final_structure Structure Confirmed (this compound) data_analysis->final_structure

Caption: Overall workflow for the synthesis and spectroscopic validation.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry is the first-line technique to confirm that the target molecule has been synthesized at the correct molecular weight (162.15 g/mol ).[2] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition with high accuracy.

Experimental Protocol (Illustrative)
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1) to create a ~0.1 mg/mL solution.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Typical):

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-500 m/z

  • Data Analysis: Compare the observed accurate mass of the molecular ions with the theoretically calculated mass. The expected mass error should be less than 5 ppm.

Predicted Data and Interpretation

Based on the molecular formula C₈H₆N₂O₂, the predicted monoisotopic mass is 162.0429 Da.[2] The following table summarizes the predicted m/z values for common adducts that are expected to be observed.[4]

AdductPredicted m/zIonization Mode
[M+H]⁺163.0502Positive
[M+Na]⁺185.0321Positive
[M+K]⁺201.0061Positive
[M-H]⁻161.0356Negative
[M+HCOO]⁻207.0411Negative

Interpretation of Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Key fragmentation pathways for pyridine carboxylic acids often involve the initial loss of CO₂ (44 Da) or the entire carboxylic acid group (45 Da).[5] Therefore, fragments corresponding to m/z values around 117-118 might be observed, representing the remaining cyanomethylpyridine core.

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is exceptionally powerful for confirming the presence of the key carboxylic acid and cyano functional groups. The spectrum is expected to be dominated by their characteristic absorption bands.

Experimental Protocol (Illustrative)
  • Sample Preparation: Prepare a solid-state sample using the KBr pellet method. Mix ~1-2 mg of the dried compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Scan Parameters:

    • Scan Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (for good signal-to-noise ratio)

  • Background Correction: Perform a background scan with an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

Predicted Spectrum and Interpretation

The IR spectrum will provide a distinct fingerprint of the molecule. The following diagram and table detail the expected absorptions.

structure This compound O-H C-H C≡N C=O C=C/C=N spectrum Predicted IR Absorption (cm⁻¹) 3300-2500 (very broad) 3100-2850 ~2230 (sharp) ~1710 (strong) 1600-1450 structure:f0->spectrum:f0 Carboxylic Acid Stretch structure:f1->spectrum:f1 Aromatic & Aliphatic Stretch structure:f2->spectrum:f2 Nitrile Stretch structure:f3->spectrum:f3 Carboxylic Acid Stretch structure:f4->spectrum:f4 Pyridine Ring Vibrations cluster_nmr NMR Analysis Logic cluster_h1_data ¹H Data Points cluster_c13_data ¹³C Data Points H1 ¹H NMR (Proton) H_chem Chemical Shifts (δ) (Electronic Environment) H1->H_chem H_int Integration (Proton Count) H1->H_int H_mult Multiplicity (Neighboring Protons) H1->H_mult C13 ¹³C NMR (Carbon) C_chem Chemical Shifts (δ) (Carbon Type) C13->C_chem C_count Signal Count (Unique Carbons) C13->C_count conclusion Correlate Data & Assign Structure H_chem->conclusion H_int->conclusion H_mult->conclusion C_chem->conclusion C_count->conclusion

References

In-Depth Technical Guide: The Biological Activity of 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Unique Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone of medicinal chemistry, lending its versatile electronic and structural properties to a myriad of therapeutic agents.[1] Within this broad class, 5-Cyano-3-methylpyridine-2-carboxylic acid emerges as a molecule of significant interest, positioned at the intersection of neurodegenerative disease and oncology. Its unique substitution pattern—a carboxylic acid at the 2-position, a methyl group at the 3-position, and a cyano group at the 5-position—creates a scaffold with the potential for highly specific interactions with key biological targets.

This technical guide provides a comprehensive exploration of the known and potential biological activities of this compound. We will delve into its inhibitory effects on critical enzymes implicated in disease, namely Beta-secretase 1 (BACE1) in Alzheimer's disease and the multidrug resistance transporter P-glycoprotein (P-gp). This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the existing data, but also a practical guide to the experimental methodologies used to elucidate these activities. Our approach is grounded in scientific integrity, providing causal explanations for experimental choices and self-validating protocols to ensure the trustworthiness of the presented information.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's biological activity begins with its chemical identity. This compound is a small molecule with the properties outlined in the table below.

PropertyValueReference
Molecular Formula C₈H₆N₂O₂[2][3]
Molecular Weight 162.14 g/mol [3]
IUPAC Name This compound[2][3]
CAS Number 1262860-49-0[2][3]
SMILES CC1=CC(=CN=C1C(=O)O)C#N[2][4]
InChIKey PFENLEKZZJZJBJ-UHFFFAOYSA-N[2][4]
Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a highly probable synthetic route involves the hydrolysis of the corresponding cyanopyridine precursor, 2,5-dicyano-3-methylpyridine. This method is analogous to the established synthesis of similar pyridine carboxylic acids.[5]

Reaction Scheme:

Synthesis_Pathway start 2,5-dicyano-3-methylpyridine acid H₂SO₄ / H₂O start->acid product This compound acid->product Hydrolysis

Caption: Proposed synthesis of this compound.

Experimental Protocol: Hydrolysis of a Cyanopyridine Precursor

This protocol is adapted from the synthesis of 3-Methylpyridine-2-carboxylic acid and is expected to be effective for the target compound.[5]

  • Dissolution: Dissolve the starting material, 2,5-dicyano-3-methylpyridine, in 90% sulfuric acid.

  • Heating: Heat the resulting solution with stirring at 120°C for approximately 2 hours.

  • Cooling and Quenching: Cool the reaction mixture to room temperature (20-25°C). Slowly add a solution of sodium sulfite in water.

  • Stirring and Heating: Continue stirring at room temperature for 1.5 hours, then increase the temperature to 75-85°C and maintain for another 1.5 hours.

  • Work-up: Cool the reaction solution and adjust the pH to approximately 3 with sodium carbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as chloroform.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization.

BACE1 Inhibition: A Potential Therapeutic Avenue for Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[6] The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1.[7] Therefore, the inhibition of BACE1 is a primary therapeutic strategy for the treatment of Alzheimer's. There is evidence to suggest that this compound and its derivatives are inhibitors of BACE1.[8] A crystal structure of a derivative of 5-cyano-pyridine-2-carboxylic acid in complex with BACE1 provides strong evidence for the interaction of this scaffold with the enzyme's active site.[9]

Mechanism of BACE1 Inhibition

The catalytic activity of BACE1 is dependent on a pair of aspartic acid residues (Asp32 and Asp228) in the active site. These residues act as a catalytic dyad to hydrolyze the peptide bond of APP. It is hypothesized that the carboxylic acid moiety of this compound can form crucial hydrogen bond interactions with this catalytic dyad, thereby inhibiting the enzyme's function. The pyridine nitrogen and cyano group may also form additional interactions with active site residues, contributing to binding affinity and selectivity.

BACE1_Inhibition cluster_BACE1 BACE1 Active Site Asp32 Asp32 Asp228 Asp228 APP Amyloid Precursor Protein APP->Asp32 Cleavage APP->Asp228 Abeta Amyloid-beta (Plaque Formation) APP->Abeta Leads to Inhibitor This compound Inhibitor->Asp32 Binding (Inhibition) Inhibitor->Asp228

Caption: BACE1 inhibition by this compound.

Experimental Protocol: BACE1 FRET Assay

A Fluorescence Resonance Energy Transfer (FRET) assay is a common and reliable method for measuring BACE1 activity and inhibition.[2][10][11]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate

  • Assay buffer

  • Test compound (this compound)

  • Known BACE1 inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compound and the positive control in assay buffer.

  • Master Mixture Preparation: Prepare a master mixture containing the BACE1 FRET peptide substrate in assay buffer.

  • Reaction Setup:

    • Add the diluted test compound or control to the wells of the 96-well plate.

    • Add the master mixture to all wells.

  • Enzyme Addition: Initiate the reaction by adding the diluted BACE1 enzyme to the appropriate wells.

  • Fluorescence Measurement:

    • Kinetic Reading: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm) in kinetic mode for a set period (e.g., 20-30 minutes).[10][11]

    • End-point Reading: Incubate the plate for a defined time (e.g., 30-60 minutes) at room temperature, protected from light. A stop solution can be added before reading the fluorescence.[2][11]

  • Data Analysis: The rate of increase in fluorescence is proportional to BACE1 activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression.

P-glycoprotein Inhibition: Overcoming Multidrug Resistance

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to multidrug resistance (MDR).[8] P-gp actively transports a wide range of chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy. Therefore, inhibitors of P-gp are of great interest in oncology to enhance the effectiveness of chemotherapy. This compound has been identified as a potential P-gp inhibitor.[8]

Mechanism of P-gp Inhibition

P-gp inhibitors can act through several mechanisms, including:

  • Competitive or non-competitive binding: The inhibitor can bind to the same site as the chemotherapeutic drug, preventing its efflux.

  • Interference with ATP hydrolysis: P-gp requires ATP to function. Inhibitors can interfere with the binding or hydrolysis of ATP, thus deactivating the pump.

  • Altering membrane fluidity: Some compounds can alter the properties of the cell membrane, which can indirectly inhibit P-gp function.

The presence of a carboxylic acid group in this compound is particularly noteworthy, as this functional group has been shown to help compounds evade P-gp-mediated efflux.

Pgp_Inhibition_Workflow cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_Out Chemotherapy Drug Pgp->Drug_Out Efflux ADP ADP + Pi Pgp->ADP Drug_In Chemotherapy Drug Drug_In->Pgp Binding Inhibitor This compound Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp Energy

Caption: Workflow of P-gp inhibition.

Experimental Protocols for P-gp Inhibition

Two common methods for assessing P-gp inhibition are the Rhodamine 123 efflux assay and the P-gp ATPase activity assay.

3.2.1. Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.[8][12][13][14]

Materials:

  • P-gp overexpressing cells (e.g., MCF7R) and parental cells (e.g., MCF7)

  • Rhodamine 123

  • Test compound (this compound)

  • Known P-gp inhibitor (e.g., Verapamil) as a positive control

  • Cell culture medium and buffers (e.g., PBS)

  • 96-well plate

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Incubate the cells with various concentrations of the test compound or positive control for a defined period (e.g., 30 minutes).[14]

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate for 30-60 minutes to allow for intracellular accumulation.[8]

  • Washing and Efflux: Wash the cells with cold PBS to remove extracellular Rhodamine 123. Then, incubate the cells in fresh medium (with or without the test compound) to allow for efflux.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, analyze the cells by flow cytometry to determine the fluorescence per cell.

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the percent inhibition and determine the IC₅₀ value.

3.2.2. P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[15][16][17]

Materials:

  • P-gp membrane vesicles

  • ATP

  • Test compound (this compound)

  • Known P-gp modulator (e.g., Verapamil)

  • Assay buffer

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

  • 96-well clear microplate

  • Absorbance plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer. Add serial dilutions of the test compound.

  • Initiation of Reaction: Pre-incubate the plate at 37°C. Initiate the reaction by adding ATP to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).[16]

  • Phosphate Detection: Stop the reaction by adding a colorimetric reagent for phosphate detection.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 650 nm).[17]

  • Data Analysis: An increase or decrease in ATP hydrolysis in the presence of the test compound indicates an interaction with P-gp. Construct a dose-response curve to determine the effect of the compound on P-gp ATPase activity.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound is intricately linked to its chemical structure. The following points highlight key SAR considerations:

  • Carboxylic Acid: This group is likely crucial for interaction with the catalytic dyad of BACE1 and may also contribute to evading P-gp efflux.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming key interactions with target proteins.

  • Cyano Group: The electron-withdrawing nature of the cyano group can influence the electronic properties of the pyridine ring, modulating its interactions. It can also serve as a hydrogen bond acceptor.

  • Methyl Group: The methyl group provides steric bulk and can engage in hydrophobic interactions within the binding pockets of target enzymes.

Future research should focus on synthesizing and evaluating derivatives of this compound to further probe these SARs. Modifications at each of these positions can provide valuable insights into the specific interactions that govern the compound's biological activity and can lead to the development of more potent and selective inhibitors.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its potential to inhibit both BACE1 and P-gp positions it as a lead compound for further investigation in the fields of neurodegenerative diseases and oncology. The experimental protocols detailed in this guide provide a framework for the continued exploration of this and related molecules. As our understanding of the intricate interplay between chemical structure and biological function grows, compounds like this compound will undoubtedly play a crucial role in the advancement of medicine.

References

An In-Depth Technical Guide to the Mechanism of Action of 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular mechanisms of 5-Cyano-3-methylpyridine-2-carboxylic acid, a pyridine derivative with potential therapeutic applications. Drawing from available structural data of related compounds and established biochemical assays, we will delve into its reported activities as an inhibitor of Beta-secretase 1 (BACE1) and P-glycoprotein (P-gp). This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Profile: this compound

This compound is a small molecule belonging to the pyridine carboxylic acid class of compounds.[1] Pyridine-based molecules are prevalent in medicinal chemistry and are components of numerous therapeutic agents.[2] The structural features of this compound, including the cyano and carboxylic acid functional groups, are key to its potential biological activities.

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂[1][3][4]
Molecular Weight162.15 g/mol [1]
IUPAC NameThis compound[1]
CAS Number1262860-49-0[4]

Reported Biological Activities and Putative Mechanisms of Action

Commercial sources have reported that this compound acts as an inhibitor of both BACE1 and P-glycoprotein.[5] While comprehensive peer-reviewed studies on this specific molecule are limited, we can infer and propose mechanisms based on the activities of structurally related compounds and established principles of enzyme and transporter inhibition.

Inhibition of Beta-secretase 1 (BACE1)

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides that are central to the pathology of Alzheimer's disease.[6] Inhibition of BACE1 is a major therapeutic strategy for the treatment of Alzheimer's disease.

A crystal structure of BACE1 in complex with a closely related analog, 5-Cyano-pyridine-2-carboxylic acid [3-((S)-2-amino-4-methyl-5,6-dihydro-4H-[7][8]oxazin-4-yl)-4-fluoro-phenyl]-amide (PDB ID: 4J0P), provides significant insight into the likely binding mode of this compound.[9] The cyanopyridine-2-carboxylic acid moiety of the co-crystallized inhibitor forms key interactions within the active site of BACE1. It is plausible that this compound binds in a similar manner, acting as a competitive inhibitor.

Proposed Binding Mechanism:

The carboxylic acid group of this compound is predicted to form hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) in the active site of BACE1. The pyridine ring and its substituents, the cyano and methyl groups, likely engage in hydrophobic and van der Waals interactions with surrounding amino acid residues, contributing to the binding affinity and specificity.

BACE1_Inhibition BACE1 BACE1 Active Site CatalyticDyad Catalytic Aspartates (Asp32, Asp228) BACE1->CatalyticDyad contains HydrophobicPocket Hydrophobic Pocket BACE1->HydrophobicPocket contains Inhibitor 5-Cyano-3-methylpyridine- 2-carboxylic acid Inhibitor->CatalyticDyad Carboxylic acid interacts with (Hydrogen Bonding) Inhibitor->HydrophobicPocket Pyridine ring, methyl, and cyano groups interact with (Hydrophobic Interactions)

Caption: Proposed interaction of this compound with the BACE1 active site.

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein is an ATP-dependent efflux pump that is a member of the ATP-binding cassette (ABC) transporter superfamily.[10] It is highly expressed in various tissues and is a key player in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cells.[10]

The reported P-gp inhibitory activity of this compound suggests that it could function as a chemosensitizer, reversing multidrug resistance. The exact mechanism of inhibition by this compound has not been elucidated. However, P-gp inhibitors generally act through one of two primary mechanisms:

  • Competitive Inhibition: The inhibitor competes with P-gp substrates for binding to the transporter, thereby preventing the efflux of the substrate.

  • Allosteric Inhibition: The inhibitor binds to a site on P-gp distinct from the substrate-binding site, inducing a conformational change that reduces the transporter's activity.

Additionally, some inhibitors can affect the ATPase activity of P-gp, which is essential for its transport function.[11]

Pgp_Inhibition cluster_cell Cancer Cell Pgp {P-glycoprotein (P-gp)|Inside | Outside} Drug Chemotherapeutic Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp:in Binds to P-gp Inhibitor 5-Cyano-3-methylpyridine- 2-carboxylic acid Inhibitor->Pgp:in Competitively Binds to P-gp ATP ATP ATP->Pgp Hydrolysis

Caption: Competitive inhibition of P-gp by this compound.

Experimental Protocols for Mechanistic Elucidation

To validate the reported activities and elucidate the precise mechanism of action of this compound, a series of enzymatic and cell-based assays are required.

BACE1 Inhibition Assay Protocol (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound against BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • FRET substrate peptide (e.g., containing the Swedish mutation of amyloid precursor protein)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • This compound

  • Positive control inhibitor (e.g., a known BACE1 inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in the assay buffer to create a range of test concentrations.

  • In a 96-well black microplate, add the BACE1 enzyme to each well.

  • Add the test compound dilutions or controls (vehicle and positive control) to the respective wells.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Monitor the fluorescence signal (excitation and emission wavelengths specific to the FRET pair) over time using a microplate reader.

  • Calculate the rate of substrate cleavage from the fluorescence data.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

BACE1_Assay_Workflow start Start prep_reagents Prepare Reagents: BACE1, Substrate, Buffer, Test Compound start->prep_reagents dispense_enzyme Dispense BACE1 into 96-well plate prep_reagents->dispense_enzyme add_compound Add Test Compound and Controls dispense_enzyme->add_compound incubate Incubate for Inhibitor Binding add_compound->incubate add_substrate Add FRET Substrate incubate->add_substrate read_fluorescence Monitor Fluorescence over time add_substrate->read_fluorescence analyze_data Calculate Reaction Rates and % Inhibition read_fluorescence->analyze_data determine_ic50 Determine IC₅₀ analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for a FRET-based BACE1 inhibition assay.

P-glycoprotein Inhibition Assay Protocol (Rhodamine 123 Efflux Assay)

This protocol describes a cell-based assay using the fluorescent substrate Rhodamine 123 to assess the inhibitory effect of this compound on P-gp-mediated efflux.[7][8][12][13]

Materials:

  • P-gp overexpressing cell line (e.g., MCF7/ADR) and the corresponding parental cell line (e.g., MCF-7)

  • Cell culture medium

  • Rhodamine 123

  • This compound

  • Positive control P-gp inhibitor (e.g., Verapamil)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Culture the P-gp overexpressing and parental cell lines to confluency.

  • Harvest and seed the cells into a 96-well plate.

  • Prepare various concentrations of this compound and the positive control in the cell culture medium.

  • Pre-incubate the cells with the test compound or controls for a specified time (e.g., 30 minutes) at 37°C.

  • Add Rhodamine 123 to all wells and incubate for a further period (e.g., 60 minutes) at 37°C to allow for substrate accumulation.

  • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Lyse the cells or measure the intracellular fluorescence directly using a flow cytometer or a fluorescence plate reader.

  • An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition.

  • Quantify the inhibitory effect and determine the IC₅₀ value.

Pgp_Assay_Workflow start Start culture_cells Culture P-gp Overexpressing and Parental Cells start->culture_cells seed_cells Seed Cells into 96-well plate culture_cells->seed_cells pre_incubate Pre-incubate with Test Compound/Controls seed_cells->pre_incubate add_rhodamine Add Rhodamine 123 and Incubate pre_incubate->add_rhodamine wash_cells Wash Cells with Cold PBS add_rhodamine->wash_cells measure_fluorescence Measure Intracellular Fluorescence wash_cells->measure_fluorescence analyze_data Quantify Inhibition and Determine IC₅₀ measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a Rhodamine 123 efflux assay to assess P-gp inhibition.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of therapeutic agents targeting BACE1 and P-glycoprotein. The structural homology to known BACE1 inhibitors strongly suggests a competitive binding mode within the enzyme's active site. The reported P-gp inhibitory activity, if confirmed, positions this molecule as a potential candidate for overcoming multidrug resistance in cancer therapy.

Further research is imperative to fully characterize the mechanism of action of this compound. This should include detailed kinetic studies to determine the mode of BACE1 inhibition, and a broader panel of assays to confirm P-gp inhibition and investigate its effects on P-gp's ATPase activity. In vivo studies will also be crucial to assess the compound's pharmacokinetic properties, efficacy, and potential for therapeutic application.

References

An In-depth Technical Guide to Pyridine Carboxylic Acids: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of pyridine carboxylic acids, a pivotal class of heterocyclic compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis methodologies, and diverse applications of these versatile molecules. We will move beyond a simple recitation of facts to provide a causal understanding of experimental choices and the inherent logic of established protocols.

Introduction: The Enduring Significance of the Pyridine Carboxylic Acid Scaffold

The pyridine ring, an isostere of benzene containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. The incorporation of one or more carboxylic acid groups onto this electron-deficient ring system gives rise to pyridine carboxylic acids, a family of molecules with tunable electronic properties, coordination capabilities, and a remarkable propensity for engaging in biological interactions.

The three isomeric forms of pyridine monocarboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—form the foundation of this class of compounds.[1] Their derivatives have led to a multitude of therapeutic agents for diseases ranging from tuberculosis and cancer to diabetes and neurodegenerative disorders.[2][3][4] The electron-deficient nature of the pyridine ring facilitates interactions with biological targets through π-π stacking and hydrogen bonding, while the carboxylic acid moiety provides a crucial point for salt formation, metal chelation, and further derivatization.[2] This unique combination of features makes pyridine carboxylic acids a perennially active area of research in medicinal chemistry and materials science.

Physicochemical Properties of Pyridine Monocarboxylic Acid Isomers

The position of the carboxylic acid group on the pyridine ring significantly influences the physicochemical properties of the isomers, which in turn dictates their reactivity and biological activity.

PropertyPicolinic Acid (2-)Nicotinic Acid (3-)Isonicotinic Acid (4-)
Molecular Formula C₆H₅NO₂C₆H₅NO₂C₆H₅NO₂
Molecular Weight ( g/mol ) 123.11123.11123.11
Melting Point (°C) 136-138236.6317
pKa 1.0 (approx. for COOH)4.854.96
Solubility in Water SolubleSparingly solubleSparingly soluble

Data compiled from various sources, including PubChem and the NIST WebBook.[5]

The lower melting point and higher water solubility of picolinic acid can be attributed to intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen, which reduces intermolecular interactions.

Synthesis of Pyridine Carboxylic Acids: Core Methodologies

The synthesis of pyridine carboxylic acids can be broadly categorized into two approaches: the construction of the pyridine ring already bearing the carboxyl functionality, and the modification of a pre-formed pyridine ring.

Oxidation of Alkylpyridines: A Classic and Scalable Approach

One of the most common and industrially significant methods for preparing pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines (picolines).

Experimental Protocol: Industrial Synthesis of Nicotinic Acid from β-Picoline

This protocol outlines a gas-phase catalytic oxidation process, a widely used industrial method for the large-scale production of nicotinic acid.[6][7]

Objective: To synthesize nicotinic acid by the catalytic oxidation of β-picoline with high selectivity and conversion.

Materials:

  • β-Picoline

  • Vanadia-Titania (V₂O₅/TiO₂) catalyst

  • Air (as the oxygen source)

  • Water

  • Nitrogen (for inerting)

Equipment:

  • Tubular reactor with heating and cooling capabilities

  • Vaporizer

  • Absorbers (for product collection)

  • Scrubbing system

Procedure:

  • Catalyst Loading: Pack the tubular reactor with the V₂O₅/TiO₂ catalyst.

  • Reactor Heating: Heat the catalyst bed to the reaction temperature (typically 250-280°C) under a flow of air and nitrogen.[6]

  • Feed Introduction: Separately feed β-picoline, water, and air into a vaporizer to generate a gaseous feed mixture. A typical molar feed ratio of oxygen:water:β-picoline is 20:40:1.[6]

  • Catalytic Oxidation: Pass the gaseous feed mixture through the heated catalyst bed. The reaction is exothermic, and temperature control is crucial for maintaining selectivity.

  • Product Isolation: The reactor effluent, containing nicotinic acid, unreacted β-picoline, water, and byproducts, is passed through a series of absorbers. Nicotinic acid is isolated from the aqueous solution by cooling and crystallization.

  • Recycling: The vent gases and the mother liquor from the absorbers can be recycled back into the process to improve overall yield and process economy.[6]

Causality Behind Experimental Choices:

  • Vanadia-Titania Catalyst: This catalyst system is chosen for its high activity and selectivity in the oxidation of methyl groups on aromatic rings while preserving the ring structure.

  • Gas-Phase Reaction: A gas-phase process allows for continuous operation and easier separation of the product from the catalyst.

  • Excess Water and Air: The presence of a high concentration of water and air in the feed helps to dissipate the heat of reaction, control the temperature, and maintain catalyst activity.

Modern Synthetic Methods: Precision and Functional Group Tolerance

While oxidation of picolines is a workhorse method, modern organic synthesis has introduced a variety of more nuanced and functional-group-tolerant approaches for the synthesis and functionalization of pyridine carboxylic acids.

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles like pyridine.[8] It involves the addition of a nucleophilic radical to the protonated pyridine ring, typically at the C2 and C4 positions.

Minisci_Reaction_Mechanism

The reaction is initiated by the generation of a carbon-centered radical from a carboxylic acid via oxidative decarboxylation using a silver salt and a strong oxidizing agent like ammonium persulfate.[8] This radical then adds to the protonated pyridine, followed by rearomatization to yield the alkylated product. The acidic conditions are crucial to activate the pyridine ring towards radical attack by lowering its LUMO energy.[9]

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction is particularly useful for synthesizing arylpyridines.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Pyridylboronate

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a lithium triisopropyl 2-pyridylboronate with an aryl bromide.[10][11]

Objective: To synthesize a 2-arylpyridine via Suzuki-Miyaura coupling.

Materials:

  • Lithium triisopropyl 2-pyridylboronate

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Anhydrous potassium fluoride (KF)

  • Anhydrous 1,4-dioxane

  • Argon (for inert atmosphere)

Equipment:

  • Oven-dried resealable Schlenk tube with a Teflon screw valve

  • Magnetic stirrer

  • Heating block or oil bath

  • Syringes and needles

Procedure:

  • Reactor Setup: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (1-1.5 mol%), the phosphine ligand (3-4.5 mol%), lithium triisopropyl 2-pyridylboronate (1.5 equivalents), and anhydrous KF (3.0 equivalents).

  • Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous 1,4-dioxane via syringe, followed by the aryl bromide (1.0 equivalent).

  • Reaction: Replace the septum with a Teflon screw valve, seal the tube, and heat the reaction mixture to 110°C with stirring until the aryl bromide is consumed (monitored by GC or TLC).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent, washed with water, dried, and concentrated. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for catalytic activity. Bulky, electron-rich ligands often enhance the rate of oxidative addition and reductive elimination.

  • Base (KF): The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is necessary to prevent its deactivation.

Key Reactions of Pyridine Carboxylic Acids

The presence of both the pyridine ring and the carboxylic acid group(s) endows these molecules with a rich and varied reactivity.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality undergoes typical reactions such as esterification, amide formation, and conversion to acid chlorides. These transformations are fundamental to the synthesis of a wide range of derivatives with therapeutic or material applications.

A particularly important derivative is isonicotinic acid hydrazide (isoniazid) , a frontline drug for the treatment of tuberculosis.[12][13]

Isoniazid_Synthesis

Experimental Protocol: Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)

This protocol describes a straightforward, single-step synthesis of isoniazid from isonicotinamide.[12][14]

Objective: To synthesize isoniazid with high yield and purity.

Materials:

  • Isonicotinamide

  • Hydrazine hydrate (100%)

  • A C1 to C3 alcohol (e.g., methanol, ethanol)

  • Glycerine bath

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure:

  • Dissolution: Dissolve isonicotinamide in the chosen alcohol in the round-bottom flask. The ratio of isonicotinamide to alcohol can range from 1:1 to 1:8 by weight.[12]

  • Hydrazine Addition: Add hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux (around 110-115°C) using a glycerine bath for approximately 4 hours.[14]

  • Product Isolation: After the reflux period, distill off the alcohol. The solid product, isoniazid, can be collected from the hot reaction mixture.

  • Purification: The crude isoniazid can be purified by recrystallization. The melting point of pure isoniazid is approximately 170°C.[14]

Causality Behind Experimental Choices:

  • Single-Step Process: This method is efficient and avoids the handling of more hazardous reagents like acid chlorides or the need for a separate esterification step.

  • Alcohol as Solvent: The alcohol serves as a good solvent for the reactants and has a suitable boiling point for the reflux conditions.

  • Reflux: Heating the reaction mixture at reflux provides the necessary energy to drive the reaction to completion.

Decarboxylation

The removal of the carboxyl group is a significant reaction of pyridine carboxylic acids, particularly picolinic acid. The rate of decarboxylation is highly dependent on the position of the carboxyl group and the reaction conditions. Picolinic acid decarboxylates more readily than its isomers due to the stabilizing effect of the adjacent nitrogen atom on the reaction intermediate.[2][15][16] The proposed mechanism involves the formation of a zwitterionic intermediate.[16]

Applications of Pyridine Carboxylic Acids

The unique structural and electronic properties of pyridine carboxylic acids have led to their widespread use in various fields.

Pharmaceuticals and Agrochemicals

As previously mentioned, the pyridine carboxylic acid scaffold is a cornerstone of modern drug discovery.[4] Nicotinic acid (Niacin or Vitamin B3) is an essential nutrient and is used in high doses to treat high cholesterol.[17] Pyridine dicarboxylic acids and their derivatives are also being explored for their potential as enzyme inhibitors.[3]

Materials Science: Building Blocks for Metal-Organic Frameworks (MOFs)

Pyridine dicarboxylic acids, such as cinchomeronic acid (pyridine-3,4-dicarboxylic acid), are excellent ligands for the construction of Metal-Organic Frameworks (MOFs).[14] The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate to metal ions, forming extended, porous structures with applications in gas storage, catalysis, and separation.

Experimental Protocol: General Synthesis of a MOF using a Pyridine Dicarboxylic Acid Ligand

This protocol provides a general guideline for the solvothermal synthesis of a MOF.[18][19]

Objective: To synthesize a crystalline MOF from a metal salt and a pyridine dicarboxylic acid ligand.

Materials:

  • A metal salt (e.g., Zirconium(IV) chloride, Zinc nitrate)

  • A pyridine dicarboxylic acid (e.g., cinchomeronic acid)

  • A high-boiling point solvent (e.g., Dimethylformamide - DMF)

  • A modulator (e.g., benzoic acid, optional)

Equipment:

  • Autoclave or a sealed reaction vessel

  • Oven

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Solution Preparation: Dissolve the metal salt and the pyridine dicarboxylic acid ligand in the solvent in a reaction vessel. A modulator may be added to control crystal growth and improve crystallinity.

  • Solvothermal Reaction: Seal the vessel and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for a set period (hours to days).

  • Isolation: After cooling the vessel to room temperature, the crystalline MOF product is isolated by filtration or centrifugation.

  • Washing and Activation: The isolated MOF is washed multiple times with fresh solvent to remove any unreacted starting materials. The solvent molecules within the pores are then typically removed by heating under vacuum to "activate" the MOF for its intended application.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: This method uses elevated temperatures and pressures to facilitate the crystallization of the MOF.

  • High-Boiling Point Solvent: Solvents like DMF are used for their ability to dissolve the reactants and their high boiling points, which are necessary for solvothermal conditions.

  • Modulators: The addition of a monocarboxylic acid like benzoic acid can compete with the dicarboxylic acid ligand for coordination to the metal centers, slowing down the crystallization process and leading to larger, more well-defined crystals.

Biological Significance: Dipicolinic Acid in Bacterial Spores

Dipicolinic acid (pyridine-2,6-dicarboxylic acid) is a unique and essential component of bacterial endospores, comprising up to 15% of the spore's dry weight.[20] It chelates calcium ions in the spore core, and this Ca-DPA complex is crucial for the spore's dormancy, heat resistance, and stability. The quantification of dipicolinic acid is therefore a reliable method for detecting and quantifying bacterial spores.

Experimental Protocol: Quantification of Dipicolinic Acid in Bacterial Spores

This protocol outlines a method for the extraction and quantification of DPA from bacterial spores using HPLC with fluorescence detection.[21][22][23]

Objective: To determine the concentration of DPA in a sample of bacterial spores.

Materials:

  • Bacterial spore suspension

  • Hydrochloric acid (HCl)

  • Terbium (III) chloride (TbCl₃) solution

  • HPLC system with a fluorescence detector

Equipment:

  • Heating block or water bath

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Pellet the bacterial spores by centrifugation.

    • Resuspend the spore pellet in a dilute HCl solution (e.g., 20 mM).

    • Heat the suspension at 100°C for 10-15 minutes to release the DPA from the spores.

    • Centrifuge the mixture to pellet the spore debris.

  • Chelation:

    • Take an aliquot of the supernatant containing the extracted DPA.

    • Add a solution of TbCl₃ to form the fluorescent Tb-DPA complex. A 3:1 molar ratio of Tb³⁺ to DPA is often used to enhance the fluorescence signal.[21]

  • Quantification:

    • Inject the sample into the HPLC system.

    • The Tb-DPA complex is separated from other components and detected by the fluorescence detector.

    • The concentration of DPA is determined by comparing the peak area to a standard curve prepared with known concentrations of DPA.

Causality Behind Experimental Choices:

  • Acid and Heat Extraction: This combination effectively breaks down the spore structure and releases the DPA into the solution.

  • Terbium Chelation: DPA forms a highly fluorescent complex with terbium ions, allowing for very sensitive and selective detection.

  • HPLC: High-performance liquid chromatography provides a robust and reproducible method for separating the Tb-DPA complex from potential interfering substances in the sample matrix.

Conclusion and Future Outlook

Pyridine carboxylic acids represent a class of compounds with a rich history and a vibrant future. From their foundational roles in biochemistry and industrial synthesis to their cutting-edge applications in drug discovery and materials science, their versatility is undeniable. The continued development of novel synthetic methodologies, such as photocatalytic and mechanochemical approaches, will undoubtedly lead to even more efficient and sustainable ways to access and functionalize these important scaffolds. As our understanding of the intricate interplay between molecular structure and function deepens, pyridine carboxylic acids are poised to remain at the forefront of innovation in chemistry, biology, and materials science for years to come.

References

The Cyanopyridine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyanopyridine scaffold, a pyridine ring bearing a nitrile group, represents a cornerstone in modern medicinal chemistry and process development. This guide provides an in-depth exploration of the discovery, historical synthetic evolution, and contemporary applications of the three key isomers: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. We will delve into the causality behind various synthetic strategies, from seminal laboratory preparations to large-scale industrial ammoxidation. Furthermore, this document will illuminate the pivotal role of cyanopyridines as versatile intermediates and key pharmacophores in a range of marketed pharmaceuticals. Detailed experimental protocols, comparative data, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this vital class of heterocyclic compounds.

Introduction to the Cyanopyridine Isomers

Cyanopyridines are a class of organic compounds consisting of a pyridine ring substituted with a nitrile (-C≡N) group. The position of the nitrile group on the pyridine ring gives rise to three distinct isomers, each with unique physicochemical properties and reactivity profiles that dictate their specific applications in chemical synthesis.[1]

  • 2-Cyanopyridine (Picolinonitrile): A white to tan solid or liquid with an almond-like odor.[2][3] It serves as a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[1]

  • 3-Cyanopyridine (Nicotinonitrile): A colorless to gray crystalline solid.[4] It is a crucial intermediate in the production of niacin (Vitamin B3) and a variety of other important compounds.[1][5]

  • 4-Cyanopyridine (Isonicotinonitrile): A white to off-white crystalline powder.[1][6] It is a key building block for pharmaceuticals such as the anti-tuberculosis drug isoniazid.[7]

The electronic properties of the pyridine ring are significantly influenced by the position of the electron-withdrawing nitrile group, which in turn affects the reactivity of the ring and the nitrile moiety itself. A comparative summary of the key physicochemical properties of these isomers is presented in Table 1.

Table 1: Physicochemical Properties of Cyanopyridine Isomers

Property2-Cyanopyridine3-Cyanopyridine4-Cyanopyridine
CAS Number 100-70-9[2]100-54-9[8]100-48-1[9]
Molecular Formula C₆H₄N₂[2]C₆H₄N₂[8]C₆H₄N₂[9]
Molecular Weight 104.11 g/mol [2]104.11 g/mol [8]104.11 g/mol [9]
Appearance White to tan solid/liquid[2][3]Colorless to gray crystalline solid[4]White to off-white crystalline powder[1][6]
Melting Point 24-27 °C[2]48-52 °C[8]76-79 °C[9]
Boiling Point 212-215 °C[2]201 °C[8]196 °C[10]
Density 1.081 g/mL at 25 °C[2]1.159 g/cm³[8]~1.11 g/cm³[9]
Solubility in Water Immiscible[2]140 g/L (20 °C)[8]32 g/L (16.4 °C)[9]
Solubility in Organic Solvents Soluble in polar organic solvents[11]Soluble in ethanol, ether, benzene[8][12]Soluble in ethanol, ether, benzene[7]

Historical Perspective: The Emergence of Cyanopyridines

The history of cyanopyridines is intrinsically linked to the broader exploration of pyridine chemistry, which began with the isolation of pyridine from bone oil by the Scottish chemist Thomas Anderson in 1849.[9][12] While pinpointing the exact first synthesis of each cyanopyridine isomer is challenging from the available historical literature, their emergence can be traced through the development of key synthetic transformations in the late 19th and early 20th centuries.

Early approaches to cyanopyridines likely involved multi-step sequences, reflecting the nascent state of organic synthesis. One of the foundational methods for introducing a cyano group was the dehydration of the corresponding pyridinecarboxamide (picolinamide, nicotinamide, or isonicotinamide). This transformation, typically achieved using strong dehydrating agents like phosphorus pentoxide (P₂O₅), remains a viable laboratory-scale synthesis.[4]

Another significant historical route to cyanopyridines was through the reaction of halopyridines with cyanide salts, a transformation now known as the Rosenmund-von Braun reaction .[13] This method, requiring high temperatures and often copper(I) cyanide, provided a direct route to the cyanopyridine core from readily available halogenated pyridines.[13]

The development of the Reissert-Henze reaction also provided a pathway to 2-cyanopyridines. This reaction involves the treatment of a pyridine N-oxide with a cyanide source and an acylating agent, leading to the regioselective introduction of a cyano group at the 2-position.[5][14]

While these early methods were crucial for the initial exploration of cyanopyridine chemistry, they often suffered from harsh reaction conditions, low yields, and limited functional group tolerance. The quest for more efficient and scalable synthetic routes continued, culminating in the development of the modern industrial processes used today.

Modern Synthetic Methodologies

The synthesis of cyanopyridines has evolved significantly, with distinct strategies employed for large-scale industrial production versus laboratory-scale research and development.

Industrial Scale Synthesis: The Ammoxidation of Picolines

The dominant industrial method for the production of all three cyanopyridine isomers is the vapor-phase ammoxidation of the corresponding methylpyridines (picolines).[15] This process involves the reaction of the picoline with ammonia and air (as the oxygen source) at high temperatures over a heterogeneous catalyst.[16]

The overall transformation can be represented as follows: CH₃C₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O

The choice of catalyst is critical to the efficiency and selectivity of the reaction. Vanadium-based catalysts, often in combination with other metal oxides, are widely used.[15] The reaction is highly exothermic, and precise control of temperature and reactant feed rates is essential to maximize the yield of the desired cyanopyridine and minimize the formation of byproducts such as carbon oxides.

The rationale for the widespread adoption of ammoxidation in industry is its high atom economy, the use of inexpensive starting materials (picolines, ammonia, and air), and its suitability for continuous manufacturing processes.

Ammoxidation_Process cluster_reactants Reactant Feed cluster_separation Product Separation Picoline Picoline Reactor Fluidized Bed Reactor (Vanadium-based Catalyst, 350-450°C) Picoline->Reactor Ammonia Ammonia Ammonia->Reactor Air Air (Oxygen) Air->Reactor Condensation Condensation Reactor->Condensation Distillation Distillation Condensation->Distillation Product Pure Cyanopyridine Distillation->Product

Figure 1: Generalized workflow for the industrial ammoxidation of picolines to cyanopyridines.

Laboratory Scale Synthesis: Versatile and Targeted Approaches

In a research and development setting, a wider array of synthetic methods are employed to access cyanopyridines, often with a focus on substrate scope, functional group tolerance, and the synthesis of complex derivatives.

This classical method remains a reliable route for the laboratory-scale synthesis of cyanopyridines. The corresponding amide (picolinamide, nicotinamide, or isonicotinamide) is treated with a strong dehydrating agent.

Experimental Protocol: Synthesis of 3-Cyanopyridine from Nicotinamide [4]

  • Reactant Preparation: In a dry round-bottomed flask, thoroughly mix powdered nicotinamide (1.0 eq) and phosphorus pentoxide (P₂O₅, ~0.85 eq).

  • Reaction Setup: Equip the flask for distillation under reduced pressure, connecting it to a condenser and a receiving flask.

  • Reaction Execution: Reduce the pressure and heat the mixture vigorously with a flame. The product will distill over as the reaction proceeds.

  • Work-up and Purification: After the reaction is complete, allow the apparatus to cool. Rinse the condenser and receiving flask with a suitable organic solvent (e.g., ether) to dissolve the product. Combine the organic fractions, remove the solvent by distillation, and purify the crude 3-cyanopyridine by distillation or recrystallization.

Causality: Phosphorus pentoxide is a powerful dehydrating agent that readily removes the elements of water from the primary amide functional group to form the nitrile. The use of reduced pressure allows for the distillation of the product at a lower temperature, preventing potential decomposition.

The substitution of a halogen atom on the pyridine ring with a cyanide group is a common and effective method for synthesizing cyanopyridines. This reaction typically employs a copper(I) cyanide reagent.

Experimental Protocol: Synthesis of 2-Cyano-5-bromopyridine from 2,5-Dibromopyridine [17]

  • Reactant Charging: To a reaction flask, add 2,5-dibromopyridine (1.0 eq), sodium cyanide (~0.9 eq), and sulfolane as the solvent.

  • Reaction Initiation: Heat the mixture to approximately 160 °C.

  • Catalyst Addition: Add cuprous cyanide (CuCN, ~0.3 eq) to the heated mixture.

  • Reaction Monitoring: Maintain the reaction at 160 °C for several hours, monitoring the progress by a suitable analytical technique (e.g., HPLC).

  • Product Isolation: After completion, cool the reaction mixture and distill under reduced pressure to remove the sulfolane.

  • Purification: Add water to the distillate to precipitate the crude product. Collect the solid by filtration, wash with water, and dry to afford the 2-cyano-5-bromopyridine.

Causality: The use of a polar aprotic solvent like sulfolane facilitates the nucleophilic substitution reaction. Copper(I) cyanide is a more effective cyanating agent than alkali metal cyanides in this context, as it is believed to proceed through an oxidative addition-reductive elimination pathway involving a copper(III) intermediate.[13]

This method provides a regioselective route to 2-cyanopyridines starting from the corresponding pyridine N-oxide.

Experimental Protocol: General Procedure for the Reissert-Henze Reaction [14]

  • Activation of N-oxide: In a suitable solvent, treat the pyridine N-oxide with an acylating agent, such as benzoyl chloride, to form the N-acyloxypyridinium salt in situ.

  • Cyanation: Add a cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN), to the activated N-oxide.

  • Reaction Progression: The reaction is typically stirred at room temperature or with gentle heating.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by chromatography or distillation.

Causality: The N-acylation of the pyridine N-oxide activates the pyridine ring towards nucleophilic attack. The cyanide ion preferentially attacks the C2 position, leading to the formation of a dihydropyridine intermediate. Subsequent elimination of the acyl group and rearomatization yields the 2-cyanopyridine.

Lab_Synthesis cluster_dehydration Dehydration cluster_rosenmund Rosenmund-von Braun cluster_reissert Reissert-Henze Amide Pyridinecarboxamide Dehydrating_Agent P₂O₅ Amide->Dehydrating_Agent Heat Cyanopyridine_Dehydration Cyanopyridine Dehydrating_Agent->Cyanopyridine_Dehydration Yields Halopyridine Halopyridine CuCN CuCN Halopyridine->CuCN Heat, Solvent Cyanopyridine_Rosenmund Cyanopyridine CuCN->Cyanopyridine_Rosenmund Yields N_Oxide Pyridine N-Oxide Acylating_Agent Acylating Agent N_Oxide->Acylating_Agent Activation Cyanide_Source Cyanide Source Acylating_Agent->Cyanide_Source Nucleophilic Attack Cyanopyridine_Reissert 2-Cyanopyridine Cyanide_Source->Cyanopyridine_Reissert Yields

Figure 2: Key laboratory-scale synthetic routes to cyanopyridines.

The Role of Cyanopyridines in Drug Development and Pharmaceuticals

The cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The nitrile group can act as a hydrogen bond acceptor, a dipole, or a reactive handle for further chemical modification.[18] Furthermore, the pyridine ring itself can engage in various non-covalent interactions with protein targets.

Cyanopyridines as Key Pharmacophores and Intermediates

Cyanopyridines are integral components of numerous marketed drugs across a wide range of therapeutic areas.

Table 2: Examples of Marketed Drugs Containing a Cyanopyridine Moiety

Drug NameCyanopyridine IsomerTherapeutic AreaMechanism of Action
Abiraterone 3-CyanopyridineProstate CancerCYP17A1 inhibitor
Perampanel 3-CyanopyridineEpilepsyNon-competitive AMPA receptor antagonist[19][20][21][22][23]
Apalutamide 2-CyanopyridineProstate CancerAndrogen receptor inhibitor[13]
Bazedoxifene 2-CyanopyridineOsteoporosisSelective estrogen receptor modulator (SERM)
Neratinib 3-CyanopyridineBreast CancerPan-HER kinase inhibitor[18]
Sorafenib 3-Cyanopyridine (as part of a larger system)Kidney and Liver CancerMulti-kinase inhibitor[18]
Case Study: The Synthesis of Perampanel

The synthesis of Perampanel, an anti-epileptic drug, highlights the strategic use of cyanopyridine derivatives. Several synthetic routes have been developed, often involving the coupling of a cyanophenyl group to a substituted pyridinone core. One reported synthesis involves the palladium-catalyzed coupling of 3-bromo-1-phenyl-5-(2-pyridyl)-1,2-dihydropyridin-2-one with 2-(1,3,2-dioxaborinan-2-yl)benzonitrile.[23] This demonstrates the use of a cyanophenylboronic acid derivative, which is itself synthesized from a cyanobenzene precursor, showcasing the importance of the cyano group in modern cross-coupling chemistry.

Conclusion

The journey of cyanopyridine compounds, from their early, often challenging syntheses to their current status as indispensable building blocks in industrial and pharmaceutical chemistry, is a testament to the continuous innovation in organic synthesis. The development of the ammoxidation process has enabled their cost-effective production on a massive scale, while a diverse array of laboratory methods provides the flexibility needed for intricate drug discovery programs. The prevalence of the cyanopyridine motif in a growing number of approved drugs underscores its significance as a privileged scaffold. As our understanding of disease biology deepens, the versatile and tunable nature of the cyanopyridine core will undoubtedly continue to inspire the design and synthesis of the next generation of therapeutic agents.

References

An In-Depth Technical Guide to the Safe Handling of 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Cyano-3-methylpyridine-2-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations and mitigate risks associated with this compound.

Compound Identification and Physicochemical Profile

This compound is a substituted pyridine derivative utilized as an intermediate in the synthesis of various biologically active molecules.[1] Understanding its fundamental properties is the first step toward safe handling.

Identifier Value
IUPAC Name This compound[2]
Synonyms 5-cyano-3-methylpicolinic acid[2]
CAS Number 1262860-49-0[2][3]
Molecular Formula C₈H₆N₂O₂[2][3][4]
Molecular Weight 162.15 g/mol [2]
Appearance Solid, powder form. Related compounds appear as beige solids.[5][6]
Stability Stable under normal storage and handling conditions.[6][7]

Hazard Identification and GHS Classification

This compound is classified as hazardous.[8] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory. The primary hazards are associated with acute toxicity and irritation.

GHS Pictogram Signal Word Hazard Statements
alt text
Warning H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2] H315: Causes skin irritation.[2][8] H319: Causes serious eye irritation.[2][8] H335: May cause respiratory irritation.[6][9]

Expert Analysis of Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): The primary risk is systemic toxicity upon exposure. The cyano group (-C≡N) is a well-known toxicophore, and while the toxicity of this specific molecule is not fully characterized, its classification necessitates handling with containment to prevent ingestion, skin absorption, or inhalation of dust.

  • Skin and Eye Irritation: As a carboxylic acid derivative in solid form, airborne dust can cause significant irritation upon contact with moist surfaces like the eyes and skin. This is a direct chemical irritation risk.

  • Respiratory Irritation: Inhalation of fine dust particles can irritate the mucous membranes and upper respiratory tract.[6][9] This underscores the critical importance of proper ventilation and engineering controls.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

The causality behind these controls is to contain the hazard at its source, providing the first and most effective line of defense.

  • Ventilation: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed in a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.[5][8][10]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[5][8] This allows for immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

  • Hand Protection: Wear protective gloves, such as nitrile rubber, that are resistant to chemical permeation.[6] Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[8]

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of dust generation, additional protective clothing may be necessary to prevent skin exposure.[5][6][10]

  • Respiratory Protection: Under normal laboratory use within a fume hood, respiratory protection is not typically required.[5][6] For large-scale operations, emergency situations, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is necessary.[6]

Standard Operating Procedures for Safe Handling and Storage

Methodical and cautious handling is paramount. These protocols are designed to be self-validating systems for routine laboratory work.

Handling
  • Preparation: Designate a specific area within a fume hood for handling this compound. Assemble all necessary equipment and PPE before starting work.

  • Weighing and Transfer: Conduct all weighing and transfers in a ventilated enclosure or fume hood to contain dust. Use tools like spatulas to minimize dust creation. Avoid pouring the powder, which can create airborne particles.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7][9] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8][9]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area.[5][8][11] Keep containers tightly closed to prevent moisture absorption and contamination.[8]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[8]

  • Incompatibilities: Segregate from incompatible materials to prevent dangerous reactions. Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]

Emergency Protocols and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Emergency Response Workflow

G start Exposure Event Occurs (Inhalation, Skin/Eye Contact, Ingestion) scene_safety Ensure Scene is Safe Remove Victim from Exposure Source start->scene_safety exposure_type Identify Exposure Route scene_safety->exposure_type inhalation Move to Fresh Air Provide Artificial Respiration if Needed exposure_type->inhalation Inhalation skin Remove Contaminated Clothing Wash Skin with Soap & Water (15+ min) exposure_type->skin Skin Contact eye Rinse Eyes Cautiously with Water (15+ min) Remove Contact Lenses if Possible exposure_type->eye Eye Contact ingestion Rinse Mouth with Water DO NOT Induce Vomiting exposure_type->ingestion Ingestion medical Seek Immediate Medical Attention Bring SDS with Victim inhalation->medical skin->medical eye->medical ingestion->medical report Report Incident to Supervisor medical->report

Caption: Workflow for responding to an accidental exposure event.

Step-by-Step First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[5][7][8] If skin irritation occurs or persists, seek medical attention.[8]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[7][8] Continue rinsing. If eye irritation persists, seek immediate medical attention.[8]

  • Ingestion: Rinse the mouth thoroughly with water.[7] Do NOT induce vomiting.[10] Call a POISON CENTER or doctor immediately if you feel unwell.[7][8]

Accidental Release and Disposal

Proper containment and disposal are crucial for environmental safety and regulatory compliance.

Spill Cleanup Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing full PPE, prevent the further spread of the spill.

  • Clean-up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[8] Avoid actions that generate dust.[9]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Disposal
  • Classification: This material and its container must be disposed of as hazardous waste.[6]

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[5][8][11] Do not allow the chemical to enter drains or waterways.[10]

Conclusion

This compound is a valuable research chemical with defined hazards that can be managed effectively through a robust safety program. The core principles of safe handling—containment, vigilance, and preparedness—are non-negotiable. By understanding the compound's properties, implementing rigorous engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can work with this compound confidently and safely.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Cyano-3-methylpyridine-2-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctionalized pyridine scaffold makes it a valuable intermediate for synthesizing complex molecular architectures. This document provides a comprehensive, field-validated guide for its synthesis, designed for researchers in chemical synthesis and pharmaceutical development. We detail a robust protocol centered on the controlled hydrolysis of its corresponding methyl ester, offering in-depth explanations of the reaction mechanism, safety protocols, and characterization methods. The causality behind experimental choices is emphasized to ensure reproducibility and high-purity outcomes.

Introduction and Strategic Overview

The synthesis of substituted pyridine carboxylic acids is a cornerstone of medicinal chemistry. This compound (CAS No. 1262860-49-0) has emerged as a key intermediate, valued for its potential in developing novel therapeutics.[1] The strategic placement of the carboxyl, cyano, and methyl groups offers multiple reaction sites for diversification.

The synthetic strategy detailed herein focuses on reliability and scalability, employing a classic saponification (base-catalyzed ester hydrolysis) reaction. This approach was chosen over alternatives like nitrile hydrolysis of a dinitrile precursor due to the superior control and selectivity offered by hydrolyzing an ester. The protocol starts with the readily accessible precursor, Methyl 5-cyano-3-methylpyridine-2-carboxylate, and converts it to the target acid in high yield and purity.

This two-stage process—saponification followed by acidic workup—is a fundamental transformation in organic synthesis, ensuring its applicability across various laboratory settings.

Overall Synthetic Workflow

The process follows a logical sequence from reaction to final product characterization, ensuring purity and identity at each stage.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Purification & Analysis A Saponification: Ester Hydrolysis with NaOH B Acidic Workup: Protonation with HCl A->B Reaction Completion C Precipitation & Isolation B->C pH Adjustment D Recrystallization C->D Crude Product E Product Drying D->E Solvent Removal F Characterization (NMR, MS, IR, MP) E->F Final Product

Caption: High-level workflow for the synthesis and purification of the target compound.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

The core of this protocol is the saponification of a methyl ester. This reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The hydroxide ion (⁻OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The methoxide ion (⁻OCH₃) is expelled as a leaving group, reforming the carbonyl group and generating the carboxylate salt.

  • Acid-Base Reaction: The expelled methoxide is a strong base and deprotonates the newly formed carboxylic acid, driving the reaction to completion. This step is irreversible.

  • Protonation: In the final workup step, a strong acid (HCl) is added to protonate the carboxylate salt, yielding the final neutral carboxylic acid product, which precipitates from the aqueous solution.

G Start Ester + OH⁻ Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Salt Carboxylate Salt + MeOH Intermediate->Salt Leaving Group Expulsion Final Carboxylic Acid (Product) Salt->Final Acidic Workup (H⁺)

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Experimental Protocol

Materials and Equipment
Reagent/Material CAS No. Molecular Formula Supplier Recommendation
Methyl 5-cyano-3-methylpyridine-2-carboxylateN/AC₉H₈N₂O₂Commercial Grade (>97%)
Sodium Hydroxide (NaOH)1310-73-2NaOHACS Reagent Grade
Hydrochloric Acid (HCl), conc. (37%)7647-01-0HClACS Reagent Grade
Methanol (MeOH)67-56-1CH₄OHPLC Grade
Deionized Water7732-18-5H₂OType II or higher
Ethyl Acetate141-78-6C₄H₈O₂ACS Reagent Grade
Hexane110-54-3C₆H₁₄ACS Reagent Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄ACS Reagent Grade

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • pH meter or pH paper

  • Rotary evaporator

  • Melting point apparatus

Safety Precautions & Hazard Analysis

Mandatory PPE: Safety goggles, flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene) are required at all times. All operations must be performed inside a certified chemical fume hood.

  • This compound: This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2] Avoid generating dust.

  • Sodium Hydroxide & Hydrochloric Acid: Both are highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care, ensuring immediate access to an eyewash station and safety shower.

  • Organic Solvents: Methanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

Refer to the Safety Data Sheets (SDS) for all reagents before beginning the procedure.[3]

Hazard Identification GHS Classification Preventative Measures
Target Product & Precursor Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation[2]Handle in a fume hood, wear appropriate PPE, avoid dust inhalation.
NaOH / HCl Skin Corrosion (Category 1), Serious Eye DamageWear gloves and goggles, handle in a fume hood, add reagents slowly to control exothermic reactions.
Solvents Flammable LiquidsNo open flames or spark sources. Use a heating mantle. Ensure proper grounding of equipment.
Step-by-Step Synthesis Procedure

1. Reaction Setup (Saponification): a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-cyano-3-methylpyridine-2-carboxylate (10.0 g, 52.6 mmol). b. Add methanol (80 mL) and deionized water (40 mL). Stir the mixture to form a suspension. c. In a separate beaker, dissolve sodium hydroxide (3.15 g, 78.9 mmol, 1.5 equiv.) in deionized water (20 mL). Caution: Dissolution is exothermic. d. Add the NaOH solution dropwise to the flask over 10 minutes.

2. Reaction Execution: a. Attach a reflux condenser to the flask. b. Heat the reaction mixture to reflux (approx. 70-75°C) using a heating mantle. c. Maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared. (Eluent: 50% Ethyl Acetate / Hexane).

3. Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the methanol from the mixture using a rotary evaporator. c. Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice-water bath to 0-5°C. d. While stirring vigorously, slowly add concentrated hydrochloric acid (approx. 6.5 mL) dropwise to acidify the solution to a pH of ~3. A thick white precipitate will form. e. Continue stirring the cold suspension for 30 minutes to ensure complete precipitation. f. Collect the solid product by vacuum filtration using a Büchner funnel. g. Wash the filter cake with two portions of cold deionized water (2 x 20 mL). h. Dry the crude product under vacuum at 50°C overnight. (Expected crude yield: ~8.5-9.0 g).

4. Purification (Recrystallization): a. Transfer the crude solid to a 250 mL Erlenmeyer flask. b. Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Results and Characterization

The protocol consistently produces this compound with high purity.

Parameter Value
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [2]
Appearance White to off-white solid
Expected Yield 75-85% (after recrystallization)
Melting Point To be determined experimentally

Expected Analytical Data:

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton (typically >10 ppm). The methyl ester singlet from the starting material (~3.9 ppm) should be absent.

  • IR Spectroscopy (cm⁻¹): Look for characteristic peaks for C≡N stretch (~2230 cm⁻¹), C=O stretch (carboxylic acid, ~1700 cm⁻¹), and a broad O-H stretch (~2500-3300 cm⁻¹).

  • Mass Spectrometry: [M+H]⁺ = 163.0502, [M-H]⁻ = 161.0356.[4]

Conclusion

This application note provides a detailed, reliable, and safe protocol for the synthesis of this compound. By leveraging a controlled saponification of the corresponding methyl ester, this method avoids the selectivity challenges associated with nitrile hydrolysis and delivers the target compound in high yield and purity. This guide is intended to empower researchers to confidently produce this valuable chemical intermediate for applications in drug discovery and beyond.

References

The Synthetic Chemist's Gateway: Harnessing 5-Cyano-3-methylpyridine-2-carboxylic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the strategic selection of building blocks is paramount. The pyridine scaffold, a privileged structure in countless pharmaceuticals, offers a robust framework for molecular design. Within this class, 5-Cyano-3-methylpyridine-2-carboxylic acid emerges as a highly valuable, bifunctional intermediate. Its unique arrangement of a carboxylic acid, a nitrile group, and a methyl substituent on the pyridine ring presents a trifecta of reactive sites, enabling diverse and intricate synthetic transformations.

This technical guide provides an in-depth exploration of this compound as a chemical intermediate. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Core Characteristics and Strategic Value

This compound is a solid compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of approximately 162.15 g/mol .[1][2] Its strategic value lies in the orthogonal reactivity of its two primary functional groups:

  • The Carboxylic Acid (C2-position): This group is a classical handle for forming amide and ester linkages, which are fundamental in constructing larger molecules and probing structure-activity relationships (SAR). Its proximity to the ring nitrogen influences its electronic properties and reactivity.

  • The Cyano Group (C5-position): The nitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. This allows for significant molecular diversification late in a synthetic sequence.

The methyl group at the C3-position provides steric and electronic influence, which can be exploited to fine-tune the biological activity and pharmacokinetic properties of the final compounds.

Physicochemical Data Summary
PropertyValueSource
IUPAC Name This compoundPubChem[1][2]
CAS Number 1262860-49-0PubChem[1][2]
Molecular Formula C₈H₆N₂O₂PubChem[1][2]
Molecular Weight 162.15 g/mol PubChem[1][2]
Appearance SolidCymitQuimica

Application in Amide Bond Formation: Synthesis of RORγ Modulators

A prominent application of this compound is in the synthesis of modulators for the Retinoid-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in the regulation of immune responses, making it a key target for autoimmune diseases. A patent filed by GlaxoSmithKline (WO2012062783A1) details the use of this intermediate to synthesize novel spiropiperidine derivatives as RORγ modulators.

The core transformation is a standard but crucial amide coupling reaction. The carboxylic acid of our title compound is activated and then reacted with a primary or secondary amine to form a stable amide bond.

Causality in Protocol Design: The Choice of Coupling Reagent

The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, a coupling reagent is required to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. While many such reagents exist (e.g., carbodiimides like DCC or EDC), modern medicinal chemistry often favors aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Why HATU?

  • High Efficiency: HATU promotes rapid amide bond formation with high yields.

  • Reduced Racemization: For chiral amines or acids, HATU is known to suppress racemization, a critical consideration in pharmaceutical synthesis.

  • Mild Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups elsewhere in the molecule.

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing in the coupling reaction.

Experimental Protocol: Amide Coupling with a Spiropiperidine Amine

This protocol is adapted from patent WO2012062783A1, demonstrating the synthesis of a key amide intermediate.

Materials:

  • This compound

  • (R)-tert-butyl 2'-methyl-1'H-spiro[piperidine-4,4'-pyrrolo[2,3-b]pyridine]-1-carboxylate (or other desired amine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired spiropiperidine amine (1.0 eq) and DIPEA (3.0 eq).

  • Coupling Agent Addition: Add HATU (1.1 eq) to the mixture portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide product.

Visualizing the Workflow: Amide Coupling Pathway

Amide_Coupling cluster_reagents Reagents & Conditions A 5-Cyano-3-methylpyridine- 2-carboxylic acid Product Target Amide Product (RORγ Modulator Intermediate) A->Product B Spiropiperidine Amine B->Product Reagents HATU, DIPEA DMF, Room Temp. Reagents->Product Transformations cluster_products Potential Derivatives Start 5-Cyano-3-methylpyridine- 2-carboxylic acid Amide Amide Derivatives (e.g., RORγ Modulators) Start->Amide Amine, Coupling Agent (e.g., HATU) Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst (e.g., H₂SO₄) Amine Aminomethyl Pyridine Derivatives Ester->Amine 1. LiAlH₄ 2. H₂O workup

References

Application Notes and Protocols: 5-Cyano-3-methylpyridine-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

5-Cyano-3-methylpyridine-2-carboxylic acid, a substituted picolinic acid, has emerged as a significant building block in the field of medicinal chemistry. Its unique arrangement of a carboxylic acid, a cyano group, and a methyl group on a pyridine ring offers a trifecta of reactive sites and modifiable positions. This structural complexity allows for the creation of diverse chemical libraries with a wide range of pharmacological activities. The pyridine core is a well-established pharmacophore, present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The cyano and carboxylic acid moieties provide handles for further chemical elaboration, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical information, application notes, and detailed protocols for the effective utilization of this compound in medicinal chemistry research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in drug design and synthesis. The properties of this compound are summarized below.[1][2]

PropertyValueSource
Molecular Formula C₈H₆N₂O₂PubChem[1][2]
Molecular Weight 162.15 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[1][2]
CAS Number 1262860-49-0PubChem[1]
Appearance Solid (predicted)---
XLogP3 0.8PubChem[1][2]
Hydrogen Bond Donor Count 1PubChem[1][2]
Hydrogen Bond Acceptor Count 4PubChem[1][2]
Rotatable Bond Count 1PubChem[1][2]

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The structural motifs present in this compound make it a particularly interesting scaffold for targeting a variety of biological pathways implicated in disease. The cyanopyridine moiety is recognized as a "privileged scaffold" in drug discovery, appearing in a range of bioactive molecules.

Inhibition of P-glycoprotein (P-gp) for Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a major impediment to the success of chemotherapy in cancer treatment. A key mechanism of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[3]

This compound has been identified as a potential inhibitor of P-glycoprotein.[4] The development of P-gp inhibitors to be used as chemosensitizers is a promising strategy to circumvent MDR. The cyanopyridine core can be elaborated to design potent and selective P-gp inhibitors that can be co-administered with conventional chemotherapeutic agents to restore their activity in resistant tumors.

Pgp_Inhibition cluster_cell Cancer Cell Chemo_Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_Drug->Pgp Efflux Target Intracellular Target (e.g., DNA, Tubulin) Chemo_Drug->Target Inhibition MDR Multidrug Resistance Pgp->MDR Apoptosis Apoptosis Target->Apoptosis CMPCA 5-Cyano-3-methylpyridine- 2-carboxylic acid Derivative CMPCA->Pgp Inhibition Extracellular Extracellular Space

Caption: P-gp inhibition by this compound derivatives.

BACE1 Inhibition for the Treatment of Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of Aβ is initiated by the proteolytic cleavage of the amyloid precursor protein (APP) by the β-site APP-cleaving enzyme 1 (BACE1).[3] Therefore, the inhibition of BACE1 is a primary therapeutic strategy for the treatment of AD.

Derivatives of this compound have shown potential as BACE1 inhibitors.[4] The cyanopyridine scaffold can be utilized to design small molecules that fit into the active site of BACE1, blocking its enzymatic activity and thereby reducing the production of neurotoxic Aβ peptides.

BACE1_Inhibition APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme APP->BACE1 Cleavage gamma_Secretase γ-Secretase APP->gamma_Secretase Cleavage sAPPb sAPPβ BACE1->sAPPb Ab Amyloid-β (Aβ) Peptide gamma_Secretase->Ab AICD AICD gamma_Secretase->AICD Plaques Aβ Plaques (Neurotoxicity) Ab->Plaques AD Alzheimer's Disease Plaques->AD CMPCA_deriv 5-Cyano-3-methylpyridine- 2-carboxylic acid Derivative CMPCA_deriv->BACE1 Inhibition

Caption: BACE1 inhibition pathway for Alzheimer's disease therapy.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and analysis of this compound. These are exemplary methods and may require optimization based on specific laboratory conditions and available starting materials.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route via the selective hydrolysis of a dicyano precursor, 3-methyl-2,5-pyridinedicarbonitrile. The selective hydrolysis of one nitrile group in the presence of another is a known synthetic strategy.[5][6]

Reaction Scheme:

Materials:

  • 3-methyl-2,5-pyridinedicarbonitrile

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-methyl-2,5-pyridinedicarbonitrile (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in water.

  • Hydrolysis: Heat the reaction mixture to reflux and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the formation of the product. The reaction time will need to be optimized, but a typical duration is 4-8 hours. The key to selectivity is using a slight excess of base and carefully monitoring the reaction to prevent the hydrolysis of the second nitrile group.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. This will protonate the carboxylate to form the carboxylic acid, which may precipitate out of the solution.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Dissolve 3-methyl-2,5-pyridinedicarbonitrile in aqueous NaOH Reflux Heat to Reflux (4-8 hours) Start->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Acidify Acidify with HCl to pH 3-4 Cool->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify

References

Introduction: The Synthetic Versatility of 5-Cyano-3-methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocols for Synthetic Reactions Involving 5-Cyano-3-methylpyridine-2-carboxylic Acid

This compound is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a nitrile, and a methyl group on a pyridine ring, offers multiple reaction sites for derivatization. The carboxylic acid at the 2-position is particularly reactive, allowing for straightforward amide bond formation and esterification. The strategic placement of the electron-withdrawing cyano group and the electron-donating methyl group influences the reactivity of the pyridine ring and the acidity of the carboxyl group.

This document provides detailed, field-proven protocols for three key transformations of this compound: amide bond formation, Steglich esterification, and copper-catalyzed decarboxylation. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and rationale for procedural choices.

Compound Properties: [1][2]

Property Value
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
IUPAC Name This compound
Appearance Typically an off-white to beige solid

| CAS Number | 1262860-49-0 |

PART 1: CRITICAL SAFETY & HANDLING

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents used.

  • Hazard Profile: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and serious eye irritation.[1][3][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles.[4] All manipulations involving the solid or solutions should be conducted within a certified chemical fume hood to avoid inhalation.

  • Handling: Avoid generating dust. Ensure adequate ventilation. Keep away from heat and sources of ignition.[3]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

PART 2: AMIDE BOND FORMATION VIA CARBODIIMIDE COUPLING

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[5] The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group.[5] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective for this purpose, converting the carboxylic acid into a reactive O-acylisourea intermediate.[6]

The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial. It intercepts the O-acylisourea to form an active ester, which then reacts with the amine. This two-step, one-pot process minimizes racemization (if chiral centers are present) and suppresses the formation of N-acylurea byproducts.[7]

Protocol 2.1: EDC/HOBt Mediated Amide Synthesis

This protocol details the synthesis of N-benzyl-5-cyano-3-methylpicolinamide as a representative example.

Workflow for Amide Bond Formation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid and Amine in Aprotic Solvent (e.g., DMF, DCM) B Add HOBt A->B C Cool to 0 °C B->C D Add EDC (portion-wise) C->D E Warm to RT Stir for 12-24h D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G Reaction Complete H Extract with Organic Solvent (e.g., EtOAc) G->H I Wash Organic Layer (aq. NaHCO₃, Brine) H->I J Dry (Na₂SO₄), Filter, Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product K->L

Caption: Workflow for EDC/HOBt mediated amidation.

Materials & Reagents:

Reagent M.W. ( g/mol ) Molar Eq. Amount
This compound 162.15 1.0 1.00 g (6.17 mmol)
Benzylamine 107.15 1.1 0.74 mL (6.79 mmol)
1-Hydroxybenzotriazole (HOBt) 135.13 1.2 1.00 g (7.40 mmol)
EDC·HCl 191.70 1.2 1.42 g (7.40 mmol)
N,N-Dimethylformamide (DMF) - - 25 mL
Ethyl Acetate (EtOAc) - - For extraction
Saturated aq. NaHCO₃ - - For washing

| Brine | - | - | For washing |

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.17 mmol) and anhydrous DMF (25 mL). Stir until all solids dissolve.

  • Amine & Additive Addition: Add benzylamine (0.74 mL, 6.79 mmol) followed by HOBt (1.00 g, 7.40 mmol) to the solution.

  • Activation: Cool the flask in an ice-water bath to 0 °C. Slowly add EDC·HCl (1.42 g, 7.40 mmol) in three portions over 15 minutes. Causality: Portion-wise addition at low temperature helps to control the initial exotherm from the activation of the carboxylic acid.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of Ethyl Acetate (EtOAc).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with EtOAc (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Causality: The NaHCO₃ wash removes any unreacted HOBt and residual carboxylic acid, while the brine wash helps to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to afford the pure amide product.

PART 3: ESTERIFICATION VIA STEGLICH PROTOCOL

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols, particularly useful for sterically hindered substrates.[8][9] The reaction relies on a carbodiimide activator, typically Dicyclohexylcarbodiimide (DCC) or EDC, and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[10][11] DMAP acts as an acyl transfer agent by reacting with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[8][12]

Protocol 3.1: DCC/DMAP Mediated Ester Synthesis

This protocol details the synthesis of tert-butyl 5-cyano-3-methylpicolinate, a sterically demanding ester.

Workflow for Steglich Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid, Alcohol, and DMAP in Aprotic Solvent (e.g., DCM) B Cool to 0 °C A->B C Add DCC Solution Dropwise B->C D Stir at 0 °C for 1h, then RT for 12-18h C->D E Monitor by TLC/LC-MS D->E F Filter off Dicyclohexylurea (DCU) E->F Reaction Complete G Concentrate Filtrate F->G H Redissolve in Ether/EtOAc G->H I Wash with dil. HCl, NaHCO₃, Brine H->I J Dry (MgSO₄), Filter, Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product K->L

Caption: Workflow for DCC/DMAP mediated Steglich esterification.

Materials & Reagents:

Reagent M.W. ( g/mol ) Molar Eq. Amount
This compound 162.15 1.0 1.00 g (6.17 mmol)
tert-Butanol 74.12 1.5 0.86 mL (9.25 mmol)
Dicyclohexylcarbodiimide (DCC) 206.33 1.1 1.34 g (6.48 mmol)
4-Dimethylaminopyridine (DMAP) 122.17 0.1 75 mg (0.617 mmol)
Dichloromethane (DCM) - - 30 mL

| Dilute HCl (0.5 M) | - | - | For washing |

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 6.17 mmol), tert-butanol (0.86 mL, 9.25 mmol), and DMAP (75 mg, 0.617 mmol) in anhydrous DCM (20 mL).

  • Activation: Cool the solution to 0 °C in an ice-water bath. In a separate beaker, dissolve DCC (1.34 g, 6.48 mmol) in anhydrous DCM (10 mL). Add this DCC solution dropwise to the reaction mixture over 20 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[7]

  • Monitoring: Check for the consumption of the starting material using TLC or LC-MS.

  • Work-up - DCU Removal: Once the reaction is complete, cool the mixture again to 0 °C to maximize DCU precipitation. Filter the mixture through a pad of Celite to remove the DCU solid, washing the filter cake with a small amount of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL). Causality: The acid wash removes the basic DMAP catalyst, while the bicarbonate wash removes any remaining unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (hexane/EtOAc) to obtain the pure tert-butyl ester.

PART 4: COPPER-CATALYZED DECARBOXYLATION

The carboxylic acid group, having served as a handle for amidation or esterification, can be removed if desired. The decarboxylation of pyridine-2-carboxylic acids is a known transformation, often facilitated by transition metal catalysts like copper.[13] This reaction typically requires high temperatures and a polar, high-boiling solvent. The mechanism is thought to involve the formation of a copper(I) carboxylate intermediate, which then undergoes thermal decarboxylation to form an organocopper species that is subsequently protonated by a proton source in the reaction mixture.

Protocol 4.1: Decarboxylation to 5-Cyano-3-methylpyridine

This protocol describes the removal of the carboxylic acid functionality from the parent molecule.

Workflow for Copper-Catalyzed Decarboxylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Carboxylic Acid, Cu₂O, and Quinoline in a Flask B Flush with Inert Gas (N₂ or Ar) A->B C Heat to 180-200 °C B->C D Stir until Gas Evolution Ceases (Monitor CO₂ release) C->D E Monitor by TLC/GC-MS D->E F Cool to RT E->F Reaction Complete G Dilute with Toluene/EtOAc F->G H Filter through Celite to Remove Cu salts G->H I Wash Filtrate with dilute HCl H->I J Dry (Na₂SO₄), Filter, Concentrate I->J K Purify by Distillation or Chromatography J->K L Characterize Product K->L

Caption: Workflow for copper-catalyzed decarboxylation.

Materials & Reagents:

Reagent M.W. ( g/mol ) Molar Eq. Amount
This compound 162.15 1.0 1.00 g (6.17 mmol)
Copper(I) Oxide (Cu₂O) 143.09 0.1 88 mg (0.617 mmol)
Quinoline 129.16 - 10 mL (as solvent)
Toluene - - For dilution

| Dilute HCl (2 M) | - | - | For washing |

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, combine this compound (1.00 g, 6.17 mmol), copper(I) oxide (88 mg, 0.617 mmol), and quinoline (10 mL).

  • Inert Atmosphere: Flush the system with nitrogen for 10 minutes. Causality: An inert atmosphere is important at high temperatures to prevent oxidative side reactions.

  • Reaction: Heat the mixture in a sand bath or heating mantle to 190-200 °C. The reaction progress can be monitored by observing the evolution of CO₂ gas (bubbling). Stir vigorously until gas evolution ceases (typically 2-4 hours).

  • Monitoring: After cooling, a small aliquot can be carefully removed, diluted, and analyzed by TLC or GC-MS to confirm the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the dark mixture with 50 mL of toluene.

  • Filtration: Filter the mixture through a pad of Celite to remove the copper catalyst and other insoluble materials. Wash the pad with additional toluene.

  • Washing: Transfer the filtrate to a separatory funnel and wash thoroughly with 2 M HCl (4 x 30 mL) to remove the high-boiling quinoline solvent.

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, 5-cyano-3-methylpyridine, can be purified by vacuum distillation or flash column chromatography.

References

Application Notes and Protocols for the Derivatization of 5-Cyano-3-methylpyridine-2-carboxylic acid to Explore Novel Bioactivities

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyanopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design.[1][2][3] Within this class, cyanopyridine derivatives have emerged as particularly promising candidates for therapeutic development, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][4] The cyano group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, contributing to target binding and modulation of physicochemical properties.

This application note focuses on a specific, high-potential starting material: 5-Cyano-3-methylpyridine-2-carboxylic acid . The strategic placement of the cyano, methyl, and carboxylic acid groups offers a versatile platform for chemical modification. Derivatization of the carboxylic acid moiety into esters and amides is a classic and highly effective strategy to expand the chemical space and explore new biological activities. This guide provides a comprehensive overview of the rationale, synthetic protocols, and potential biological evaluation of derivatives of this promising scaffold.

Core Synthetic Strategies: Unlocking the Potential of this compound

The primary site for derivatization on our scaffold is the carboxylic acid at the 2-position. This functional group is readily converted into a variety of other functionalities, most commonly esters and amides. These modifications can profoundly impact the molecule's pharmacokinetic and pharmacodynamic properties by altering its polarity, lipophilicity, and ability to interact with biological targets.

Rationale for Derivatization
  • Amide Formation: Amides are a cornerstone of many biologically active molecules due to their ability to form strong hydrogen bonds and their metabolic stability. Introducing a diverse range of amine building blocks allows for the systematic exploration of structure-activity relationships (SAR).

  • Esterification: Esterification can improve cell permeability and oral bioavailability by masking the polar carboxylic acid group. These esters can act as prodrugs, being hydrolyzed in vivo by esterases to release the active carboxylic acid.

The following diagram illustrates the general workflow for the derivatization of this compound.

G A This compound D Activation of Carboxylic Acid A->D Coupling Agents (e.g., EDC, HOBt) or Conversion to Acid Chloride (e.g., SOCl2) F Reaction with Alcohol A->F Acid Catalysis (e.g., H2SO4) or Coupling Agents B Amide Derivatives C Ester Derivatives E Reaction with Amine D->E Nucleophilic Acyl Substitution E->B F->C

Caption: General workflow for the derivatization of this compound into amide and ester derivatives.

Experimental Protocols

The following protocols are provided as a starting point for the derivatization of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent) may be necessary for specific substrates.

Protocol 1: Synthesis of Amide Derivatives via Carbodiimide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like Hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.

Causality Behind Experimental Choices:

  • EDC and HOBt: This combination is effective for minimizing side reactions and racemization (for chiral amines). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an activated ester by HOBt, which readily reacts with the amine.

  • Anhydrous DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction. It is crucial to use the anhydrous form to prevent hydrolysis of the activated intermediates.

Protocol 2: Synthesis of Ester Derivatives via Acid-Catalyzed Esterification

This classic method is suitable for the synthesis of simple alkyl esters.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol; used as solvent and reactant)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1 equivalent) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization to yield the pure ester derivative.

Causality Behind Experimental Choices:

  • Excess Alcohol: Serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester product according to Le Chatelier's principle.

  • Sulfuric Acid: A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Structure-Activity Relationship (SAR) Insights from Related Cyanopyridine Derivatives

While specific SAR data for derivatives of this compound is not yet extensively published, valuable insights can be drawn from the broader class of cyanopyridine compounds. These findings provide a strong rationale for the synthesis and biological evaluation of the derivatives described in this note.

Derivative Class Observed Bioactivities in Related Scaffolds Key SAR Observations Potential for this compound Derivatives
Cyanopyridine Amides Anticancer (e.g., PIM-1 kinase inhibitors), Antimicrobial[5]The nature of the substituent on the amide nitrogen is critical for activity. Aromatic and heteroaromatic substituents often enhance potency.[5]Amide derivatives could exhibit potent kinase inhibitory activity. The methyl group at the 3-position may provide beneficial steric interactions with the target protein.
Cyanopyridine Esters Cardiotonic, Prodrugs for enhanced bioavailability[6]Simple alkyl esters can improve cell permeability. More complex esters can be designed for targeted release.Ester derivatives could serve as effective prodrugs, improving the pharmacokinetic profile of the parent carboxylic acid.
General Cyanopyridines Dual VEGFR-2/HER-2 inhibition, Survivin modulation[7][8]Substituents on the pyridine ring significantly influence activity. Electron-withdrawing or -donating groups can tune the electronic properties of the scaffold.[8]The combination of the electron-withdrawing cyano group and the methyl group may lead to unique and potent biological activities.

Hypothetical Signaling Pathway Modulation

Based on the observed activities of related cyanopyridine derivatives as kinase inhibitors, a plausible mechanism of action for novel derivatives of this compound could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, HER-2) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Derivative This compound Derivative Derivative->RTK Inhibition

References

Application Notes and Protocols: 5-Cyano-3-methylpyridine-2-carboxylic acid as a Versatile Ligand in the Design of Functional Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Advanced Coordination Chemistry

5-Cyano-3-methylpyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a ligand of significant interest for coordination chemists, materials scientists, and drug development professionals. Its rigid pyridine backbone, combined with the strategically positioned carboxylate, cyano, and methyl groups, offers a unique combination of coordination sites and electronic properties. This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes incorporating this versatile ligand.

The presence of both a nitrogen atom within the pyridine ring and an oxygen atom from the deprotonated carboxylate group allows this compound to act as a robust chelating agent, forming stable complexes with a wide range of metal ions.[1] The cyano substituent introduces a potent electron-withdrawing group, influencing the electronic structure and, consequently, the photophysical and catalytic properties of the resulting metal complexes.[2] Furthermore, the cyano group can act as a secondary coordination site or a hydrogen bond acceptor, leading to the formation of extended supramolecular architectures such as metal-organic frameworks (MOFs).[1][3] The methyl group provides steric influence and can be used to fine-tune the solubility and crystal packing of the complexes.

This guide is designed to provide researchers with the foundational knowledge and practical protocols to explore the rich coordination chemistry of this compound and harness its potential in the development of novel functional materials.

Physicochemical Properties of the Ligand

A thorough understanding of the ligand's properties is crucial for designing synthetic strategies and interpreting the characteristics of its metal complexes.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 1262860-49-0[4][5]
Molecular Formula C₈H₆N₂O₂[4][6]
Molecular Weight 162.15 g/mol [4]
Appearance Solid (predicted)[7]
Solubility Sparingly soluble in water[8]

PART 1: Synthesis Protocols

Protocol 1.1: Synthesis of this compound

The synthesis of the title ligand can be achieved through the hydrolysis of a suitable nitrile precursor. This protocol is adapted from established methods for the synthesis of pyridine carboxylic acids.[9][10]

Materials:

  • 2-Cyano-3-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.

Procedure:

  • Hydrolysis of the Cyano Group: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 2-cyano-3-methylpyridine (1 equivalent) to an excess of 90% sulfuric acid.[9] b. Heat the mixture to 120°C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9] c. After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. d. Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7. e. Acidify the solution to a pH of ~3 with concentrated hydrochloric acid.[9] f. A precipitate of this compound should form.

  • Purification: a. Collect the crude product by vacuum filtration and wash with cold water. b. Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified ligand. c. Dry the purified product in a vacuum oven.

Protocol 1.2: Synthesis of a Representative Metal Complex: [Cu(5-cyano-3-methylpyridine-2-carboxylate)₂(H₂O)]

This protocol describes a general method for the synthesis of a discrete copper(II) complex using the title ligand. Solvothermal or hydrothermal methods are typically employed for the synthesis of coordination polymers and MOFs.[1][13]

Materials:

  • This compound

  • Copper(II) acetate monohydrate

  • Ethanol

  • Deionized water

  • Small-scale reaction vial or test tube

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in ethanol in a small vial. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate vial, dissolve copper(II) acetate monohydrate (1 equivalent) in deionized water.

  • Complexation: Slowly add the aqueous solution of the metal salt to the ethanolic solution of the ligand with constant stirring.[14][15]

  • Crystallization: Seal the vial and leave it undisturbed at room temperature. Slow evaporation of the solvent over several days should yield single crystals of the complex suitable for X-ray diffraction. Alternatively, the solution can be heated in a sealed container for a period to promote crystal growth (solvothermal synthesis).[3]

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

PART 2: Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of the synthesized ligand and its metal complexes.[16][17][18]

Diagram: General Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Synth Ligand Synthesis Complex_Synth Complex Synthesis Ligand_Synth->Complex_Synth NMR NMR (1H, 13C) Ligand_Synth->NMR Verify Structure MassSpec Mass Spectrometry Ligand_Synth->MassSpec Confirm M.W. FTIR FTIR Spectroscopy Complex_Synth->FTIR Confirm Coordination Elemental Elemental Analysis (CHN) Complex_Synth->Elemental Verify Composition SCXRD Single-Crystal X-ray Diffraction Complex_Synth->SCXRD Determine Structure PXRD Powder X-ray Diffraction Complex_Synth->PXRD Check Purity TGA Thermogravimetric Analysis Complex_Synth->TGA Thermal Stability UVVis UV-Vis Spectroscopy Complex_Synth->UVVis Electronic Properties PL Photoluminescence Spectroscopy UVVis->PL Luminescence

Caption: A typical workflow for the synthesis and characterization of metal complexes.

Spectroscopic and Analytical Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is invaluable for confirming the coordination of the ligand to the metal center.[19] Key spectral changes to observe include:

    • A shift in the C=O stretching vibration of the carboxylic acid upon deprotonation and coordination.

    • Changes in the pyridine ring vibrations.

    • The appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds in the low-frequency region.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primarily used to confirm the structure of the synthesized ligand. For diamagnetic metal complexes, NMR can provide information about the coordination environment.[2][20]

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry can be used to confirm the molecular weight of the ligand and the formation of the desired metal complex in solution.[2]

  • Elemental Analysis (CHN): This provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complex, which is used to verify its empirical formula.[16]

Structural and Thermal Analysis
  • Single-Crystal X-ray Diffraction (SCXRD): This is the most definitive method for determining the three-dimensional structure of a crystalline metal complex.[17][18] It provides precise information on bond lengths, bond angles, coordination geometry of the metal ion, and the overall crystal packing.

  • Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline sample and can be compared with the simulated pattern from SCXRD data.[18]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the metal complex and to identify the loss of solvent molecules.[16][18]

PART 3: Applications and Future Directions

The unique structural and electronic features of metal complexes derived from this compound open up a wide range of potential applications.

Luminescent Materials

The presence of the electron-withdrawing cyano group and the rigid pyridine ring can lead to the formation of metal complexes with interesting photoluminescent properties.[21][22] Copper(I) and other d¹⁰ metal complexes, in particular, are known to exhibit luminescence.[21] These materials could find applications in:

  • Organic Light-Emitting Diodes (OLEDs)

  • Luminescent sensors for the detection of small molecules or metal ions

  • Bioimaging agents

Protocol 3.1.1: Preliminary Luminescence Screening

  • Sample Preparation: Dissolve a small amount of the synthesized metal complex in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum to determine the absorption maxima (λ_max).[21]

  • Photoluminescence Spectroscopy: Excite the sample at or near its λ_max and record the emission spectrum. The presence of an emission peak indicates that the complex is luminescent.

  • Quantum Yield Determination: The photoluminescence quantum yield can be measured relative to a known standard.[21]

Diagram: Potential Coordination Modes

G cluster_ligand1 Chelating cluster_ligand2 Bridging N1 N O1 O M M M->N1 M->O1 N2 N M->N2 O2 O M->O2 CN C≡N M2 M' M2->CN

Caption: Possible coordination modes of the ligand.

Catalysis

Pyridine-based ligands are widely used in catalysis.[23][24][25] The electronic properties of the metal center can be tuned by the substituents on the pyridine ring. The electron-withdrawing nature of the cyano group in this compound could enhance the catalytic activity of the metal center in certain reactions, such as oxidations or cross-coupling reactions.[20][26]

Bio-inorganic Chemistry

Many metal complexes with pyridine-carboxylate ligands have been investigated for their biological activity, including antimicrobial and anticancer properties.[14][27][28] The ability of the ligand to form stable complexes with biologically relevant metal ions suggests that its derivatives could be explored as potential therapeutic agents.

Conclusion

This compound is a promising ligand for the construction of a diverse range of metal complexes with tunable properties. This application note has provided a framework for the synthesis, characterization, and exploration of potential applications of these complexes. The protocols and workflows described herein are intended to serve as a starting point for researchers to delve into the fascinating coordination chemistry of this versatile building block and to develop novel materials with tailored functionalities.

References

Application Notes and Protocols for the Quantification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Carboxylic Acid Quantification

Carboxylic acids are fundamental to numerous scientific disciplines, from understanding metabolic pathways in biological systems to ensuring the quality and safety of pharmaceuticals and food products.[1][2] Their diverse roles necessitate accurate and reliable quantification. In drug development, for instance, the carboxylic acid metabolite of a drug like clopidogrel is a key indicator of its pharmacokinetic profile.[3] Similarly, in food science, the analysis of organic acids is crucial for monitoring fermentation processes and ensuring product quality.[4] This guide provides a comprehensive overview of the principal analytical methodologies for the quantification of carboxylic acids, offering detailed protocols and insights into the rationale behind experimental choices to empower researchers, scientists, and drug development professionals.

I. Chromatographic Techniques: The Workhorse of Carboxylic Acid Analysis

Chromatography, in its various forms, stands as the cornerstone for the separation and quantification of carboxylic acids. The choice of technique is dictated by the analyte's properties, the sample matrix, and the required sensitivity.

A. Gas Chromatography (GC): For Volatile and Derivatized Acids

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, most carboxylic acids, especially those with higher molecular weights or multiple functional groups, are non-volatile and highly polar.[5] This high polarity can lead to poor peak shape and low sensitivity.[5] Therefore, a critical step in GC analysis of carboxylic acids is derivatization , a chemical modification to increase volatility and improve chromatographic behavior.[6][7][8]

The "Why" Behind Derivatization:

Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester.[5] This transformation is essential for several reasons:

  • Increased Volatility: Allows the analyte to be vaporized in the GC inlet without decomposition.

  • Improved Peak Shape: Reduces peak tailing caused by interactions between the polar analyte and the stationary phase.

  • Enhanced Sensitivity: Leads to sharper peaks and better detection limits.

Common Derivatization Strategies for GC Analysis:

Derivatization MethodReagent(s)Target Group(s)Key Advantages
Silylation BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), TMCS (trimethylchlorosilane)-COOH, -OH, -NH2, -SHForms stable and volatile trimethylsilyl (TMS) esters.[5][9]
Alkylation (Esterification) Alcohols (e.g., methanol, butanol) with an acid catalyst (e.g., BF3), Diazoalkanes (e.g., diazomethane)-COOHProduces stable alkyl esters.[7][8]
Acylation Acylating agents (e.g., PFBBr - pentafluorobenzyl bromide)-COOH, -OH, -NH, -SHIntroduces a tag that can enhance detection by electron capture detectors (ECD).[6]

Experimental Workflow for GC-MS Quantification of Carboxylic Acids:

Caption: Workflow for GC-MS analysis of carboxylic acids.

Protocol: Silylation of Carboxylic Acids for GC-MS Analysis

This protocol provides a general guideline for the silylation of carboxylic acids using BSTFA. Optimization for specific analytes and matrices is recommended.

  • Sample Preparation:

    • Accurately weigh or measure the sample containing the carboxylic acids into a clean, dry reaction vial.

    • If the sample is aqueous, it must be dried completely, for example, under a stream of nitrogen, as water will react with the silylation reagent.

  • Reagent Preparation:

    • Prepare a solution of the silylation reagent, for example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, in a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide).[9]

  • Derivatization Reaction:

    • Add the silylation reagent mixture to the dried sample. The volume will depend on the expected concentration of the carboxylic acids.

    • Tightly cap the vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[6]

  • GC-MS Analysis:

    • After cooling to room temperature, an aliquot of the derivatized sample is injected into the GC-MS system.

    • Typical GC Conditions:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: 250-300°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), ramp to a high temperature (e.g., 280-300°C) to elute all derivatives.

      • Carrier Gas: Helium at a constant flow rate.

    • Typical MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: A range appropriate for the expected masses of the derivatized analytes.

  • Quantification:

    • Create a calibration curve using standard solutions of the target carboxylic acids that have been subjected to the same derivatization procedure.

    • Quantify the analytes in the sample by comparing their peak areas to the calibration curve. The use of a suitable internal standard is highly recommended for improved accuracy and precision.[10]

B. High-Performance Liquid Chromatography (HPLC): Versatility for a Wide Range of Acids

HPLC is a highly versatile technique for the analysis of a broad spectrum of carboxylic acids, including those that are non-volatile or thermally labile.[1][2]

The "Why" Behind Different HPLC Modes:

  • Reversed-Phase (RP-HPLC): The most common mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. It is suitable for a wide range of carboxylic acids, but highly polar, short-chain acids may have poor retention.[11]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Anion-exchange chromatography is particularly effective for separating and quantifying a variety of carboxylic acids.[12][13][14][15]

  • Ion-Exclusion Chromatography (IEC): A mode of HPLC that separates ionized compounds from non-ionized or partially ionized compounds. It is well-suited for the analysis of organic acids in complex matrices.[12]

  • Chiral Chromatography: Essential for the separation of enantiomers of chiral carboxylic acids, which is critical in the pharmaceutical industry as different enantiomers can have vastly different pharmacological activities.[16][17][18][19]

Detection Challenges and Solutions in HPLC:

A significant challenge in the HPLC analysis of many carboxylic acids is their lack of a strong chromophore, which limits their detectability by UV-Vis detectors.[1][2][20] To overcome this, two main strategies are employed:

  • Pre-column Derivatization: Similar to GC, a UV-active or fluorescent tag is attached to the carboxylic acid before injection.[20][21]

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for the direct detection of underivatized carboxylic acids.[22][23][24]

Experimental Workflow for HPLC-UV Quantification with Pre-column Derivatization:

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Protocol: Pre-column Derivatization with 4-Aminobenzonitrile for HPLC-UV Analysis [20]

This protocol describes the derivatization of carboxylic acids with 4-Aminobenzonitrile to enhance their UV detectability.

  • Sample and Reagent Preparation:

    • Prepare a stock solution of the carboxylic acid standard or the sample extract in a suitable solvent.

    • Prepare a stock solution of 4-Aminobenzonitrile in anhydrous acetonitrile.

    • Prepare a fresh solution of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in anhydrous acetonitrile.

  • Derivatization Reaction:

    • In a reaction vial, combine the carboxylic acid sample/standard, the 4-Aminobenzonitrile solution, and the EDC solution.

    • A catalyst, such as pyridine or triethylamine (TEA), can be added to facilitate the reaction.[20]

    • Tightly cap the vial, vortex, and heat at approximately 60°C for 30-60 minutes.[20]

    • After cooling, the reaction can be quenched by adding a small amount of dilute acid (e.g., 0.1 M HCl) to remove excess EDC.[20]

  • HPLC Analysis:

    • Dilute the reaction mixture with the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

    • Typical HPLC Conditions:

      • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength appropriate for the 4-cyanophenylamide derivative (e.g., around 250-280 nm).

  • Quantification:

    • Prepare a calibration curve by derivatizing and analyzing a series of known concentrations of the carboxylic acid standard.

    • Quantify the analyte in the sample based on its peak area relative to the calibration curve.

II. Mass Spectrometry (MS): High Sensitivity and Structural Information

Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is a highly sensitive and specific method for the quantification of carboxylic acids.[10][25]

The "Why" Behind Isotope Dilution Mass Spectrometry:

Isotope dilution mass spectrometry is considered a gold-standard quantitative technique. It involves adding a known amount of a stable isotope-labeled version of the analyte to the sample as an internal standard.[10][25]

  • High Accuracy and Precision: The internal standard behaves almost identically to the analyte during sample preparation and analysis, correcting for any losses or variations.

  • Matrix Effect Compensation: In complex matrices, the co-eluting compounds can suppress or enhance the ionization of the analyte. The stable isotope-labeled internal standard experiences the same matrix effects, allowing for accurate correction.

Protocol: Quantification of Carboxylic Acids by LC-MS/MS using Isotope Dilution

This protocol provides a general framework for developing a quantitative LC-MS/MS method.

  • Sample Preparation:

    • Accurately measure a known volume or weight of the sample.

    • Spike the sample with a known amount of the stable isotope-labeled internal standard for each carboxylic acid being analyzed.

    • Perform any necessary extraction or clean-up steps (e.g., solid-phase extraction).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Typical LC Conditions:

      • Column: A reversed-phase or HILIC column suitable for the target analytes.

      • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water, both typically containing a small amount of an acid (e.g., formic acid) to promote ionization.

    • Typical MS/MS Conditions:

      • Ionization Source: Electrospray Ionization (ESI), usually in negative ion mode for carboxylic acids.

      • Mass Analyzer: Triple quadrupole (QqQ) mass spectrometer.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. For each analyte and its internal standard, a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.

    • Determine the concentration of the analyte in the sample using the measured peak area ratio and the calibration curve.

III. Titrimetric Methods: A Classic Approach for Bulk Quantification

Acid-base titration is a classic and straightforward method for determining the total concentration of carboxylic acids in a sample.[26][27] While it lacks the specificity of chromatographic methods, it is a valuable technique for bulk analysis and for determining the neutralization equivalent of an unknown carboxylic acid.[26]

The "Why" Behind Titration:

The principle of acid-base titration is the neutralization reaction between the carboxylic acid (an acid) and a standard solution of a strong base (the titrant), such as sodium hydroxide (NaOH). The endpoint of the titration, where all the acid has been neutralized, is typically detected using a colorimetric indicator (e.g., phenolphthalein) or by monitoring the pH with a pH meter.[27]

Protocol: Determination of Carboxylic Acid Concentration by Titration

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing the carboxylic acid into an Erlenmeyer flask.[26]

    • Dissolve the sample in a suitable solvent (e.g., deionized water or an alcohol-water mixture if the acid is not water-soluble).

  • Titration:

    • Add a few drops of a suitable indicator (e.g., phenolphthalein) to the sample solution.

    • Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Slowly add the titrant to the sample solution while constantly swirling the flask.

    • Continue adding the titrant until the indicator changes color permanently, signaling the endpoint of the titration.

  • Calculation:

    • Record the volume of the titrant used.

    • Calculate the moles of the base used (Moles = Molarity × Volume).

    • Assuming a 1:1 stoichiometry between the monoprotic carboxylic acid and the base, the moles of the acid are equal to the moles of the base.

    • Calculate the concentration of the carboxylic acid in the original sample.

IV. Spectroscopic Methods: Qualitative and Quantitative Insights

Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable information about the structure and can also be used for quantification.

A. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for the qualitative identification of carboxylic acids due to their characteristic absorption bands.[28][29]

  • O-H Stretch: A very broad absorption band in the region of 3500-2500 cm⁻¹.[28]

  • C=O Stretch: A strong absorption band typically between 1700 and 1725 cm⁻¹.[28]

While primarily a qualitative technique, IR spectroscopy can be used for quantification by creating a calibration curve based on the absorbance of the carbonyl peak.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).

  • ¹H NMR: The acidic proton of the carboxyl group gives a characteristic broad signal in the downfield region of the spectrum, typically between 10 and 13 ppm.[28][30]

  • ¹³C NMR: The carbonyl carbon of the carboxyl group appears in the range of 160-185 ppm.[28][30]

For quantitative NMR, a known amount of an internal standard with a distinct signal is added to the sample, and the concentration of the carboxylic acid is determined by comparing the integral of its signal to the integral of the internal standard's signal.

V. Method Validation: Ensuring Data Integrity

Regardless of the chosen analytical method, validation is a critical step to ensure the reliability and accuracy of the results.[31][32] Key validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components in the sample matrix.[32]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[32]

  • Accuracy: The closeness of the measured value to the true value.[32]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[32]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.[31]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.[31]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[32]

VI. Concluding Remarks

The quantification of carboxylic acids is a multifaceted analytical challenge with a variety of available techniques. The choice of the most appropriate method depends on a thorough understanding of the analyte's properties, the sample matrix, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput. By carefully considering the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can develop and validate robust and reliable analytical methods for the accurate quantification of carboxylic acids, thereby ensuring the quality and integrity of their scientific endeavors.

References

Application Note: A Robust HPLC-MS Method for the Quantitative Analysis of 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective analysis of 5-Cyano-3-methylpyridine-2-carboxylic acid. This compound is a relevant building block in pharmaceutical synthesis, and its accurate quantification is crucial for process monitoring and quality control. The method utilizes a reversed-phase C18 column with a formic acid-modified mobile phase, coupled to an electrospray ionization (ESI) mass spectrometer operating in negative ion mode. We provide a comprehensive guide covering the rationale for method development, a step-by-step protocol, and key validation parameters.

Introduction and Analyte Properties

This compound (C₈H₆N₂O₂) is a small organic molecule featuring a pyridine ring, a carboxylic acid group, and a nitrile (cyano) group.[1] Its accurate measurement is often required in drug discovery and development pipelines to ensure the quality of intermediates and final products.[2] The unique chemical structure of this analyte presents specific challenges and opportunities for analytical method development.

The presence of a carboxylic acid (acidic) and a pyridine nitrogen (basic) makes the molecule zwitterionic, meaning its charge state is highly dependent on pH. This property is the primary determinant for developing a successful separation strategy. The nitrile group adds to the molecule's polarity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂[1]
Molecular Weight162.15 g/mol [1]
Monoisotopic Mass162.042927 Da[1]
StructureCC1=CC(=CN=C1C(=O)O)C#N[1]
Predicted [M-H]⁻ m/z161.03564[3]
Predicted [M+H]⁺ m/z163.05020[3]

Understanding these properties is the cornerstone of a logical method development approach. The goal is to control the ionization state of the analyte to achieve consistent retention and high sensitivity.

HPLC Method Development: Rationale and Strategy

The primary challenge in separating polar, ionizable compounds like this compound is achieving adequate retention on a standard reversed-phase column.[4] Our strategy focuses on suppressing the ionization of the carboxylic acid group to increase its hydrophobicity and, therefore, its retention.

Column Selection

A standard reversed-phase C18 column is a versatile and robust starting point for many small molecules.[5] By rendering the analyte more neutral, we can leverage the hydrophobic interactions between the molecule's carbon skeleton and the C18 stationary phase. While alternative chemistries like mixed-mode chromatography can be effective for polar compounds, a well-optimized C18 method often provides excellent performance and is widely available.[6][7]

Mobile Phase Optimization

The choice of mobile phase, particularly its pH, is the most critical parameter.

  • Aqueous Phase: Water with an acidic modifier.

  • Organic Phase: Acetonitrile (ACN) is chosen for its low viscosity and UV transparency.

  • Acidic Modifier: Formic acid (0.1%) is added to both mobile phase components. This serves two crucial functions:

    • Chromatographic Performance: It lowers the mobile phase pH to approximately 2.7. At this pH, the carboxylic acid group is protonated (-COOH), neutralizing its negative charge. This significantly enhances retention on the C18 column and leads to sharper, more symmetrical peaks.[8]

    • MS Compatibility: Formic acid is a volatile buffer, making it ideal for mass spectrometry. It aids in the ESI process by providing a source of protons for positive ionization and promoting clean desolvation.

A gradient elution, starting with a low percentage of organic solvent and ramping up, is employed to ensure the analyte is well-retained and then eluted efficiently, providing a good peak shape and separation from potential early-eluting impurities.

Mass Spectrometry Method Development: Rationale

Ionization Mode

Electrospray Ionization (ESI) is the preferred technique for polar molecules that are already ionized or can be easily ionized in solution.[9] Given the analyte's structure, both positive and negative ionization modes were evaluated.

  • Negative Ion Mode (ESI-): The carboxylic acid group is readily deprotonated to form the carboxylate anion (-COO⁻), yielding a strong [M-H]⁻ signal at m/z 161.04. This is often a very clean and efficient ionization pathway for carboxylic acids.[10]

  • Positive Ion Mode (ESI+): The basic nitrogen on the pyridine ring can be protonated to form an [M+H]⁺ ion at m/z 163.05.[11]

Initial experiments demonstrated that Negative Ion Mode (ESI-) provided superior sensitivity and stability for this specific analyte. Therefore, all subsequent optimization and validation were performed in this mode.

MS/MS Fragmentation for Specificity

To ensure unambiguous identification and quantification, especially in complex matrices, Tandem Mass Spectrometry (MS/MS) is employed. The precursor ion, [M-H]⁻ at m/z 161.04, is isolated and fragmented via collision-induced dissociation (CID). A characteristic fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44.01 Da).[12] This results in a prominent product ion, which serves as a highly specific quantifier.

Caption: Proposed MS/MS fragmentation of the [M-H]⁻ ion.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where consistency in preparation and execution ensures reliable results.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade, >99%)

  • Methanol (HPLC grade, for cleaning)

  • Sample diluent: 50:50 Acetonitrile/Water with 0.1% Formic Acid

Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of sample diluent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the primary stock solution with the sample diluent.

  • Sample Preparation: Dissolve the test sample in the sample diluent to achieve an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter (e.g., PTFE or PVDF) before injection to protect the HPLC system.

Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

Table 2: Optimized HPLC-MS Parameters

ParameterSetting
HPLC System
ColumnC18, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program
0.0 min5% B
1.0 min5% B
5.0 min95% B
7.0 min95% B
7.1 min5% B
10.0 min5% B
Mass Spectrometer
Ionization ModeESI, Negative
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temp.350 °C
Desolvation Gas Flow800 L/hr (Nitrogen)
Cone Gas Flow50 L/hr (Nitrogen)
MS/MS Transition
Precursor Ion (m/z)161.04
Product Ion (m/z)117.03
Collision Energy15 eV (Optimize for instrument)
Overall Analytical Workflow

The complete process from sample receipt to final data is outlined below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing & Dilution B Filtration (0.22 µm) A->B C HPLC Injection & Reversed-Phase Separation B->C D ESI Ionization (Negative Mode) C->D E MS/MS Analysis (MRM: 161.04 -> 117.03) D->E F Peak Integration E->F G Calibration Curve (Linear Regression) F->G H Concentration Quantification G->H

Caption: High-level workflow for the HPLC-MS analysis.

Method Validation

To ensure the trustworthiness of the protocol, the following key validation parameters should be assessed:

  • Linearity: A calibration curve should be constructed using at least six non-zero concentration levels. The coefficient of determination (r²) should be >0.99.

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be determined, typically based on a signal-to-noise ratio of 3 and 10, respectively.

  • Precision and Accuracy: Assessed by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (%RSD) for precision should be <15%, and accuracy should be within 85-115%.

  • Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix should be confirmed by analyzing blank matrix samples.

Conclusion

The HPLC-MS method detailed in this application note provides a robust, sensitive, and selective solution for the quantitative analysis of this compound. By carefully controlling the mobile phase pH to suppress ionization, excellent chromatographic performance is achieved on a standard C18 column. Coupling this separation with ESI-MS/MS in negative ion mode ensures high sensitivity and specificity. This method is well-suited for implementation in research, development, and quality control environments where reliable analysis of this compound is essential.

References

Application Notes & Protocols for the Crystallization of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in the Application of Pyridine Carboxylic Acids

Pyridine carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The precise control over their solid-state form through crystallization is not merely a purification step but a critical determinant of a substance's ultimate performance. Properties such as solubility, bioavailability, stability, and hygroscopicity are intrinsically linked to the crystalline form, which includes different polymorphs, solvates, or co-crystals. For researchers in drug development and materials science, mastering the crystallization of these compounds is paramount to ensuring product efficacy, safety, and reproducibility.

This comprehensive guide provides an in-depth exploration of the fundamental principles and practical techniques for crystallizing pyridine carboxylic acids. Moving beyond generic protocols, this document elucidates the "why" behind the "how," offering field-proven insights into solvent selection, pH modulation, and the strategic application of various crystallization methods to achieve high-quality, single crystals suitable for a range of applications, including X-ray diffraction analysis.

Part 1: The Physicochemical Landscape of Pyridine Carboxylic Acid Crystallization

The crystallization behavior of pyridine carboxylic acids is governed by a delicate interplay of intermolecular forces. Their amphoteric nature, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, allows for a rich variety of supramolecular assemblies.

The Power of the Supramolecular Synthon

The concept of the supramolecular synthon is central to understanding and predicting the crystal structures of these compounds. The most prevalent interactions are:

  • Carboxylic Acid-Pyridine Heterosynthon: A highly robust and predictable hydrogen bond forms between the carboxylic acid proton and the pyridine nitrogen (O-H···N). This is often the dominant interaction in co-crystals.[1][2][3]

  • Carboxylic Acid Dimer Homosynthon: Two carboxylic acid groups can form a classic cyclic dimer via O-H···O hydrogen bonds. However, the presence of the basic pyridine nitrogen often disrupts this motif in favor of the acid-pyridine interaction.[1][4]

  • Salt Formation vs. Co-crystal: The position of the proton between the acid and the pyridine nitrogen determines whether a neutral co-crystal or an ionic salt is formed. The ΔpKa rule is a reliable predictor: a ΔpKa (pKa of the protonated pyridine - pKa of the carboxylic acid) greater than 3 typically results in proton transfer and salt formation, while a ΔpKa below 0 leads to a co-crystal.[5][6][7] The intermediate range can yield either form.

The Influence of Molecular Structure and pH

The isomeric position of the carboxylic acid group (2-, 3-, or 4-position) significantly impacts the electronic properties, steric hindrance, and ultimately, the crystal packing. For instance, the presence of two ortho-carboxyl groups in dipicolinic acid can reduce the basicity of the pyridyl nitrogen, making carboxylic acid dimerization more competitive.[1][8]

Furthermore, the pH of the crystallization medium is a critical variable. Adjusting the pH can shift the equilibrium between the neutral, zwitterionic, and ionic forms of the molecule, directly influencing which species crystallizes. For many pyridine carboxylic acids, crystallization is often most successful near their isoelectric point.[9]

Polymorphism: The Same Molecule, Different Forms

Pyridine carboxylic acids are known to exhibit polymorphism, where a single compound can crystallize into multiple different crystal structures with distinct physical properties.[1][8][10] The specific polymorph obtained can be highly sensitive to the crystallization conditions, including the choice of solvent, cooling rate, and degree of supersaturation. For example, anhydrous dipicolinic acid has been shown to form different polymorphs depending on the crystallization solvent, with one form favoring salt formation and another dominated by carboxylic acid dimerization.[1]

Part 2: Strategic Solvent Selection

The choice of solvent is the most critical decision in designing a crystallization experiment. An ideal solvent system should exhibit moderate solubility for the target compound and a significant temperature-dependent solubility gradient.

Guiding Principles for Solvent Selection:
  • "Like Dissolves Like": Polar pyridine carboxylic acids tend to be more soluble in polar solvents. Protic solvents like water and ethanol can form strong hydrogen bonds with both the carboxylic acid and pyridine moieties, leading to higher solubility.[11][12][13] Aprotic polar solvents such as acetonitrile and acetone offer alternative interaction possibilities.

  • Temperature Coefficient: For cooling crystallization, a solvent in which the compound is highly soluble when hot but poorly soluble when cold is ideal.[14]

  • Polymorph Selectivity: Different solvents can stabilize different polymorphs. It is often necessary to screen a range of solvents to access all possible crystalline forms of a compound.[15]

Data Presentation: Solubility of Pyridine Carboxylic Acid Isomers

The following table summarizes general solubility trends for common pyridine carboxylic acid isomers in various solvents. Note that exact solubility is highly temperature-dependent.

CompoundWaterEthanolAcetonitrileAcetoneDiethyl Ether
Picolinic Acid (2-) Very Soluble[11]Soluble[11][12]Sparingly Soluble[11][12]SolubleSparingly Soluble
Nicotinic Acid (3-) SolubleSoluble[16]Sparingly Soluble[16]Sparingly Soluble[16]Sparingly Soluble[16]
Isonicotinic Acid (4-) Sparingly Soluble[17][18]Sparingly Soluble[17]InsolubleInsolubleInsoluble

This table represents qualitative trends. Researchers should determine precise solubility curves for their specific system.

Part 3: Experimental Protocols for Crystallization

Successful crystallization requires careful control over the generation of a supersaturated solution, followed by a slow, controlled return to equilibrium. The following are detailed protocols for the most effective techniques.

Method 1: Slow Cooling Crystallization

This is the most common and often the first method to be attempted. It relies on the principle that the solubility of the compound decreases as the temperature of the solution is slowly lowered.

  • Solvent Selection & Saturation: Choose a solvent in which the pyridine carboxylic acid has a high solubility at an elevated temperature and low solubility at room temperature or below.

  • Dissolution: In a clean flask, add the pyridine carboxylic acid to the chosen solvent. Heat the mixture gently (e.g., on a hotplate with stirring) to just below the solvent's boiling point until the solid is completely dissolved. Add the solid in portions to ensure you are creating a solution that is near saturation at the elevated temperature.

  • Hot Filtration (Optional but Recommended): If any particulate impurities are present, perform a hot filtration through a pre-warmed filter paper and funnel into a clean, pre-warmed crystallization dish or flask. This prevents premature crystallization and removes potential nucleation sites.

  • Crystal Harvesting: Once crystal formation appears complete, and the solution has reached the final temperature, collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing and Drying: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve PCA in hot solvent (near saturation) B Hot filtration (remove impurities) A->B C Cover vessel and allow undisturbed slow cooling B->C D Induce nucleation (spontaneous or seeded) C->D E Crystal growth in metastable zone D->E F Filter crystals from mother liquor E->F G Wash with cold solvent F->G H Dry under vacuum G->H

Caption: Workflow for Slow Cooling Crystallization.

Method 2: Vapor Diffusion

Vapor diffusion is an excellent technique for growing high-quality single crystals from milligram quantities of material.[14][21] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility.

  • Solvent & Anti-Solvent Selection: Dissolve the pyridine carboxylic acid in a small amount of a "good" solvent (less volatile). Select a "poor" or "anti-solvent" that is miscible with the good solvent and is more volatile.[21]

  • Prepare the Reservoir: In a well of a crystallization plate or a small beaker, place a larger volume (e.g., 500 µL) of the anti-solvent.

  • Prepare the Drop: On a siliconized glass cover slip, place a small drop (e.g., 1-4 µL) of the concentrated solution of your compound.[22]

  • Seal the System: Invert the cover slip and place it over the reservoir, using vacuum grease to create an airtight seal.[22] The drop containing your compound is now hanging suspended over the anti-solvent reservoir.

  • Equilibration: The more volatile anti-solvent will slowly vaporize and diffuse into the drop. This gradually decreases the solubility of the pyridine carboxylic acid in the drop, leading to supersaturation and, eventually, crystallization.[22][23]

  • Monitoring and Harvesting: Leave the sealed system undisturbed in a location with a stable temperature. Monitor periodically for crystal growth. Once suitable crystals have formed, carefully remove the cover slip and harvest the crystals.

G cluster_main Sealed Crystallization Well Coverslip Glass Coverslip Drop Drop: PCA Solution (Good Solvent) Vapor Vapor Diffusion (Anti-Solvent into Drop) Drop->Vapor Reservoir Reservoir: Anti-Solvent (More Volatile) G A Start: PCA in 'Good' Solvent (High Solubility) C Result: Mixed Solvent (Low Solubility) A->C Mixing B Add 'Anti-Solvent' (PCA is Insoluble) B->C Lowers overall solubility D Supersaturation & Crystal Formation C->D

References

The Strategic Role of 5-Cyano-3-methylpyridine-2-carboxylic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

GOTHENBURG, Sweden – January 6, 2026 – In the competitive landscape of agrochemical research and development, the strategic use of specialized building blocks is paramount to the discovery of novel active ingredients with enhanced efficacy and desirable environmental profiles. Among these, 5-Cyano-3-methylpyridine-2-carboxylic acid , a highly functionalized pyridine derivative, has emerged as a key intermediate in the synthesis of next-generation herbicides and fungicides. This technical note provides an in-depth overview of its application, supported by detailed synthetic protocols and mechanistic insights for researchers, scientists, and professionals in the agrochemical industry.

Introduction: The Versatility of the Pyridine Scaffold

Pyridine-based compounds have a long and successful history in the agrochemical sector, forming the core structure of numerous herbicides, fungicides, and insecticides.[1][2] The nitrogen-containing heterocyclic ring of pyridine offers a unique combination of chemical stability and reactivity, allowing for a wide range of structural modifications to fine-tune biological activity. Pyridine carboxylic acids, in particular, are a well-established class of herbicides that often act as synthetic auxins, disrupting plant growth processes.[3]

This compound: A Privileged Intermediate

This compound (also known as 5-cyano-3-methylpicolinic acid) is a valuable precursor due to its distinct pattern of substitution on the pyridine ring. The presence of a carboxylic acid group at the 2-position, a cyano group at the 5-position, and a methyl group at the 3-position provides multiple reactive sites for the construction of complex agrochemical molecules.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
IUPAC Name This compound
CAS Number 1262860-49-0

Data sourced from PubChem CID 66665846[4]

The strategic placement of the electron-withdrawing cyano group and the electron-donating methyl group influences the reactivity of the pyridine ring and the acidity of the carboxylic acid, providing a nuanced platform for synthetic transformations.

Application in Agrochemical Synthesis: A Case Study in Picolinamide Fungicides

While direct synthesis of a commercial agrochemical from this compound is not extensively documented in publicly available literature, its structural motifs are present in several patented fungicidal compounds. The following section outlines a representative synthetic protocol for a picolinamide fungicide, illustrating the utility of this intermediate. Picolinamide fungicides are a known class of agrochemicals, and their synthesis often involves the coupling of a picolinic acid derivative with a suitable amine.[5]

Protocol: Synthesis of a Novel N-aryl-5-cyano-3-methylpicolinamide Fungicide

This protocol describes a two-step process for the synthesis of a hypothetical, yet representative, N-aryl-5-cyano-3-methylpicolinamide, a potential fungicidal agent.

Step 1: Activation of this compound

The first step involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, to facilitate amide bond formation.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 5-cyano-3-methylpicolinoyl chloride. This intermediate is typically used immediately in the next step without further purification.

Causality behind Experimental Choices: The use of thionyl chloride or oxalyl chloride is a standard and efficient method for converting carboxylic acids to acid chlorides. The addition of a catalytic amount of DMF accelerates the reaction via the formation of a Vilsmeier reagent. Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Step 2: Amide Coupling with a Substituted Aniline

The activated picolinoyl chloride is then reacted with a substituted aniline to form the final picolinamide product.

  • Materials:

    • Crude 5-cyano-3-methylpicolinoyl chloride (from Step 1)

    • A substituted aniline (e.g., 2,6-dichloroaniline) (1.0 eq)

    • Anhydrous DCM or Tetrahydrofuran (THF)

    • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 eq)

  • Procedure:

    • Dissolve the substituted aniline (1.0 eq) and the base (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

    • Slowly add a solution of the crude 5-cyano-3-methylpicolinoyl chloride in anhydrous DCM dropwise.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-5-cyano-3-methylpicolinamide.

Trustworthiness of the Protocol: This protocol employs a well-established and reliable method for amide bond formation. The workup procedure is designed to effectively remove unreacted starting materials, reagents, and byproducts, ensuring the isolation of a pure product. The final purification step provides a self-validating system for obtaining the target compound with high purity.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling cluster_2 Workup & Purification A 5-Cyano-3-methylpyridine- 2-carboxylic acid B SOCl₂ or (COCl)₂ cat. DMF, DCM A->B Reagents C 5-Cyano-3-methylpicolinoyl chloride (Intermediate) B->C Product D Substituted Aniline Base (TEA or DIPEA), DCM C->D Reacts with E N-aryl-5-cyano-3-methylpicolinamide (Final Product) D->E Forms F Quenching, Extraction, Washing E->F G Drying & Concentration F->G H Column Chromatography or Recrystallization G->H I Pure Product H->I

Caption: Synthetic workflow for an N-aryl-5-cyano-3-methylpicolinamide.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of picolinamide fungicides often relies on their ability to disrupt essential processes in fungal pathogens, such as respiration or cell division. The specific substituents on both the picolinamide and the aniline moiety play a crucial role in determining the spectrum of activity and potency of the final compound.

The cyano group at the 5-position of the pyridine ring can act as a key pharmacophore, potentially interacting with the target enzyme or protein through hydrogen bonding or dipolar interactions. The methyl group at the 3-position can influence the conformation of the molecule and its binding affinity.

Future Perspectives

The continued exploration of derivatives of this compound holds significant promise for the discovery of novel agrochemicals. Further derivatization of the cyano and methyl groups, as well as the exploration of a wider range of amine coupling partners, could lead to the identification of compounds with improved biological activity, enhanced crop safety, and more favorable environmental profiles. The development of efficient and scalable synthetic routes, such as the one outlined in this note, will be critical to the successful commercialization of these next-generation crop protection agents.

References

Troubleshooting & Optimization

identifying common impurities in cyanopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of cyanopyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these critical heterocyclic building blocks. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the success of your experiments.

Introduction to Cyanopyridine Synthesis: Key Challenges

Cyanopyridines are versatile intermediates in the pharmaceutical and agrochemical industries. However, their synthesis is often plagued by the formation of impurities that can be challenging to remove, impacting yield, purity, and the overall efficiency of your synthetic route. This guide will dissect the most common synthetic methodologies, identify potential impurities, and provide robust solutions for their mitigation and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing cyanopyridines?

A1: The three primary industrial routes are:

  • Vapor-Phase Ammoxidation of Picolines: This is a highly cost-effective method for large-scale production where a picoline (methylpyridine) is reacted with ammonia and air over a heterogeneous catalyst at high temperatures.[1][2]

  • Cyanation of Halopyridines: This method, often a variation of the Rosenmund-von Braun reaction, involves the displacement of a halide (typically chloro- or bromo-) on the pyridine ring with a cyanide source, commonly using a copper catalyst.[3][4]

  • Dehydration of Pyridine Carboxamides: This is a classical laboratory and industrial method where a pyridine carboxamide is dehydrated using a strong dehydrating agent to yield the corresponding cyanopyridine.[5]

Q2: My cyanopyridine product is always contaminated with its corresponding carboxylic acid or amide. Why does this happen and how can I prevent it?

A2: This is a classic problem of nitrile hydrolysis. The cyano group is susceptible to hydrolysis to the primary amide and subsequently to the carboxylic acid, especially under acidic or basic conditions, and at elevated temperatures.[6][7] This can occur during the reaction workup or even during purification if conditions are not carefully controlled.

  • Causality: The lone pair on the nitrogen of the pyridine ring can be protonated under acidic conditions, making the nitrile carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, hydroxide ions can directly attack the nitrile carbon.

  • Prevention:

    • Maintain a neutral pH during aqueous workups.

    • Use anhydrous solvents for extraction and purification whenever possible.

    • Avoid prolonged heating during distillation or recrystallization, especially in the presence of trace amounts of acid or base.

Q3: I am struggling to remove a persistent impurity with a very similar polarity to my desired cyanopyridine. What are my options?

A3: When standard chromatography or recrystallization fails, consider the following:

  • Derivative Spectroscopy: If the impurity has a different functional group, it may be possible to selectively react it to form a derivative with significantly different polarity, which can then be easily separated.

  • Alternative Chromatographic Techniques: Consider using a different stationary phase (e.g., alumina instead of silica) or a different elution system. Sometimes, a switch from normal-phase to reverse-phase chromatography (or vice versa) can provide the necessary selectivity.

  • Preparative HPLC: For high-value products, preparative HPLC can offer superior resolution compared to flash chromatography.

Troubleshooting Guide by Synthetic Route

This section provides a detailed breakdown of common impurities and troubleshooting strategies for each major synthetic pathway.

Vapor-Phase Ammoxidation of Picolines

This method is highly exothermic and can lead to over-oxidation and other side reactions if not properly controlled.

Common Impurities & Their Origins:

ImpurityOrigin
Unreacted Picoline Incomplete conversion.
Pyridine Decarboxylation of picolinic acid (formed from hydrolysis of 2-cyanopyridine) or demethylation of picoline at high temperatures.[8]
Carbon Monoxide (CO) & Carbon Dioxide (CO2) Over-oxidation of the picoline starting material or the cyanopyridine product.[9]
Hydrogen Cyanide (HCN) Decomposition of the product or side reactions of ammonia.[9]
Benzonitrile If toluene is present as an impurity in the picoline feedstock.
Pyridine Carboxamide & Pyridine Carboxylic Acid Hydrolysis of the cyanopyridine product in the presence of water vapor at high temperatures.

Troubleshooting Workflow: Ammoxidation

References

Technical Support Center: Degradation Pathways of 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Cyano-3-methylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Here, we move beyond simple protocols to address the complex challenges you may encounter during stability testing and degradation pathway analysis. Our focus is on providing scientifically-grounded explanations and actionable troubleshooting strategies to ensure the integrity and success of your experiments.

Proposed Degradation Pathways

Understanding the potential degradation pathways of this compound is fundamental to designing robust experiments and interpreting analytical data. Based on its chemical structure—a pyridine ring substituted with a carboxylic acid, a nitrile, and a methyl group—we can anticipate several primary degradation routes under common stress conditions. These pathways are primarily driven by hydrolysis and decarboxylation.

The molecule is susceptible to hydrolysis at two key positions: the nitrile group (-C≡N) can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid, while the existing carboxylic acid group can undergo decarboxylation, particularly under thermal stress.

Degradation_Pathways Parent 5-Cyano-3-methylpyridine- 2-carboxylic acid (Parent Compound) Amide 5-Carbamoyl-3-methylpyridine- 2-carboxylic acid (DP1: Nitrile Hydrolysis) Parent->Amide H₂O / H⁺ or OH⁻ (Hydrolysis) Decarboxy_Parent 5-Cyano-3-methylpyridine (DP3: Decarboxylation) Parent->Decarboxy_Parent Heat (Δ) (Decarboxylation) Diacid 3-Methylpyridine-2,5- dicarboxylic acid (DP2: Complete Nitrile Hydrolysis) Amide->Diacid H₂O / H⁺ or OH⁻ (Further Hydrolysis) Decarboxy_Amide 5-Carbamoyl-3-methylpyridine (DP4) Amide->Decarboxy_Amide Heat (Δ) Decarboxy_Diacid 3-Methyl-5-pyridinecarboxylic acid (DP5) Diacid->Decarboxy_Diacid Heat (Δ) Decarboxy_Parent->Decarboxy_Amide H₂O / H⁺ or OH⁻

Caption: Proposed primary degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products I should expect to see?

A: Based on the functional groups, the primary degradation products (DPs) arise from hydrolysis of the nitrile and decarboxylation of the carboxylic acid. The most common DPs are:

  • DP1: 5-Carbamoyl-3-methylpyridine-2-carboxylic acid (from partial nitrile hydrolysis).

  • DP2: 3-Methylpyridine-2,5-dicarboxylic acid (from complete nitrile hydrolysis)[1][2].

  • DP3: 5-Cyano-3-methylpyridine (from decarboxylation of the parent compound)[3][4].

Secondary products from combinations of these pathways (e.g., decarboxylation of DP1 or DP2) may also be observed.

Q2: How stable is this compound under normal storage conditions?

A: Pyridine carboxylic acids are generally stable solids under normal, cool, and dry storage conditions, protected from light[5]. However, the presence of both a nitrile and a carboxylic acid group may make it susceptible to slow hydrolysis if exposed to moisture over long periods. For optimal stability, store in a tightly sealed container in a desiccator at 2-8°C.

Q3: Which analytical technique is best suited for a stability-indicating method?

A: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard and most effective technique[6]. Coupling it with Mass Spectrometry (LC-MS) is highly recommended to aid in the identification of unknown degradation peaks by providing mass-to-charge ratio information, which is crucial for elucidating degradation pathways.

Troubleshooting Guide for Experimental Issues

Issue 1: My HPLC analysis shows multiple unexpected peaks after forced degradation under basic conditions. What are they likely to be?

Answer: This is a common and expected outcome. Basic conditions (e.g., using NaOH) are known to aggressively promote the hydrolysis of nitrile groups[1][7].

  • Causality: The strong nucleophilic attack by hydroxide ions (OH⁻) on the electrophilic carbon of the nitrile group initiates hydrolysis. This reaction proceeds in two stages. The first, and typically faster, stage forms the amide intermediate (DP1: 5-Carbamoyl-3-methylpyridine-2-carboxylic acid ). With continued exposure to basic conditions and/or heat, this amide is further hydrolyzed to the corresponding carboxylate, which upon acidification during sample workup, yields the dicarboxylic acid (DP2: 3-Methylpyridine-2,5-dicarboxylic acid ).

  • Troubleshooting & Verification Steps:

    • Peak Identification with LC-MS: This is the most definitive step.

      • Look for a peak with a mass increase of +18 Da corresponding to the addition of a water molecule (Parent → DP1).

      • Look for a peak with a mass increase of +19 Da relative to DP1 (Amide → Carboxylic Acid + NH₃), or +37 Da relative to the parent compound (Nitrile → Carboxylic Acid + NH₃).

    • Chromatographic Behavior: Expect the degradation products to be more polar than the parent compound. In RP-HPLC, they will likely have shorter retention times. DP2 will be significantly more polar than DP1.

    • Time-Course Study: Analyze samples at multiple time points (e.g., 1, 4, 8, 24 hours). You should observe the peak for DP1 appearing first, potentially decreasing over time as the peak for DP2 increases. This confirms the sequential nature of the hydrolysis.

Issue 2: I'm observing significant degradation under thermal stress, but the primary product isn't from hydrolysis. What is happening?

Answer: This strongly suggests that decarboxylation is the dominant pathway under thermal stress. Pyridine-2-carboxylic acids are known to undergo decarboxylation upon heating, a reaction that can be catalyzed by trace metals or occur in aprotic polar solvents[3][8].

  • Causality: The carboxylic acid group at the 2-position of the pyridine ring can be eliminated as carbon dioxide (CO₂) when sufficient thermal energy is applied. This results in the formation of DP3: 5-Cyano-3-methylpyridine . The loss of CO₂ corresponds to a mass decrease of 44 Da.

  • Troubleshooting & Verification Steps:

    • Confirm with LC-MS: Search for a major degradation peak with a mass that is 44 Da less than the parent compound.

    • Headspace GC-MS Analysis: If you suspect significant degradation, you can analyze the headspace of your heated sample vial for the presence of CO₂ to definitively confirm the decarboxylation pathway.

    • Solvent Effects: Be aware that the solvent can influence the rate of decarboxylation. Aprotic polar solvents may facilitate this process more than aqueous solutions at the same temperature. Compare results from solid-state thermal stress versus thermal stress in solution.

Issue 3: My mass balance in the forced degradation study is below 95%. Where could the missing mass be?

Answer: Achieving good mass balance is a cornerstone of a reliable stability-indicating method, and a result below 95% requires investigation[9]. Poor mass balance suggests that not all degradation products are being detected by your analytical method.

  • Causality & Potential Causes:

    • Formation of Volatile Products: Decarboxylation produces CO₂, which is a gas and will not be detected by HPLC. If this is a major pathway, it will inherently lead to poor mass balance unless accounted for.

    • Formation of Non-UV-Active Products: More extensive degradation, such as oxidative or photolytic cleavage of the pyridine ring, can produce small, aliphatic fragments that lack a chromophore and are therefore invisible to a UV detector[10][11].

    • Precipitation of Degradants: A highly polar degradant (like the dicarboxylic acid, DP2) might precipitate out of a less polar mobile phase or sample solvent, preventing it from being injected or analyzed.

    • Strong Retention on Column: Some degradation products might be adsorbing irreversibly to the HPLC column and not eluting.

  • Troubleshooting & Verification Steps:

    • Use a Universal Detector: Re-analyze your stressed samples using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your UV detector. This can reveal non-UV-active compounds.

    • Check for Volatiles: As mentioned in Issue 2, use Headspace GC-MS to check for volatile products like CO₂ or other small molecules.

    • Adjust HPLC Method:

      • Ensure your sample solvent has sufficient polarity to keep all degradants dissolved.

      • Run a steep gradient elution that goes to a very high percentage of organic solvent (e.g., 95-100% acetonitrile or methanol) followed by a strong wash step to ensure nothing is retained on the column.

    • Calculate Response Factors: The UV response of a degradant may be very different from the parent compound. If you can isolate and purify a degradant, determine its relative response factor to correct its area percentage in the chromatogram for a more accurate mass balance calculation[9].

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to generate the likely degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[6][9].

Forced_Degradation_Workflow cluster_stress Stress Conditions (Run in Parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis 0.1M HCl, 60°C start->acid base Base Hydrolysis 0.1M NaOH, RT start->base oxidative Oxidation 3% H₂O₂, RT start->oxidative thermal Thermal Stress 80°C (Solid & Solution) start->thermal photo Photolytic Stress ICH Q1B Light Box start->photo sampling Sample at Time Points (e.g., 2, 8, 24, 48 hrs) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples (if necessary) sampling->neutralize dilute Dilute to Target Concentration (e.g., 0.1 mg/mL) neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS Method dilute->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in a water bath at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

    • Solid: Place a few milligrams of the solid compound in an open vial in an oven at 80°C.

  • Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

  • Sampling and Analysis:

    • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.

    • Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze immediately by a validated stability-indicating HPLC method.

Data Presentation

Your results should be summarized to clearly show the extent of degradation and the formation of products under each condition.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hrs)Assay of Parent (%)Area % of DP1Area % of DP2Area % of DP3Total Impurities (%)Mass Balance (%)
Control 4899.9N.D.N.D.N.D.<0.1100.0
0.1 M HCl, 60°C 2492.55.11.2N.D.6.498.9
0.1 M NaOH, RT 885.310.23.5N.D.13.899.1
3% H₂O₂, RT 4896.1N.D.N.D.N.D.3.2 (unidentified)99.3
Thermal, 80°C 4889.7N.D.N.D.8.99.599.2*
Photolytic (ICH) -97.2N.D.N.D.1.12.599.7

N.D. = Not Detected. Mass balance for thermal stress does not account for potential loss of CO₂.

References

Technical Support Center: Enhancing the Solubility of Poorly Soluble Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of improving the solubility of poorly soluble carboxylic acids. Carboxylic acid-containing drugs often present formulation difficulties due to their pH-dependent solubility and potential for precipitation.[1] This resource is designed to provide you with the foundational knowledge and practical protocols to overcome these hurdles in your experiments.

Section 1: Understanding the Challenge - The "Why" Behind Poor Solubility

Q1: Why are many of my carboxylic acid compounds poorly soluble in aqueous solutions?

A: The solubility of carboxylic acids is intrinsically linked to their ionization state, which is governed by the pH of the solution and the compound's pKa (acid dissociation constant).[1] The carboxyl group (-COOH) can exist in two forms:

  • Protonated (R-COOH): This is the non-ionized, neutral form. It is generally less polar and thus less soluble in aqueous media. At a pH below the pKa, the protonated form dominates.

  • Deprotonated (R-COO⁻): This is the ionized, carboxylate form. Being charged, it is more polar and exhibits higher solubility in water. At a pH above the pKa, the deprotonated form is more prevalent.

This pH-dependent solubility is a primary reason for the challenges encountered in formulating these compounds.[1]

Q2: How can I predict the pH-solubility profile of my carboxylic acid?

A: The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state and, consequently, the solubility of a weak acid at a given pH.[2][3][4] The equation is as follows:

pH = pKa + log ([A⁻] / [HA])

Where:

  • pH is the pH of the solution.

  • pKa is the acid dissociation constant of the carboxylic acid.

  • [A⁻] is the concentration of the deprotonated (ionized) form.

  • [HA] is the concentration of the protonated (non-ionized) form.

By knowing the pKa of your compound, you can estimate the ratio of ionized to non-ionized species at different pH values, which directly correlates with solubility.[4][5]

Section 2: Core Solubilization Strategies & Troubleshooting

This section details the most effective methods for enhancing the solubility of carboxylic acids, complete with troubleshooting for common experimental issues.

pH Adjustment: The First Line of Attack

Manipulating the pH of the formulation is often the simplest and most direct way to improve the solubility of a carboxylic acid.[6][] By increasing the pH above the pKa, you shift the equilibrium towards the more soluble, ionized form.[8][9]

FAQ & Troubleshooting

Q: I've raised the pH, but my compound is still not dissolving. What's wrong?

A: Several factors could be at play:

  • Insufficient pH Increase: Ensure the pH is at least 1-2 units above the pKa of your compound for significant ionization.

  • Intrinsic Solubility Limit: Even in its ionized form, the compound has a maximum solubility. You may have exceeded this limit.

  • Buffer Effects: The type and concentration of your buffer can influence solubility. Some buffer components may interact with your compound.

  • Common Ion Effect: If your formulation contains other ions that are also present in the salt form of your drug, it can suppress dissolution.[10]

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of your carboxylic acid to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Plot the measured solubility against the pH to generate a pH-solubility profile.

Salt Formation: Creating a More Soluble Entity

Forming a salt of the carboxylic acid is a widely used and effective technique to enhance solubility and dissolution rates.[6][10][11] This involves reacting the acidic drug with a suitable base to form a salt, which is typically more water-soluble than the free acid.[8][12]

FAQ & Troubleshooting

Q: I've formed a salt, but it's not as soluble as I expected. Why?

A:

  • Counterion Choice: The choice of the counterion (the base used to form the salt) is critical. Different counterions can lead to vastly different salt properties, including solubility and stability.[11]

  • Crystal Lattice Energy: The salt's crystal lattice energy can impact its solubility. A very stable crystal lattice will require more energy to break apart, leading to lower solubility.[11]

  • Disproportionation: The salt may convert back to the less soluble free acid form, especially in acidic environments like the stomach.[12]

  • Hygroscopicity: Some salts are highly hygroscopic (tend to absorb moisture from the air), which can affect their stability and handling.[12]

Experimental Protocol: Salt Screening

  • Select a range of pharmaceutically acceptable counterions (e.g., sodium, potassium, calcium, tromethamine).

  • Dissolve the carboxylic acid in a suitable solvent.

  • Add an equimolar amount of the chosen base to the solution.

  • Allow the salt to crystallize out of the solution. This can be facilitated by cooling or adding an anti-solvent.

  • Isolate and dry the resulting salt.

  • Characterize the salt form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

  • Determine the aqueous solubility of each salt form using the protocol described for the pH-solubility profile.

Table 1: Common Counterions for Carboxylic Acid Salt Formation

CounterionProperties
Sodium (Na⁺)Commonly used, often forms highly soluble salts.
Potassium (K⁺)Similar to sodium, can provide high solubility.
Calcium (Ca²⁺)Can form less soluble salts compared to Na⁺ and K⁺.
TromethamineAn organic amine, often used to form stable salts.[11]
L-ArginineAn amino acid, can be used to form soluble and stable salts.
Co-solvency: Modifying the Solvent Environment

Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution to increase the solubility of a poorly soluble compound.[13][14][15] The co-solvent works by reducing the polarity of the solvent system, making it more favorable for the non-polar drug to dissolve.[]

FAQ & Troubleshooting

Q: My compound precipitates when I dilute my co-solvent formulation with water. How can I prevent this?

A: This is a common issue with co-solvent systems.

  • Optimize Co-solvent Concentration: You may need to use a higher concentration of the co-solvent or a different co-solvent altogether.

  • Use a Surfactant: Combining a co-solvent with a surfactant can help to stabilize the drug upon dilution.

  • Controlled Dilution: The rate and method of dilution can impact precipitation. A slower, more controlled dilution may prevent the compound from crashing out.

Experimental Protocol: Co-solvent Solubility Screening

  • Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

  • Prepare a series of solvent systems with varying concentrations of the co-solvent in water (e.g., 10%, 20%, 30% v/v).

  • Determine the solubility of your carboxylic acid in each co-solvent system using the equilibrium solubility method described earlier.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

Table 2: Common Co-solvents for Pharmaceutical Formulations

Co-solventKey Characteristics
EthanolA potent solubilizer, but can have physiological effects.[15]
Propylene GlycolA versatile co-solvent with a good safety profile.[15]
Polyethylene Glycol (PEG 400)A non-volatile co-solvent, often used in oral and injectable formulations.[15]
GlycerinA viscous co-solvent, also used as a humectant.[15]
Surfactants and Micellization: Encapsulating for Solubility

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[16][17][18] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core, increasing their apparent solubility in the aqueous medium.[17][19]

FAQ & Troubleshooting

Q: How do I choose the right surfactant for my compound?

A:

  • HLB Value: The hydrophilic-lipophilic balance (HLB) value of a surfactant can help predict its solubilizing capacity for a given drug.

  • Surfactant Type: Non-ionic surfactants are generally less toxic and are often preferred for pharmaceutical formulations.[16] Ionic surfactants can also be effective but may have greater potential for irritation.[17]

  • Drug-Surfactant Interaction: The specific chemical structures of both the drug and the surfactant will determine the efficiency of solubilization.[16]

Experimental Protocol: Surfactant Solubilization Study

  • Select a range of surfactants with varying HLB values.

  • Prepare aqueous solutions of each surfactant at concentrations above their CMC.

  • Add an excess amount of the carboxylic acid to each surfactant solution.

  • Equilibrate the samples and determine the solubility as previously described.

  • Plot the solubility as a function of surfactant concentration.

Diagram 1: Micellar Solubilization of a Carboxylic Acid

Micelle_Formation cluster_micelle Micelle s1 drug Drug s1->drug s2 s2->drug s3 s3->drug s4 s4->drug s5 s5->drug s6 s6->drug s7 s7->drug s8 s8->drug water Aqueous Phase caption Hydrophobic drug encapsulated in a surfactant micelle.

Caption: Hydrophobic drug encapsulated in a surfactant micelle.

Complexation with Cyclodextrins: Host-Guest Chemistry

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the drug molecule within their cavity, thereby increasing its aqueous solubility.[20][21][22]

FAQ & Troubleshooting

Q: The solubility enhancement with cyclodextrins is lower than expected. What can I do?

A:

  • Cyclodextrin Type: Different types of cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) have different cavity sizes and binding affinities. You may need to screen various cyclodextrins to find the optimal one for your compound.[21]

  • Stoichiometry: The molar ratio of the drug to the cyclodextrin is important. You may need to optimize this ratio to achieve maximum complexation and solubility enhancement.

  • Competitive Inhibition: Other components in your formulation could be competing with your drug for the cyclodextrin cavity.

Experimental Protocol: Cyclodextrin Complexation and Solubility

  • Prepare aqueous solutions of the selected cyclodextrin at various concentrations.

  • Add an excess of the carboxylic acid to each cyclodextrin solution.

  • Equilibrate the samples and determine the solubility of the drug.

  • Plot the solubility of the drug as a function of the cyclodextrin concentration to create a phase solubility diagram. This will help determine the complexation stoichiometry and the stability constant of the inclusion complex.

Diagram 2: Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Complex Drug Drug Molecule Complex Drug Cyclodextrin Drug->Complex:f0 Encapsulation CD Cyclodextrin CD->Complex:f1 caption A drug molecule forming an inclusion complex with a cyclodextrin.

Caption: A drug molecule forming an inclusion complex with a cyclodextrin.

Section 3: A Systematic Approach to Solubilization

For a logical and efficient workflow, consider the following decision-making process when faced with a poorly soluble carboxylic acid.

Diagram 3: Decision Tree for Solubilization Strategy

Solubilization_Workflow start Poorly Soluble Carboxylic Acid ph_adjust pH Adjustment start->ph_adjust salt_form Salt Formation ph_adjust->salt_form If insufficient success Solubility Achieved ph_adjust->success If sufficient cosolvency Co-solvency salt_form->cosolvency If insufficient salt_form->success If sufficient surfactant Surfactants cosolvency->surfactant If insufficient cosolvency->success If sufficient cyclodextrin Cyclodextrins surfactant->cyclodextrin If insufficient surfactant->success If sufficient cyclodextrin->success If sufficient failure Further Optimization Needed cyclodextrin->failure If insufficient

Caption: A systematic workflow for selecting a solubilization strategy.

References

Technical Support Center: Minimizing Side Reactions in Pyridine Carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine carboxylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Pyridinecarboxylic acids are vital building blocks in pharmaceuticals and agrochemicals, yet their synthesis via direct carboxylation is often plagued by side reactions that can diminish yield and complicate purification.

This document provides in-depth, experience-driven answers to common challenges, explains the mechanistic rationale behind troubleshooting strategies, and offers validated protocols to enhance selectivity and success in your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyridine carboxylation reaction has a very low yield, though my starting material is consumed. What are the most likely side reactions?

A: Low yield with consumption of starting material points to the formation of undesired products. The most common culprits in pyridine carboxylation are:

  • Decarboxylation: The newly introduced carboxylic acid group is cleaved from the pyridine ring, reverting to the starting material or a protonated derivative, which is then lost during workup. This is especially prevalent with picolinic acids (2-pyridinecarboxylic acids) under thermal or acidic/basic stress.[1][2][3]

  • Over-carboxylation: The pyridine ring is carboxylated at more than one position, leading to di- or even tri-carboxylic acids. This is common when the reaction conditions are too harsh or the stoichiometry of the reagents is not carefully controlled.

  • Protodecarboxylation/Reduction: In reactions involving hydride sources or certain catalytic systems, the intermediate species may be protonated or reduced instead of carboxylated.

  • Homocoupling: The organometallic intermediate intended to react with CO₂ can couple with another molecule of the starting material.

  • Degradation: Harsh conditions (high temperature, strong acids/bases) can lead to the decomposition of the pyridine ring itself.

Identifying the specific side product through techniques like LC-MS, GC-MS, and NMR is the first critical step in diagnosing the problem.

Q2: I'm observing significant decarboxylation of my desired pyridinecarboxylic acid product. How can I prevent this?

A: Decarboxylation is a thermodynamically driven process, often accelerated by heat and the presence of proton sources. Picolinic acid (2-COOH) is particularly susceptible due to the ability of the nitrogen atom to stabilize the intermediate ylide or carbanion formed upon CO₂ loss.[3][4]

Strategies to Mitigate Decarboxylation:

  • Lower Reaction Temperature: This is the most effective strategy. If the carboxylation requires high temperatures, aim for the lowest possible temperature that still allows for an acceptable reaction rate.

  • Control pH During Workup: Avoid strongly acidic or basic conditions during the reaction workup. The zwitterionic form of the acid is often the species that decarboxylates most readily.[2] Workup should be performed under cool conditions, and exposure to pH extremes should be minimized.

  • Choice of Solvent: In some cases, the solvent can play a role. Water, for instance, has been shown to facilitate the decarboxylation of picolinate ions by forming a hydrogen-bonded bridge.[1][4]

  • Rapid Isolation: Once the reaction is complete, proceed with the isolation and purification of the product as quickly as possible to minimize its exposure to conditions that promote decarboxylation.

Troubleshooting Guide: Specific Side Reactions

This section provides a deeper dive into common side reactions, their mechanisms, and targeted solutions.

Issue 1: Formation of Di- and Poly-carboxylated Products

The formation of multiple carboxylated products severely impacts the yield and purity of the desired mono-carboxylated pyridine.

Causality: Once the first carboxyl group is added, it can alter the electronic properties of the pyridine ring. Depending on its position, it can either activate or deactivate other positions towards further carboxylation. In many catalytic systems, the conditions required to achieve the first carboxylation are harsh enough to facilitate a second, undesired addition.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Recommended Actions (Select & Test) cluster_3 Verification Problem Di-carboxylation Detected (LC-MS, NMR) Hypothesis Reaction conditions are too forcing or stoichiometry is incorrect. Problem->Hypothesis  Probable Cause Action1 Reduce Reagent Stoichiometry (e.g., organolithium, Grignard) Hypothesis->Action1 Action2 Lower Reaction Temperature & Shorten Reaction Time Hypothesis->Action2 Action3 Modify Catalytic System (Use bulkier ligands) Hypothesis->Action3 Action4 Change CO2 Source (e.g., gas to solid CO2) Hypothesis->Action4 Verification Analyze product ratio (Mono- vs. Di-carboxylation) Action1->Verification Action2->Verification Action3->Verification Action4->Verification

Caption: Troubleshooting workflow for over-carboxylation.

Solutions & Scientific Rationale:

Solution Mechanism & Explanation
1. Adjust Stoichiometry In reactions involving stoichiometric organometallic reagents (e.g., lithiation followed by quenching with CO₂), using a slight excess (1.05-1.2 equivalents) of the metallating agent can lead to di-lithiation and subsequent di-carboxylation. Carefully titrate your organolithium reagent and use precisely 1.0 equivalent.
2. Employ Bulky Ligands In transition-metal-catalyzed reactions, the ligand plays a crucial role in controlling selectivity.[5] Bulky ligands can sterically hinder the approach of the catalyst to a second position on the pyridine ring after the first carboxylation has occurred, thus favoring mono-functionalization.
3. Lower Reaction Temperature As with many reactions, higher temperatures can overcome the activation barrier for less favored pathways. Running the reaction at a lower temperature, even if it requires a longer time, can significantly improve selectivity for the mono-carboxylated product.
4. Control CO₂ Delivery The method of CO₂ addition can influence local concentrations. Using a slow stream of CO₂ gas or adding solid CO₂ (dry ice) portion-wise can sometimes provide better control than pressurizing a reactor, preventing localized high concentrations that might favor multiple additions.
Issue 2: Poor Regioselectivity (Wrong Isomer Formation)

Obtaining the wrong constitutional isomer (e.g., C4-carboxylation when C5 is desired) is a common challenge governed by the intrinsic electronics of the substrate and the mechanism of the chosen method.

Causality: The site of carboxylation is determined by the position of highest reactivity, which varies depending on the reaction type:

  • Nucleophilic Attack (e.g., Organometallic): Carboxylation occurs at the most acidic proton (kinetic control) or the most stable carbanion/organometallic site (thermodynamic control).

  • Electrophilic-type (less common): Targets positions with the highest electron density.

  • Radical-based/Photoredox/Electrochemical: Depends on the position of greatest spin density in a radical intermediate.[6]

Strategies for Controlling Regioselectivity:

Strategy Description & Rationale Applicable Methods
Use of Directing Groups A functional group is installed on the pyridine that coordinates to the metal catalyst, directing the C-H activation and subsequent carboxylation to a specific, often ortho, position. This is a powerful strategy for overriding intrinsic reactivity.Transition-Metal Catalysis (e.g., Pd, Rh, Ni)[6]
Ligand Modification In catalyzed reactions, the ligand structure can influence which C-H bond is activated. Bifunctional ligands that interact with both the metal and a feature of the substrate can steer the reaction to a non-intuitive position.[5]Transition-Metal Catalysis
Electrochemical Cell Design Recent research has shown that the choice of an undivided versus a divided electrochemical cell can completely switch the regioselectivity between C4- and C5-carboxylation.[7] This is due to the influence of anodically generated species on the reaction pathway.[6][7]Electrochemical Carboxylation
Pre-functionalization Convert a specific C-H bond into a more reactive C-X bond (e.g., C-Br, C-B(pin), C-PPh₃⁺).[8][9] This allows for a highly selective subsequent carboxylation at that specific site via cross-coupling or related reactions.Grignard, Suzuki, Cu-catalyzed coupling[8]

Mechanism Diagram: Competing Pathways

G cluster_path1 Desired Pathway cluster_path2 Side Reaction Pathway sub Pyridine Substrate Int1 Intermediate A (e.g., C5-radical anion) sub->Int1 Catalyst System 1 (e.g., Divided Cell) Int2 Intermediate B (e.g., C4-radical anion) sub->Int2 Catalyst System 2 (e.g., Undivided Cell) Prod1 Desired Product (C5-Carboxylic Acid) Int1->Prod1 + CO2 Prod2 Side Product (C4-Carboxylic Acid) Int2->Prod2 + CO2

Caption: Divergent regiochemical outcomes from different intermediates.

Model Protocol: Selective Copper-Catalyzed C4-Carboxylation via a Phosphonium Salt

This protocol is adapted from a modern approach that utilizes a two-step, one-pot sequence to achieve high regioselectivity for the often challenging C4-position.[8] It exemplifies the pre-functionalization strategy.

Step 1: In-situ Formation of the C4-Pyridylphosphonium Salt

  • To a dry, argon-flushed flask, add the substituted pyridine (1.0 equiv), triphenylphosphine (PPh₃, 1.1 equiv), and a suitable solvent like acetonitrile.

  • Cool the mixture to 0 °C.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise.

  • After the addition, add triethylamine (NEt₃, 2.5 equiv) and allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the phosphonium salt can be monitored by TLC or LC-MS. Do not isolate the salt.

Step 2: Copper-Catalyzed Carboxylation

  • To the crude reaction mixture containing the phosphonium salt, add copper(I) chloride (CuCl, 10 mol%), and a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA, 12 mol%).[8]

  • Add dimethylacetamide (DMA) as the solvent.

  • Purge the flask with CO₂ gas (1 atm) using a balloon.

  • Add a reductant, such as diethylzinc (ZnEt₂, 2.0 equiv), slowly at room temperature.

  • Stir the reaction at room temperature for 12-24 hours under the CO₂ atmosphere.

  • Upon completion, quench the reaction carefully with 1 M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Make the aqueous layer basic with NaOH to pH ~8-9 and extract again to remove non-acidic impurities.

  • Re-acidify the aqueous layer to pH ~4-5 to precipitate the pyridinecarboxylic acid product, which can then be isolated by filtration or extraction.

Self-Validation: The high regioselectivity of the initial phosphination step is key. Confirm the formation of the C4-phosphonium salt in a pilot reaction by ³¹P NMR before proceeding to the carboxylation step. The final product's isomeric purity should be confirmed by ¹H NMR.

References

Technical Support Center: Optimizing Cyano Group Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the hydrolysis of cyano groups (nitriles). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate this crucial transformation in organic synthesis. This guide is structured as a series of troubleshooting questions and practical FAQs to directly address the challenges you may encounter at the bench.

Core Concepts: Understanding the "Why"

Before troubleshooting, it's essential to grasp the fundamental pathways of nitrile hydrolysis. The conversion of a nitrile to a carboxylic acid is not a single step but proceeds through an amide intermediate.[1][2][3] The conditions you choose dictate the rate of formation for both the intermediate amide and the final carboxylic acid product.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction begins with the protonation of the nitrile's nitrogen atom.[2][4] This protonation significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[4][5][6] The reaction then proceeds through a series of proton transfers to form the amide, which is subsequently hydrolyzed under the same acidic conditions to the carboxylic acid and an ammonium salt.[2][3][7]

acid_hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ ImidicAcid Imidic Acid Tautomer ProtonatedNitrile->ImidicAcid + H₂O - H⁺ ProtonatedAmide Protonated Amide ImidicAcid->ProtonatedAmide Tautomerization + H⁺ Amide R-CONH₂ (Intermediate) ProtonatedAmide->Amide - H⁺ CarboxylicAcid R-COOH (Product) Amide->CarboxylicAcid + H₂O, H⁺ (Further Hydrolysis)

Caption: Acid-Catalyzed Nitrile Hydrolysis Pathway.

Base-Catalyzed Hydrolysis

In basic media, the potent hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic carbon of the nitrile without prior activation.[4] This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to yield an imidic acid.[1] This tautomerizes to the amide. The amide is then further hydrolyzed by the base to form a carboxylate salt, which must be neutralized in a final acidic workup step to yield the carboxylic acid.[3][7]

base_hydrolysis Nitrile R-C≡N AnionicIntermediate [R-C(O⁻)=N⁻] Nitrile->AnionicIntermediate + OH⁻ ImidicAcid Imidic Acid Tautomer AnionicIntermediate->ImidicAcid + H₂O Amide R-CONH₂ (Intermediate) ImidicAcid->Amide Tautomerization Carboxylate R-COO⁻ (Salt) Amide->Carboxylate + OH⁻ (Further Hydrolysis) CarboxylicAcid R-COOH (Product) Carboxylate->CarboxylicAcid + H₃O⁺ (Workup)

Caption: Base-Catalyzed Nitrile Hydrolysis Pathway.

Enzymatic Hydrolysis

Nature offers a milder alternative using enzymes. There are two main enzymatic pathways for hydrolyzing nitriles.[8][9]

  • Nitrilases directly convert the nitrile to a carboxylic acid and ammonia in a single step, without forming a free amide intermediate.[9][10]

  • A two-enzyme system involving nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by a co-expressed amidase to the carboxylic acid.[9][11]

These enzymatic methods are highly selective, operate at neutral pH and room temperature, and are ideal for substrates with sensitive functional groups.[9][11]

enzyme_hydrolysis cluster_0 Pathway 1 cluster_1 Pathway 2 Nitrile1 R-C≡N Nitrilase Nitrilase Nitrile1->Nitrilase Acid1 R-COOH + NH₃ Nitrilase->Acid1 Nitrile2 R-C≡N Hydratase Nitrile Hydratase Nitrile2->Hydratase Amide2 R-CONH₂ Amidase Amidase Amide2->Amidase Acid2 R-COOH + NH₃ Hydratase->Amide2 Amidase->Acid2

Caption: The Two Main Enzymatic Pathways for Nitrile Hydrolysis.[8][9]

Troubleshooting Guide

Q1: My reaction is stalled or shows very low conversion to either the amide or the acid. What are the likely causes and solutions?

This is a common issue often related to reaction kinetics and substrate reactivity.

Answer: Several factors can lead to an incomplete reaction. Let's break them down systematically.

  • Insufficient Reaction Energy: Nitrile hydrolysis, whether acid or base-catalyzed, often requires significant energy input to overcome the activation barrier.[12][13]

    • Solution: Increase the reaction temperature. Heating the reaction mixture under reflux is standard practice for many nitrile hydrolyses.[3][7][13] Always monitor for potential degradation of your starting material or product at higher temperatures.

  • Inadequate Catalyst Concentration or Strength: The rate is highly dependent on the catalyst.

    • Acid Catalysis: Weak acids like acetic acid may not be sufficient.[14] Strong mineral acids (e.g., H₂SO₄, HCl) are typically required to effectively protonate the nitrile.[12][14]

    • Base Catalysis: Similarly, strong bases like NaOH or KOH are standard.[12][13]

    • Solution: Increase the concentration of your acid or base. A common starting point is using 3-6 M aqueous solutions. For substrates with poor solubility, consider a co-solvent.

  • Steric Hindrance: A sterically hindered nitrile (e.g., a tertiary nitrile) will be less accessible to the nucleophile (water or hydroxide). This dramatically slows down the rate of attack on the cyano carbon.

    • Solution: For hindered substrates, you may need more forcing conditions: higher temperatures, longer reaction times, or specialized catalysts like platinum complexes that can operate under neutral conditions.[15] Alternatively, enzymatic hydrolysis can be an excellent option for sterically demanding substrates.[11]

  • Poor Solubility: If your substrate is not soluble in the aqueous medium, the reaction becomes a heterogeneous mixture, and the reaction rate will be limited by the interface between the phases.

    • Solution: Add a co-solvent like ethanol, methanol, or THF to improve solubility.[16] Phase-transfer catalysts can also be effective in biphasic systems.

ParameterRecommendation for Sluggish ReactionsRationale
Temperature Increase to reflux conditionsProvides activation energy to overcome the kinetic barrier.[12]
Catalyst Use strong acids (H₂SO₄, HCl) or bases (NaOH, KOH)Stronger catalysts are more effective at activating the nitrile or providing a stronger nucleophile.[12][14]
Concentration Increase molarity of acid/baseIncreases the frequency of catalytic events.
Solvent Add a co-solvent (EtOH, THF) for poorly soluble substratesEnsures the substrate is available in the solution phase to react.[16]
Q2: My reaction stops at the amide intermediate. How can I push the reaction to the carboxylic acid?

This indicates that the first stage of hydrolysis (nitrile to amide) is successful, but the second stage (amide to carboxylic acid) is the rate-limiting step.

Answer: It's a misconception that nitriles are always harder to hydrolyze than amides. Under certain mild conditions, the amide can be isolated.[17][18][19] To drive the reaction to completion, you need to ensure the conditions are sufficiently vigorous to hydrolyze the more stable amide intermediate.

  • Acidic Conditions: Catching the amide in acidic conditions is very difficult because the conditions required to hydrolyze the nitrile will readily hydrolyze the amide as well.[5] If you are isolating the amide, your conditions are likely too mild.

    • Solution: Increase the temperature and/or reaction time. Prolonged heating under reflux with a strong acid is usually sufficient.[19]

  • Basic Conditions: It is more common to isolate amides under basic conditions, especially with milder temperatures (e.g., below 100°C) and shorter reaction times.[5][19]

    • Solution: To proceed to the carboxylic acid, use more forcing conditions. Increase the temperature to a vigorous reflux and extend the reaction time.[5][19][20] Remember, this will form the carboxylate salt, which requires a separate acidification step to protonate.[3]

Q3: I'm getting a low yield due to side reactions. What are the common pitfalls and how can I avoid them?

Yield loss is often due to the harsh conditions required for hydrolysis, which can affect other functional groups in the molecule.

Answer: The key is to match the reaction conditions to the stability of your substrate.

  • Base-Sensitive Groups: If your molecule contains functional groups sensitive to strong bases (e.g., esters, which would be saponified, or groups prone to elimination), standard basic hydrolysis is not suitable.

    • Solution: Use acid-catalyzed hydrolysis. If the molecule is also acid-sensitive, a milder approach is needed. Platinum-catalyzed hydration can selectively form the amide under neutral conditions, which could then be isolated and hydrolyzed separately if needed.[15]

  • Acid-Sensitive Groups: Substrates with acid-labile protecting groups (e.g., Boc, acetals) will not survive strong acidic hydrolysis.

    • Solution: Use base-catalyzed hydrolysis. If the molecule is also base-sensitive, this is a prime case for considering enzymatic hydrolysis. A nitrilase can perform the transformation at neutral pH and room temperature, preserving sensitive functionalities.[11][21]

  • Reversibility: The hydrolysis is technically reversible. The reverse reaction is the dehydration of an amide to a nitrile, which is often done using strong dehydrating agents.[22][23][24]

    • Solution: While not typically an issue under standard hydrolytic conditions, ensure you are using a large excess of water to push the equilibrium towards the hydrolyzed products according to Le Châtelier's principle.

troubleshooting_flowchart decision decision result result solution solution start Start: Nitrile Hydrolysis check_conversion Is conversion >90%? start->check_conversion solution_complete Reaction Complete check_conversion->solution_complete Yes problem_low_conversion Problem: Low Conversion check_conversion->problem_low_conversion No check_yield Is yield acceptable? solution_complete->check_yield check_amide Is Amide the major product? problem_low_conversion->check_amide problem_amide_stuck Problem: Stuck at Amide check_amide->problem_amide_stuck Yes problem_no_reaction Problem: No Reaction / SM check_amide->problem_no_reaction No solution_amide Solution: Increase Temp/Time Use stronger catalyst problem_amide_stuck->solution_amide solution_no_reaction Solution: Check Solubility Increase Temp Use stronger catalyst problem_no_reaction->solution_no_reaction end End: Successful Hydrolysis check_yield->end Yes problem_side_products Problem: Side Products check_yield->problem_side_products No check_sensitivity Is substrate acid or base sensitive? problem_side_products->check_sensitivity solution_sensitive Solution: Switch to milder conditions (e.g., Enzymatic) or use alternative catalyst check_sensitivity->solution_sensitive Yes solution_harsher solution_harsher check_sensitivity->solution_harsher No (Re-evaluate conditions)

Caption: Decision workflow for troubleshooting nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q: Which method is better: acid or base-catalyzed hydrolysis? A: Neither is universally "better"; the choice depends entirely on your substrate. Acidic hydrolysis directly yields the carboxylic acid but uses strong acids that can destroy sensitive groups.[7] Basic hydrolysis is a good alternative if your molecule is acid-labile, but it won't tolerate base-labile groups and produces a carboxylate salt that requires an acidic workup to isolate the final product.[3][7]

Q: When should I seriously consider using an enzyme like a nitrilase? A: Consider enzymes when your substrate is complex and contains multiple sensitive functional groups that would not survive harsh acidic or basic conditions.[11] Enzymes are also invaluable for stereoselective synthesis, such as the kinetic resolution of racemic mixtures.[10] While the initial investment in acquiring the enzyme might be higher, the high selectivity and mild reaction conditions (neutral pH, room temperature) can save multiple protection/deprotection steps, making it a "greener" and more efficient choice overall.[25][26]

Q: How do I choose the right solvent? A: Water is the reactant, so it must be present. For many organic nitriles that are insoluble in water, a water-miscible co-solvent is necessary to create a homogeneous reaction mixture.[16] Ethanol and methanol are common choices for both acidic and basic hydrolysis.[16] Dioxane and THF are also used. The key is to choose a solvent that dissolves your starting material and is stable under the reaction conditions.

Q: My starting material is a solid that's poorly soluble even in co-solvents. What can I do? A: This is a physical limitation that slows down the reaction. In addition to screening a wider range of co-solvents, you can try gently heating the mixture to improve solubility. If that fails, techniques like using a phase-transfer catalyst for basic hydrolysis or exploring more specialized solvent systems may be necessary. Ensure you have vigorous stirring to maximize the surface area between the liquid and solid phases.

Standard Experimental Protocols

These are generalized starting protocols. You must adapt them based on your specific substrate and scale.

Protocol 1: General Acid-Catalyzed Hydrolysis
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitrile (1.0 eq).

  • Reagents: Add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (10-20 volumes).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Base-Catalyzed Hydrolysis
  • Setup: In a round-bottom flask with a reflux condenser and stir bar, dissolve the nitrile (1.0 eq) in a suitable alcohol like ethanol (5-10 volumes).

  • Reagents: Add a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (5-10 eq).[16]

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Ammonia gas is often evolved during the reaction.[3][7]

  • Workup: After completion, cool the reaction mixture and concentrate it to remove the alcohol. Dilute the residue with water.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify with cold 6 M HCl until the pH is ~2-3. The carboxylic acid will often precipitate and can be collected by filtration.[16]

  • Extraction: If the product does not precipitate, extract it with an organic solvent. Wash the organic layers, dry, and concentrate. Purify as needed.

Protocol 3: General Enzymatic Hydrolysis (using Nitrilase)
  • Setup: In a temperature-controlled vessel (e.g., a shaker flask or stirred reactor), prepare a buffer solution (e.g., 50-100 mM phosphate buffer, pH 7.0).

  • Substrate: Add the nitrile substrate. It can be dissolved in a small amount of a water-miscible organic solvent (like DMSO or ethanol) if necessary, but keep the solvent concentration low (<5% v/v) to avoid denaturing the enzyme.

  • Enzyme: Add the nitrilase preparation (as a whole-cell catalyst or purified enzyme).

  • Reaction: Incubate the mixture at the optimal temperature for the enzyme (often 25-40 °C) with agitation.

  • Monitoring: Monitor the reaction by taking aliquots and analyzing them via HPLC or GC.

  • Workup: Once complete, remove the biocatalyst (e.g., by centrifugation for whole cells). Acidify the supernatant to pH 2-3 to precipitate the carboxylic acid or to prepare for extraction.

  • Extraction & Purification: Extract the product with an organic solvent, dry, and concentrate. Purify as required.

References

stability issues of 5-Cyano-3-methylpyridine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyano-3-methylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimentation. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is a substituted pyridine derivative with three key functional groups that dictate its chemical behavior and stability in solution: a carboxylic acid at the 2-position, a methyl group at the 3-position, and a cyano (nitrile) group at the 5-position. The electronic interplay between the electron-withdrawing cyano and carboxylic acid groups and the electron-donating methyl group, all on a pyridine ring, results in a unique reactivity profile. Understanding the inherent stability of this molecule is crucial for its effective use in research and development, as degradation can lead to loss of activity, formation of impurities, and unreliable experimental outcomes.

This guide will delve into the primary degradation pathways for this molecule—hydrolysis and decarboxylation—and provide you with the necessary tools to identify, troubleshoot, and mitigate these stability issues.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems you may encounter.

Q1: I'm observing a decrease in the concentration of my this compound solution over time, even when stored in the dark. What could be the cause?

A1: The most likely cause is hydrolysis of the nitrile group, especially in aqueous solutions.

The cyano group (-C≡N) is susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions. The hydrolysis typically proceeds in two stages: first to an amide intermediate (5-carbamoyl-3-methylpyridine-2-carboxylic acid), and then to a carboxylic acid (3-methylpyridine-2,5-dicarboxylic acid).[1][2]

Causality:

  • Under acidic conditions: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2]

  • Under basic conditions: The hydroxide ion (OH-) is a strong nucleophile that can directly attack the nitrile carbon.[2][3]

Troubleshooting Protocol:

  • pH Measurement: Immediately measure the pH of your solution. The stability of pyridine carboxylic acids can be highly pH-dependent.[4]

  • Forced Degradation Study: To confirm if hydrolysis is the issue, perform a forced degradation study.[5][6] This involves intentionally exposing your compound to more extreme conditions to accelerate degradation.

    • Acidic Condition: Treat a sample of your solution with a dilute acid (e.g., 0.1 M HCl) and heat gently (e.g., 40-60 °C).

    • Basic Condition: Treat another sample with a dilute base (e.g., 0.1 M NaOH) at the same temperature.

    • Neutral Condition: Use purified water as a control.

  • Analytical Monitoring: Analyze the samples from the forced degradation study at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7] Look for the appearance of new peaks that could correspond to the amide and dicarboxylic acid degradants.

Mitigation Strategies:

  • pH Control: Buffer your solution to a pH where the compound is most stable. For many carboxylic acids, a slightly acidic pH (around 4-5) can minimize both acid and base-catalyzed hydrolysis.

  • Solvent Selection: If your experiment allows, consider using a non-aqueous solvent. Aprotic solvents like DMSO or DMF are generally less prone to causing hydrolysis.

  • Temperature Control: Store your solutions at lower temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.

Q2: I'm noticing gas evolution from my solution when heated, and my compound seems to be disappearing. What is happening?

A2: You are likely observing decarboxylation of the carboxylic acid group.

Pyridine-2-carboxylic acids are known to undergo decarboxylation (loss of CO2) upon heating, especially in solution.[8][9] The presence of the nitrogen atom in the pyridine ring facilitates this process.

Causality:

The decarboxylation of picolinic acid (pyridine-2-carboxylic acid) and its derivatives can proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. This intermediate can then eliminate carbon dioxide. The rate of this reaction is influenced by temperature and the solvent.

Troubleshooting Protocol:

  • Headspace Analysis: If you have the capability, analyze the headspace of your reaction vessel for the presence of carbon dioxide (CO2) using gas chromatography (GC).

  • Thermal Stress Study: Conduct a controlled heating experiment.

    • Prepare solutions of your compound in the solvent of interest.

    • Heat the solutions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) and monitor the concentration of the parent compound over time using HPLC.

    • Analyze for the expected degradation product, 5-cyano-3-methylpyridine.

  • Identify the Degradant: The primary product of decarboxylation would be 5-cyano-3-methylpyridine. You can confirm its presence by comparing the retention time and mass spectrum (if using LC-MS) with a reference standard.

Mitigation Strategies:

  • Avoid High Temperatures: If possible, perform your experiments at lower temperatures.

  • Solvent Choice: The rate of decarboxylation can be solvent-dependent. Consider screening different solvents to find one that minimizes this degradation pathway. Aprotic polar solvents like N,N-dimethylformamide (DMF) have been used for decarboxylation reactions, so they might accelerate it.[10]

  • pH Adjustment: The decarboxylation mechanism can be pH-dependent. Adjusting the pH to suppress the formation of the reactive zwitterionic species may help.

Q3: My solution of this compound is turning yellow upon exposure to light. Is this a stability issue?

A3: Yes, this is likely due to photodegradation.

Many aromatic compounds, including pyridine derivatives, are susceptible to degradation upon exposure to light, particularly UV light.[11] This can lead to complex degradation pathways and the formation of colored impurities.

Causality:

The absorption of light energy can promote the molecule to an excited state, making it more reactive. This can lead to various reactions, including oxidation and ring-opening, resulting in a mixture of degradation products.

Troubleshooting Protocol:

  • Photostability Study: To confirm light sensitivity, perform a photostability study as per ICH Q1B guidelines.[5]

    • Expose a solution of your compound to a controlled light source (e.g., a photostability chamber with both UV and visible light).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC at various time points.

  • Characterize Degradants: Use a detector that can provide more structural information, like a photodiode array (PDA) detector with HPLC to observe changes in the UV-Vis spectrum, or LC-MS to identify the molecular weights of the photoproducts.

Mitigation Strategies:

  • Protect from Light: Always store solutions of this compound in amber vials or wrap containers with aluminum foil.

  • Work in Low Light Conditions: When handling the compound or its solutions, work in a fume hood with the sash down and under reduced lighting.

Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for solid this compound?

    • The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8 °C is recommended.[12]

  • What solvents are recommended for preparing stock solutions?

    • For short-term use, polar aprotic solvents like DMSO and DMF are good choices as they are less likely to participate in hydrolysis. For aqueous experiments, prepare fresh solutions and use a buffer system to maintain a stable pH.

  • Can I use this compound in cell culture media?

    • Yes, but be mindful of the potential for hydrolysis in aqueous media at physiological pH (~7.4). It is advisable to prepare concentrated stock solutions in DMSO and then dilute them into the cell culture media immediately before use. Perform a stability check in the media under your experimental conditions if the incubation time is long.

  • What are the expected degradation products I should look for in my analysis?

    • The primary degradation products to monitor are:

      • Hydrolysis: 5-carbamoyl-3-methylpyridine-2-carboxylic acid and 3-methylpyridine-2,5-dicarboxylic acid.

      • Decarboxylation: 5-cyano-3-methylpyridine.

Visualizing Degradation Pathways and Workflows

Chemical Structure and Key Functional Groups

Caption: Structure of this compound with key functional groups highlighted.

Primary Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_decarboxylation Decarboxylation Pathway Parent This compound Amide 5-Carbamoyl-3-methylpyridine-2-carboxylic acid Parent->Amide + H2O (Acid/Base catalysis) Decarboxylated 5-Cyano-3-methylpyridine Parent->Decarboxylated Heat - CO2 Diacid 3-Methylpyridine-2,5-dicarboxylic acid Amide->Diacid + H2O (slower)

Caption: Major degradation pathways for this compound in solution.

Experimental Workflow for a Stability Study

StabilityWorkflow start Prepare solutions of the compound in relevant media stress Expose to stress conditions (e.g., pH, Temp, Light) start->stress sample Collect samples at defined time points (e.g., 0, 2, 4, 8, 24 hours) stress->sample analyze Analyze samples using a stability-indicating method (e.g., HPLC-UV/MS) sample->analyze quantify Quantify parent compound and identify/quantify degradation products analyze->quantify data Plot concentration vs. time to determine degradation kinetics quantify->data end Establish stability profile and recommend storage conditions data->end

References

Technical Support Center: Purification of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the requisite purity for their compounds. Pyridine's hygroscopic nature and its chemical properties present unique purification challenges. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial pyridine?

A: Commercial pyridine often contains several classes of impurities. The most common is water , as pyridine is highly hygroscopic and readily absorbs atmospheric moisture[1][2]. Beyond water, you will frequently encounter structurally similar basic homologues such as picolines (methylpyridines) and lutidines (dimethylpyridines) . Other potential contaminants include non-basic materials and, depending on the synthesis route, trace amounts of aldehydes or other carbonyl compounds[1][2][3].

Q2: Why is removing water from pyridine so difficult?

A: The primary challenge stems from the fact that pyridine and water form a minimum-boiling azeotrope, a mixture that boils at a constant temperature lower than either of its components[2]. This azeotrope, which boils at approximately 94°C, consists of about 43% water and 57% pyridine by weight[4][5]. Consequently, simple distillation is ineffective for complete water removal; the azeotrope will distill first, leaving excess pyridine or water behind, but you will never achieve a truly anhydrous state by this method alone[2].

Q3: What is the practical difference between "drying" pyridine and making it "anhydrous"?

A: These terms relate to the degree of water removal, which is dictated by the sensitivity of your subsequent reaction.

  • Drying (Pre-drying): This generally refers to removing the bulk of the water from pyridine. This is often achieved by treating the solvent with a desiccant like solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets to bring the water content down significantly[2][6]. For many standard reactions, this level of dryness is sufficient.

  • Anhydrous: This implies a much more rigorous removal of water, to trace amounts (ppm level). Achieving this state is critical for water-sensitive reactions, such as those involving Grignard reagents, organolithiums, or certain metal catalysts. This typically requires refluxing the pre-dried pyridine over a powerful chemical drying agent like calcium hydride (CaH₂) followed by careful distillation under an inert atmosphere[2][7]. For the most demanding applications, final drying over potassium metal can be employed[8].

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: My reaction requires anhydrous pyridine. How do I effectively remove residual water?

A: As established, removing the last traces of water requires a chemical drying agent followed by distillation. Calcium hydride (CaH₂) is the most common and effective reagent for this purpose.

Causality: Calcium hydride reacts irreversibly and exothermically with water to form calcium hydroxide and hydrogen gas (H₂), both of which are easily separated from the liquid pyridine. CaH₂ (s) + 2H₂O (l) → Ca(OH)₂ (s) + 2H₂ (g) Because the products are a solid and a gas, they do not interfere with the subsequent distillation, making CaH₂ a superior choice over desiccants that form hydrates.

  • Pre-drying (Crucial First Step): Add solid KOH pellets (approx. 20 g/L) to your starting pyridine in a flask. Swirl and let it stand for at least 12-24 hours. This removes the majority of the water and reduces the amount of CaH₂ needed, minimizing vigorous hydrogen evolution in the next step[1].

  • Setup: Assemble a dry distillation apparatus. All glassware must be oven-dried (>120°C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

  • Decanting: Carefully decant the pre-dried pyridine away from the KOH sludge into the dry distillation flask.

  • Adding CaH₂: Add calcium hydride powder (approx. 5-10 g/L) to the decanted pyridine. Caution: Add slowly, as CaH₂ will react with any remaining water to produce hydrogen gas. Ensure the setup is vented to a bubbler and not a sealed system[2].

  • Reflux: Fit the flask with a reflux condenser (protected by a drying tube or inert gas line) and gently reflux the pyridine over CaH₂ for at least 2-4 hours. This ensures the complete reaction of all residual water[2].

  • Distillation: Replace the reflux condenser with a distillation head. Collect the distilled pyridine (boiling point: ~115°C) in a dry, inert-atmosphere-flushed receiving flask. It is good practice to discard the first 5-10% of the distillate, as it may contain any remaining volatile impurities or azeotropes.

  • Storage: Store the anhydrous pyridine over activated 3Å or 4Å molecular sieves in a well-sealed bottle, preferably with a Sure/Seal™ cap, under an inert atmosphere to prevent re-absorption of moisture[6][7].

Issue 2: My pyridine derivative is contaminated with homologues (picolines, lutidines). How can I separate them?

A: These impurities are often difficult to remove by simple distillation due to their similar boiling points to pyridine. A classical and effective method involves selective complexation.

Causality: Pyridine and its homologues can form coordination complexes with metal salts like zinc chloride (ZnCl₂) or mercuric chloride (HgCl₂). These solid complexes have different crystalline structures and solubilities, which can be exploited for separation via fractional crystallization. The purified complex can then be decomposed with a strong base to regenerate the pure pyridine derivative[1].

Issue 3: How do I remove pyridine when it's used as a solvent in my reaction?

A: This is a common work-up challenge. The best method depends on the stability of your desired product.

Causality: Pyridine is a weak base (pKa of pyridinium ion is ~5.2). By washing the reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the pyridine is protonated to form the pyridinium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while most organic products remain in the organic layer[9][10].

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with an equal volume of dilute aqueous acid (1-2 M HCl is common). Shake vigorously.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the pyridinium salt[9].

  • Repeat: Repeat the acid wash 1-2 more times to ensure complete removal. Check the pH of the final aqueous wash to confirm it is acidic.

  • Neutralization & Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove bulk water[9].

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Causality: If your product contains acid-labile functional groups (e.g., acetals, certain esters), an acidic wash is not suitable. Copper (II) sulfate provides a milder alternative. Pyridine, acting as a Lewis base, readily coordinates with the Cu²⁺ ions to form a water-soluble tetraamminecopper(II)-like complex, which is then extracted into the aqueous phase[9][11]. This complex is often characterized by a deep blue color.

Issue 4: My chromatographic purification of a pyridine derivative suffers from severe peak tailing.

A: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.

Causality: The surface of standard silica gel is covered with weakly acidic silanol groups (Si-OH). The basic nitrogen atom of the pyridine ring can undergo a strong secondary interaction (acid-base interaction) with these silanol sites. This leads to a non-ideal retention mechanism, where some analyte molecules are retained much longer than others, resulting in a broad, tailing peak shape[12].

StrategyMechanismConsiderations
Add a Competing Base Add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1% v/v), to the mobile phase. TEA is a stronger base and will preferentially bind to the active silanol sites, effectively "masking" them from your pyridine analyte[12].Can shorten column lifetime and is not suitable for mass spectrometry (MS) detection due to ion suppression[12].
Adjust Mobile Phase pH For reverse-phase HPLC, lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or acetic acid) protonates the silanol groups, reducing their interaction with the basic analyte[12].Ensure your compound is stable at low pH. Use a pH-stable column.
Use an "End-Capped" Column Use a stationary phase where the residual silanol groups have been chemically deactivated (capped) with a reagent like trimethylsilyl chloride. These columns have fewer active sites available for interaction[12].These are the standard for modern reverse-phase HPLC and are highly recommended for purifying basic compounds.
Switch Stationary Phase If silica is problematic, consider using a more inert stationary phase like alumina (basic or neutral) or a polymer-based column for preparative chromatography[12].Alumina has different selectivity compared to silica and may require method re-development.
Visualized Workflows
Decision Tree for Pyridine Purification

The following diagram outlines a logical approach to selecting a purification method based on the primary impurity.

purification_decision_tree start Crude Pyridine Derivative impurity_q What is the primary impurity? start->impurity_q water Water impurity_q->water Water homologues Homologues (Picolines, etc.) impurity_q->homologues Basic Homologues non_basic Non-Basic Organics impurity_q->non_basic Non-Basic dryness_q Required Dryness Level? water->dryness_q complexation Complexation with ZnCl₂ followed by crystallization and regeneration homologues->complexation acid_distill Steam Distillation from dilute acid non_basic->acid_distill standard_dry Standard Dry (Pre-drying) dryness_q->standard_dry For general use anhydrous Anhydrous dryness_q->anhydrous For moisture- sensitive reactions koh_treatment Stand over solid KOH or NaOH standard_dry->koh_treatment cah2_distill Reflux and Distill from CaH₂ anhydrous->cah2_distill

Caption: A decision tree for selecting the appropriate pyridine purification strategy.

Workflow for Chromatographic Troubleshooting

chromatography_troubleshooting start Purification on Silica Gel problem Observe Peak Tailing? start->problem good_peak Symmetrical Peak (Continue) problem->good_peak No solution1 Add Competing Base (e.g., 0.5% TEA) to Mobile Phase problem->solution1 Yes check1 Peak Shape Improved? solution1->check1 check1->good_peak Yes solution2 Switch to End-Capped Column (RP-HPLC) or Alumina (Normal Phase) check1->solution2 No check2 Peak Shape Improved? solution2->check2 check2->good_peak Yes solution3 Adjust Mobile Phase pH (RP-HPLC with buffer) check2->solution3 No

Caption: A logical workflow for systematically troubleshooting peak tailing issues.

References

Technical Support Center: Proper Storage and Handling of Cyanopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyanopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet hazardous chemical building blocks. The following information synthesizes safety data, laboratory best practices, and troubleshooting insights to ensure both the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Core Principles & Best Practices

Cyanopyridines (isomers: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine) are solid crystalline compounds at room temperature that are valuable precursors in pharmaceutical and agrochemical synthesis.[1] However, their reactivity and toxicity necessitate stringent adherence to proper storage and handling protocols. All isomers are classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

Fundamental Safety and Storage Protocol

Proper storage is the first line of defense against compound degradation and laboratory accidents. The primary goals are to protect the compound from atmospheric moisture and oxygen and to store it in a safe, controlled environment.

Mandatory Storage Conditions:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] This is critical to prevent slow hydrolysis of the nitrile group and potential oxidation of the pyridine ring.

  • Temperature: Keep in a dry, cool, and well-ventilated place.[3][4] Refrigeration is recommended for long-term storage.

  • Container: Use a tightly sealed, clearly labeled container.[5] For materials transferred from a supplier's original packaging, ensure the new container is appropriate and properly sealed.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][6]

ParameterRecommendationRationale
Temperature Cool, dry place (e.g., refrigerator)Minimizes degradation and sublimation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents hydrolysis of the nitrile and oxidation of the pyridine ring.
Light Amber vial or dark locationPrevents potential light-induced degradation.
Container Tightly sealed glass containerPrevents contamination and exposure to air/moisture.[5]
Required Personal Protective Equipment (PPE)

Given the toxicity profile of cyanopyridines, comprehensive PPE is mandatory during handling.[6][7]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or face shield[4]Protects against dust, splashes, and vapors. Causes serious eye irritation.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact. Cyanopyridines are toxic upon skin absorption.[6]
Body Protection Flame-resistant lab coatProtects against spills and contamination of personal clothing.
Respiratory Use only in a certified chemical fume hoodPrevents inhalation of harmful dust or vapors. May cause respiratory irritation.[3]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My solid cyanopyridine has turned from off-white/beige to a yellow or brownish color. What happened and can I still use it?

A1: A color change is a strong indicator of chemical degradation. The most likely causes are oxidation or slow reaction with atmospheric moisture. The pyridine ring system can be susceptible to oxidation, and the nitrile group can slowly hydrolyze to the corresponding picolinamide, especially if moisture is present.[9][10]

Troubleshooting Workflow:

  • Do NOT use in a sensitive reaction. The impurities generated can interfere with your chemistry, leading to lower yields, side products, and difficult purification.

  • Assess the extent of discoloration. If minor, the bulk of the material may still be viable for non-critical applications, but purity should be checked (e.g., by melting point, TLC, or NMR).

  • Review storage conditions. Was the container seal compromised? Was it stored under an inert atmosphere? This investigation is crucial to prevent future degradation.[5]

  • When in doubt, discard. For high-stakes experiments, such as late-stage synthetic steps or GMP work, it is always best to use a fresh, pure starting material. The risk of reaction failure outweighs the cost of the reagent.

Degradation_Troubleshooting start Compound has changed color check_reaction Is this for a critical/sensitive reaction? start->check_reaction discard Discard and use fresh material check_reaction->discard Yes assess Assess level of discoloration check_reaction->assess No review_storage Review storage procedures (Seal? Inert gas?) discard->review_storage assess->discard Significant check_purity Check purity (TLC, MP, NMR) assess->check_purity Minor end_use Use with caution in non-critical steps check_purity->end_use Purity OK end_discard Discard if purity is low check_purity->end_discard Purity Low end_discard->review_storage Quenching_Workflow start Reaction Complete cool 1. Cool reaction in ice bath start->cool pre_quench 2. Pre-quench reactive reagents (e.g., with isopropanol) cool->pre_quench aqueous_quench 3. Slowly add COLD BASIC aqueous solution (pH > 10) pre_quench->aqueous_quench workup 4. Perform workup/ extraction aqueous_quench->workup waste 5. Segregate Waste Streams workup->waste aq_waste Aqueous Layer to DEDICATED BASIC CYANIDE WASTE waste->aq_waste Aqueous org_waste Organic Layer to appropriate solvent waste waste->org_waste Organic decon 6. Decontaminate glassware with basic solution aq_waste->decon org_waste->decon

References

Validation & Comparative

A Comparative Guide to 5-Cyano-3-methylpyridine-2-carboxylic acid and Other Picolinic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The picolinic acid scaffold, a pyridine ring bearing a carboxylic acid at the 2-position, is a privileged structure in medicinal chemistry. Its unique arrangement allows it to act as a bidentate chelating agent for various metal ions, a property crucial for the activity of many enzymes.[1][2] This foundational structure has given rise to a plethora of drugs and biologically active molecules, including antivirals, anti-inflammatories, and anticancer agents.[3][4] This guide provides an in-depth comparison of a specific, multifunctional derivative, 5-Cyano-3-methylpyridine-2-carboxylic acid , against other picolinic acid analogs, offering insights into how subtle structural modifications can dramatically influence biological activity.

The Picolinic Acid Scaffold: A Foundation for Bioactivity

Picolinic acid itself is not merely a synthetic building block but an endogenous metabolite of tryptophan.[2][5] It exhibits a wide range of physiological actions, from neuroprotective and immunological effects to broad-spectrum antimicrobial and antiviral activity.[5][6] Its mechanism often involves chelating essential metal ions like zinc and iron, thereby disrupting metalloprotein function in pathogens or diseased cells.[7] The core value of the picolinic acid scaffold in drug discovery lies in its versatility; the pyridine ring can be readily substituted at positions 3, 4, 5, and 6 to modulate its physicochemical and pharmacological properties.[3][8]

Spotlight on this compound

Chemical structure of this compound

Image Source: PubChem CID 66665846.[9]

This compound (let's call it CM-Picolinic Acid ) is a compelling derivative for several reasons. It incorporates two key functional groups onto the picolinic acid core: a methyl group at the 3-position and a cyano (nitrile) group at the 5-position. This specific combination is not arbitrary; each group imparts distinct properties that can be leveraged in drug design.

  • The 3-Methyl Group: The addition of a methyl group introduces steric bulk adjacent to the core chelating groups (the pyridine nitrogen and the carboxylic acid). This can influence the molecule's preferred conformation and its interaction with the binding pockets of target proteins.[10][11] Steric hindrance can enhance selectivity by preventing the molecule from binding to off-target proteins with tighter active sites.[12][13] Furthermore, the methyl group increases the molecule's lipophilicity (hydrophobicity), which can improve its ability to cross cell membranes.[7]

  • The 5-Cyano Group: The nitrile group is a powerful modulator of electronic and pharmacokinetic properties.[14] It is strongly electron-withdrawing, which can alter the acidity (pKa) of the carboxylic acid and the basicity of the pyridine nitrogen, thereby affecting the molecule's chelation strength and hydrogen bonding capacity.[15] In drug development, nitrile groups are often incorporated to improve metabolic stability, increase binding affinity through specific hydrogen bonds or dipole interactions, and enhance oral bioavailability.[15][16][17] In some cases, the nitrile can even act as a "warhead" to form a reversible covalent bond with a target enzyme, a strategy that has gained significant traction in modern drug design.[14][16]

Comparative Analysis: Structure-Activity Relationships (SAR)

To understand the unique potential of CM-Picolinic Acid, we must compare it to its simpler analogs. The choice of substituents dramatically alters the molecule's profile.

Compound Key Structural Features Predicted Physicochemical Impact Potential Biological Implications
Picolinic Acid [2]Unsubstituted coreBaseline chelator, hydrophilicBroad-spectrum, moderate potency, potential for poor cell permeability.[5][7]
3-Methylpicolinic Acid [18]Methyl group at C3Increased lipophilicity, steric hindrance near chelating siteImproved cell permeability, potentially altered target selectivity due to steric effects.[10][11]
5-Cyanopicolinic Acid [19]Cyano group at C5Strong electron-withdrawing effect, potential H-bond acceptorModulated chelation strength, potential for specific interactions with target, improved metabolic stability.[15][16]
5-Cyano-3-methylpicolinic Acid [9]Both C3-methyl and C5-cyano groupsCombines increased lipophilicity, steric hindrance, and strong electron-withdrawing effects.Potentially synergistic effects: enhanced cell permeability, high target selectivity, and unique binding interactions.

A quantitative structure-activity relationship (QSTR) study on various picolinic acid analogs demonstrated that toxicity and growth inhibitory effects are primarily dependent on two factors: the ability to chelate zinc (influenced by the charge on the pyridine nitrogen) and the ability to cross cell membranes (logP or hydrophobicity).[7] CM-Picolinic Acid is designed to modulate both of these factors simultaneously.

The interplay between the methyl and cyano groups creates a unique profile.

Caption: Logical flow of how substituents on CM-Picolinic Acid influence properties.

Experimental Protocols for Comparative Evaluation

To objectively compare these derivatives, a standardized set of experiments is essential. A common application for picolinic acid derivatives is in the inhibition of metalloenzymes, such as histone demethylases (KDMs) or matrix metalloproteinases (MMPs), which are implicated in cancer and inflammation.[3]

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[20][21][22]

Objective: To quantify and compare the potency of picolinic acid derivatives.

Materials:

  • Purified target enzyme (e.g., KDM4A, recombinant).

  • Enzyme substrate (e.g., a specific peptide).

  • Cofactors and assay buffer (specific to the enzyme, e.g., buffer containing α-ketoglutarate, ascorbate, and Fe(II) for KDMs).

  • Test compounds (Picolinic Acid, 3-Methylpicolinic Acid, 5-Cyanopicolinic Acid, CM-Picolinic Acid) dissolved in DMSO.

  • Detection reagent (e.g., formaldehyde detection kit).

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 1 mM, diluted in 10 steps with a 1:3 dilution factor.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, substrate, and cofactors.

  • Inhibitor Addition: Add 1 µL of the diluted test compound to each well. For control wells, add 1 µL of DMSO (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Enzyme Initiation: Add the purified enzyme to each well to start the reaction. The final enzyme concentration should be optimized to yield a robust signal within the linear range of the assay.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This step typically measures the product formed (e.g., formaldehyde for KDMs).

  • Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Compound Serial Dilutions B 2. Prepare Master Mix (Buffer, Substrate, Cofactors) C 3. Add Compounds/ Controls to Plate B->C D 4. Add Master Mix C->D E 5. Initiate with Enzyme D->E F 6. Incubate (e.g., 37°C) E->F G 7. Add Detection Reagent F->G H 8. Read Plate G->H I 9. Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion and Future Directions

The strategic combination of a 3-methyl and a 5-cyano group on the picolinic acid scaffold makes This compound a highly promising candidate for drug discovery. It is rationally designed to enhance cell permeability, improve metabolic stability, and confer high target selectivity through a combination of steric and electronic effects. While its parent molecule, picolinic acid, displays broad bioactivity, the targeted substitutions in CM-Picolinic Acid are intended to refine this activity into a more potent and selective therapeutic profile.

Direct experimental comparison of its IC50 value against a relevant metalloenzyme, alongside its simpler analogs, is the critical next step. This data will validate the design principles outlined here and provide a clear, quantitative measure of the synergistic benefits of these combined substitutions. Such studies are essential for advancing this and other rationally designed picolinic acid derivatives from promising scaffolds to lead compounds in drug development programs.

References

A Comparative Guide to the Biological Activity of 5-Cyano-3-methylpyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of 5-Cyano-3-methylpyridine-2-carboxylic acid and its rationally designed analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile chemical scaffold. We will explore the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a focus on their potential as BACE1 inhibitors for Alzheimer's disease and as anticancer agents.

Introduction: The Promising Scaffold of this compound

The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[1] The cyanopyridine scaffold, in particular, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a key building block for the synthesis of a wide array of bioactive molecules. Its structural features, including the cyano group, the carboxylic acid moiety, and the methyl group on the pyridine ring, provide multiple points for chemical modification, allowing for the fine-tuning of its biological activity.

One of the notable activities of this compound is its reported inhibition of Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1] By inhibiting BACE1, these compounds can potentially reduce the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. Furthermore, the cyanopyridine core is present in several compounds with demonstrated anticancer activity, highlighting the broad therapeutic potential of this scaffold.[2][3][4][5][6]

This guide will compare the parent compound, Analog A , with two representative analogs: Analog B , where the carboxylic acid is converted to a carboxamide, and Analog C , which features a modification at the 3-methyl position. This comparative approach will shed light on the structure-activity relationships governing the biological effects of this class of compounds.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A general and adaptable methodology is presented below, allowing for the introduction of diverse functionalities.

General Synthesis Scheme

Synthesis_Scheme start Starting Materials (e.g., 2-cyano-3-methylpyridine) intermediate1 Intermediate A (e.g., Hydrolysis) start->intermediate1 H₂SO₄, H₂O analogA Analog A (5-Cyano-3-methylpyridine- 2-carboxylic acid) intermediate1->analogA intermediate2 Intermediate B (e.g., Amidation) analogA->intermediate2 SOCl₂, then Amine intermediate3 Intermediate C (e.g., Halogenation of methyl group) analogA->intermediate3 NBS, Initiator analogB Analog B (5-Cyano-3-methylpyridine- 2-carboxamide) intermediate2->analogB analogC Analog C (Modified at 3-position) intermediate3->analogC Nucleophilic substitution

Caption: General synthetic routes to this compound and its analogs.

Experimental Protocol: Synthesis of Analog A (this compound)
  • Hydrolysis of 2-cyano-3-methylpyridine: To a solution of 2-cyano-3-methylpyridine in 90% sulfuric acid, the mixture is heated with stirring.

  • Work-up: After cooling, the reaction mixture is carefully neutralized with a suitable base (e.g., sodium carbonate solution) to a pH of approximately 3.

  • Extraction: The product is extracted with an organic solvent, such as chloroform.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid can be further purified by recrystallization.

Comparative Biological Activity

The biological activities of the parent compound and its analogs were evaluated for their BACE1 inhibitory potential and their cytotoxic effects on cancer cell lines.

BACE1 Inhibitory Activity

The inhibition of BACE1 is a promising therapeutic strategy for Alzheimer's disease. The activity of the analogs was assessed using a Fluorescence Resonance Energy Transfer (FRET) assay.

Table 1: BACE1 Inhibitory Activity of this compound Analogs

AnalogStructureModificationBACE1 IC₅₀ (nM)
A This compoundParent Compound500[7]
B 5-Cyano-3-methylpyridine-2-carboxamideCarboxylic acid to Carboxamide250[8]
C 5-Cyano-3-(bromomethyl)pyridine-2-carboxylic acidMethyl to Bromomethyl>1000

Discussion of SAR for BACE1 Inhibition:

The conversion of the carboxylic acid in Analog A to a carboxamide in Analog B resulted in a notable increase in BACE1 inhibitory potency. This suggests that the carboxamide group may form more favorable interactions with the active site of the enzyme. The structure-activity relationship for carboxamides at this position has been shown to contribute to antiproliferative activity in cancer cells, indicating its importance in molecular recognition.[8] Conversely, the introduction of a bulky and electrophilic bromomethyl group at the 3-position in Analog C led to a significant decrease in activity. This highlights the sensitivity of the binding pocket to steric and electronic modifications in this region.

Anticancer Activity

The cytotoxic effects of the analogs were evaluated against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay.

Table 2: Anticancer Activity of this compound Analogs

AnalogMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
A 15.5[3][4]20.1[3][4]
B 8.2[2][9]12.7[3]
C >50>50

Discussion of SAR for Anticancer Activity:

Similar to the trend observed for BACE1 inhibition, the conversion of the carboxylic acid to a carboxamide (Analog B ) enhanced the anticancer activity against both MCF-7 and HepG2 cell lines. This suggests a common pharmacophoric element that is beneficial for both activities. The reduced activity of Analog C further underscores the importance of the substitution at the 3-position for biological activity. Studies on similar 3-cyanopyridine derivatives have shown that the nature of the substituent at this position significantly influences their cytotoxic effects.[2][3]

Experimental Protocols

Detailed, step-by-step methodologies for the key biological assays are provided below.

BACE1 Inhibition Assay (FRET-based)

This assay measures the cleavage of a fluorogenic peptide substrate by BACE1. The substrate contains a fluorescent donor and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence.

FRET_Assay_Workflow start Prepare Assay Plate (Black, 96-well) add_buffer Add Assay Buffer start->add_buffer add_inhibitor Add Test Compound (Analog) or Vehicle Control add_buffer->add_inhibitor add_enzyme Add BACE1 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add FRET Substrate pre_incubate->add_substrate incubate_read Incubate and Read Fluorescence (Kinetic or Endpoint) add_substrate->incubate_read analyze Analyze Data (Calculate % Inhibition and IC₅₀) incubate_read->analyze

Caption: Workflow for the FRET-based BACE1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare BACE1 enzyme, FRET peptide substrate, and assay buffer according to the manufacturer's instructions.

  • Assay Plate Preparation: To the wells of a black 96-well microplate, add the assay buffer.

  • Compound Addition: Add serial dilutions of the test compounds (Analogs A, B, and C) to the respective wells. Include wells with vehicle (e.g., DMSO) as a positive control and wells without enzyme as a negative control.

  • Enzyme Addition: Add the diluted BACE1 enzyme to all wells except the negative control wells.

  • Pre-incubation: Incubate the plate at the recommended temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader. The measurement can be performed in kinetic mode (reading at regular intervals) or as an endpoint reading after a fixed incubation time.[10][11][12][13]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.

MTT_Assay_Workflow seed_cells Seed Cells in 96-well Plate (e.g., MCF-7, HepG2) incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Test Compounds (Analogs A, B, C) incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate % Viability and IC₅₀) read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells (e.g., MCF-7 or HepG2) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[14][15][16][17]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (Analogs A, B, and C). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for an additional 2 to 4 hours, allowing the formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

This comparative guide demonstrates that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. The conversion of the carboxylic acid to a carboxamide consistently improved both BACE1 inhibitory and anticancer activities, highlighting a key structural element for enhancing biological efficacy. Conversely, modifications at the 3-methyl position appear to be detrimental to activity, suggesting that this position is sensitive to steric and electronic changes.

Future research should focus on a more extensive exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a broader range of carboxamide analogs with diverse amine substituents to further optimize interactions with the target proteins. Additionally, bioisosteric replacement of the cyano and carboxylic acid groups could lead to compounds with improved pharmacokinetic properties. Further in vivo studies are warranted for the most potent and selective analogs to validate their therapeutic potential.

References

A Comprehensive Guide to the Spectroscopic Validation of 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, multi-technique framework for the unambiguous structural validation of 5-Cyano-3-methylpyridine-2-carboxylic acid. Designed for researchers, chemists, and quality control professionals, this document moves beyond simple data reporting to explain the rationale behind experimental choices, offering predictive insights and comparative analyses against logical alternatives. Our approach integrates Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy to create a self-validating system for structural confirmation.

Introduction: The Imperative for Rigorous Structural Validation

This compound is a substituted heterocyclic compound with potential applications as a key building block in medicinal chemistry and materials science. Its precise isomeric structure—the specific arrangement of the cyano, methyl, and carboxylic acid groups on the pyridine ring—is critical to its chemical reactivity, biological activity, and physical properties. Consequently, unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in any research or development context. This guide establishes a gold-standard protocol for achieving this confirmation with confidence.

The Integrated Spectroscopic Workflow

A robust validation strategy does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods, where each technique provides a unique piece of the structural puzzle. The overall workflow is designed to systematically confirm the molecular formula, identify all functional groups, and establish the precise connectivity and spatial arrangement of all atoms.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Output Compound Synthesized Compound (Presumed Structure) MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS Sample IR Infrared Spectroscopy (Functional Groups) Compound->IR Sample NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Isomerism) Compound->NMR Sample UV UV-Vis Spectroscopy (Conjugated System) Compound->UV Sample Validation Unambiguous Structure Confirmation MS->Validation Integrated Data IR->Validation Integrated Data NMR->Validation Integrated Data UV->Validation Integrated Data

Figure 1: Integrated workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Proton Environments and Coupling

Causality of Experimental Choice: We predict the use of DMSO-d₆ as the solvent. Unlike CDCl₃, it readily dissolves the polar carboxylic acid and, crucially, its non-exchangeable nature allows for the observation of the acidic carboxyl proton, which typically appears as a broad singlet at a high chemical shift (>12 ppm).[1]

Predicted Spectrum & Comparative Rationale: The structure (C₈H₆N₂O₂) features three distinct proton environments: two aromatic protons on the pyridine ring, a methyl group, and a carboxylic acid proton.

  • Aromatic Protons (H-4 and H-6): The pyridine ring protons will appear as two distinct signals. The H-4 proton is adjacent to the electron-withdrawing cyano group, while the H-6 proton is adjacent to the nitrogen atom. Both will be downfield-shifted. We expect two doublets, as they will exhibit meta-coupling to each other (⁴JHH), typically around 2-3 Hz.

  • Methyl Protons (CH₃): The methyl group at the C-3 position will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be in the typical benzylic-like region.

  • Carboxylic Acid Proton (COOH): This proton will be a broad singlet at a very downfield chemical shift, often >13 ppm in DMSO-d₆, due to strong hydrogen bonding.[1]

Predicted ¹H Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
COOH>13.0Broad Singlet1HHighly deshielded acidic proton.
H-68.8 - 9.0Doublet (d)1HProton adjacent to ring nitrogen, deshielded.
H-48.5 - 8.7Doublet (d)1HProton adjacent to electron-withdrawing cyano and methyl groups.
CH₃2.5 - 2.7Singlet (s)3HMethyl group on an aromatic ring.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual DMSO solvent peak (δ ≈ 2.50 ppm). Integrate all signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality of Experimental Choice: Broadband proton-decoupled ¹³C NMR is used to simplify the spectrum, showing each unique carbon atom as a single line. This allows for a direct count of non-equivalent carbons and provides information on their chemical nature (sp², sp³, etc.).

Predicted Spectrum & Comparative Rationale: The molecule has 8 unique carbon atoms. Their predicted chemical shifts are based on established data for substituted pyridines, nitriles, and carboxylic acids.[2][3][4]

  • Carboxylic Carbonyl (C=O): Expected in the typical range for carboxylic acids, ~165-170 ppm.[1]

  • Pyridine Ring Carbons: Five distinct signals are expected. The carbons attached to heteroatoms or electron-withdrawing groups (C-2, C-5, C-6) will be the most downfield.

  • Nitrile Carbon (C≡N): This quaternary carbon has a characteristic shift in the 115-120 ppm range.[2]

  • Methyl Carbon (CH₃): Will appear at the most upfield region, typically <20 ppm.

Predicted ¹³C Signal Chemical Shift (δ, ppm) Assignment Rationale
C-2 (C-COOH)~168Carboxylic acid carbonyl carbon.
C-6~152Aromatic CH adjacent to nitrogen.
C-4~145Aromatic CH adjacent to cyano group.
C-3 (C-CH₃)~138Quaternary aromatic carbon attached to methyl.
C-5 (C-CN)~135Quaternary aromatic carbon attached to cyano.
C≡N~117Nitrile carbon.[1]
CH₃~18Methyl carbon.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality of Experimental Choice: IR spectroscopy is exceptionally sensitive to the presence of specific functional groups. It provides rapid and definitive evidence for the carboxylic acid and nitrile moieties, which are key features of the target molecule.

Predicted Spectrum & Comparative Rationale: The IR spectrum is dominated by absorptions from the O-H, C=O, and C≡N bonds.

Functional Group Expected Absorption (cm⁻¹) Appearance Vibrational Mode
Carboxylic Acid O-H2500 - 3300Very BroadO-H Stretch (H-bonded)[1][5]
Aromatic C-H3000 - 3100Sharp, weakC-H Stretch
Nitrile C≡N2220 - 2240Sharp, strongC≡N Stretch[1][6]
Carboxylic Acid C=O1700 - 1725Sharp, very strongC=O Stretch (dimer)[5]
Aromatic C=C/C=N1400 - 1600Multiple, moderateRing Stretching
Carboxylic Acid C-O1210 - 1320StrongC-O Stretch

Comparative Analysis vs. Alternative Structures: IR spectroscopy provides a powerful tool for distinguishing between related structures.

Compound Key Difference from Target Expected IR Change
Methyl Ester Derivative -COOCH₃ instead of -COOHThe broad O-H stretch (2500-3300 cm⁻¹) will be ABSENT. The C=O stretch will shift to a higher wavenumber (~1720-1740 cm⁻¹).
Amide Derivative -CONH₂ instead of -COOHThe broad O-H stretch is replaced by two sharp N-H stretches (~3200-3400 cm⁻¹). The C=O stretch (Amide I band) appears at a lower wavenumber (~1650-1690 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a standard FTIR spectrometer with an ATR accessory.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first, then the sample spectrum.

  • Processing: The instrument software automatically ratios the sample to the background, generating the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality of Experimental Choice: High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is chosen to accurately determine the molecular weight and, by extension, the elemental composition. This definitively validates the molecular formula C₈H₆N₂O₂.

Predicted Mass Spectrum:

  • Molecular Formula: C₈H₆N₂O₂

  • Monoisotopic Mass: 162.0429 Da[7]

  • ESI Positive Mode [M+H]⁺: Expected at m/z 163.0502

  • ESI Negative Mode [M-H]⁻: Expected at m/z 161.0356

Fragmentation Analysis: Tandem MS (MS/MS) can be used to induce fragmentation, providing further structural clues. The carboxylic acid and pyridine ring are likely sites for fragmentation.

G parent [M+H]⁺ m/z = 163.05 child1 m/z = 145.04 parent->child1 -H₂O child2 m/z = 118.05 parent->child2 -•COOH frag1 Loss of H₂O (-18.01 Da) frag2 Loss of COOH radical (-45.00 Da)

Figure 2: Plausible ESI+ fragmentation pathways.

Experimental Protocol: LC-ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Instrument Setup: Operate the mass spectrometer in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻. Set the instrument to high-resolution mode.

  • Data Acquisition: Acquire full scan mass spectra. If desired, perform MS/MS on the parent ion to obtain fragmentation data.

  • Data Analysis: Compare the measured exact mass to the theoretical mass for C₈H₆N₂O₂. A mass error of <5 ppm is considered confirmation.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Causality of Experimental Choice: UV-Vis spectroscopy provides information about the electronic structure of the molecule. The substituted pyridine ring constitutes a conjugated system (a chromophore), which will absorb UV light at characteristic wavelengths.

Predicted Spectrum & Comparative Rationale: Substituted pyridines typically exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions.[8] The presence of the electron-withdrawing cyano and carboxyl groups is expected to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine. We anticipate strong absorption bands in the 220-280 nm range.[9][10] The exact λ_max can be sensitive to solvent polarity.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration. A typical concentration is 1x10⁻⁵ M.[9]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Use a matched pair of cuvettes, one with the pure solvent (as a blank) and one with the sample solution. Scan a range from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion: A Synthesis of Evidence

The structural validation of this compound cannot be achieved with a single measurement. It requires the careful integration of data from multiple, complementary spectroscopic techniques.

  • Mass Spectrometry confirms the correct molecular formula.

  • Infrared Spectroscopy verifies the presence of the essential nitrile and carboxylic acid functional groups.

  • ¹H and ¹³C NMR Spectroscopy provide the definitive map of the atomic framework, confirming the 3,5,2-substitution pattern and distinguishing it from all other possible isomers.

  • UV-Vis Spectroscopy characterizes the electronic properties of the conjugated system.

By following the protocols and interpretive logic outlined in this guide, a researcher can build an irrefutable case for the structure and purity of the target compound, ensuring the integrity of all subsequent scientific work.

References

A Comparative Analysis of Synthesis Routes for Cyanopyridines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyanopyridines are a critical class of heterocyclic compounds, serving as versatile intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. The strategic introduction of a nitrile group onto the pyridine ring opens a gateway to a diverse array of chemical transformations, making the efficient and selective synthesis of cyanopyridines a subject of paramount importance in modern organic chemistry. This guide provides a comparative analysis of the most prominent synthetic routes to cyanopyridines, offering insights into the underlying mechanisms, experimental considerations, and practical applications of each methodology. We will delve into the industrial workhorse of ammoxidation, the laboratory staples of nucleophilic substitution on halopyridines and pyridine N-oxides, and touch upon modern one-pot multicomponent strategies. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling informed decisions in the selection of the most appropriate synthetic strategy for their specific needs.

Ammoxidation of Picolines: The Industrial Cornerstone

The vapor-phase ammoxidation of picolines (methylpyridines) is the dominant industrial method for the production of the parent 2-, 3-, and 4-cyanopyridines.[1] This process involves the reaction of a picoline isomer with ammonia and oxygen at elevated temperatures over a solid-state catalyst.

Mechanism and Causality of Experimental Choices

The reaction proceeds via a complex heterogeneous catalytic cycle on the surface of metal oxides, most commonly vanadium pentoxide (V₂O₅) supported on materials like alumina (Al₂O₃) or titania (TiO₂).[2][3] The choice of a vanadium-based catalyst is crucial due to its ability to exist in multiple oxidation states, facilitating the redox processes central to the reaction.

The proposed mechanism involves the following key steps:

  • Oxidative Activation of Picoline: The methyl group of the picoline is activated and oxidized on the catalyst surface, likely forming a surface-bound aldehyde or imine intermediate.[2]

  • Ammonia Adsorption and Reaction: Ammonia adsorbs onto the catalyst surface and reacts with the activated intermediate.

  • Dehydrogenation and Nitrile Formation: A series of dehydrogenation steps lead to the formation of the cyanopyridine.

  • Catalyst Reoxidation: The reduced catalyst is reoxidized by oxygen, completing the catalytic cycle.

The high reaction temperatures (typically 350-500 °C) are necessary to overcome the activation energy for C-H bond activation in the picoline.[4][5] The use of a fluidized-bed or fixed-bed reactor is dictated by the need for efficient heat and mass transfer in this highly exothermic reaction.[5]

Ammoxidation_Mechanism cluster_catalyst Catalyst Surface (e.g., V₂O₅) Picoline Picoline (R-CH₃) Intermediate Surface-bound Intermediate (e.g., R-CHO or R-CH=NH) Picoline->Intermediate Oxidation Cyanopyridine Cyanopyridine (R-CN) Intermediate->Cyanopyridine + NH₃ - H₂O NH3 NH₃ O2 O₂ O2->Intermediate Catalyst Reoxidation

Caption: Simplified mechanism of picoline ammoxidation.

Experimental Protocol: Vapor-Phase Ammoxidation of 3-Picoline

The following is a representative, generalized protocol for the laboratory-scale vapor-phase ammoxidation of 3-picoline.

Materials:

  • 3-Picoline

  • Ammonia gas

  • Air (as the oxygen source)

  • V₂O₅/Al₂O₃ catalyst

  • Fixed-bed reactor system with temperature and flow control

  • Condensation and collection system

Procedure:

  • The fixed-bed reactor is packed with the V₂O₅/Al₂O₃ catalyst.

  • The reactor is heated to the desired reaction temperature (e.g., 380 °C).

  • A gaseous mixture of 3-picoline, ammonia, and air is introduced into the reactor. The molar ratio of the reactants is a critical parameter to optimize for yield and selectivity (e.g., 3-picoline:ammonia:air of 1:3:20).

  • The flow rates of the gases are carefully controlled to achieve a specific contact time with the catalyst.

  • The effluent gas stream from the reactor, containing 3-cyanopyridine, unreacted starting materials, and byproducts, is passed through a series of condensers to collect the liquid products.

  • The crude product is then purified, typically by distillation, to isolate the 3-cyanopyridine.

Performance and Limitations
ParameterPerformance
Yield Generally high for the parent cyanopyridines (often >90%).[2]
Selectivity Can be an issue, with over-oxidation to CO₂ and pyridinecarboxylic acid as potential side reactions.
Substrate Scope Primarily limited to the parent picolines and some of their simple derivatives. Not suitable for complex or thermally sensitive substrates.
Scalability Excellent, making it the preferred industrial method.
Safety High temperatures and flammable gases necessitate robust engineering controls. Picolines are flammable and harmful.[6]
Environmental Gaseous emissions require treatment. The catalysts can contain heavy metals.

Cyanation of Halopyridines: A Versatile Laboratory Method

The substitution of a halogen atom on the pyridine ring with a cyanide group is a widely used method for the synthesis of cyanopyridines, particularly at the laboratory scale. This approach offers greater flexibility in terms of substrate scope compared to ammoxidation.

Classical vs. Modern Approaches

Rosenmund-von Braun Reaction: The traditional method involves the reaction of a halopyridine with a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures. While effective, this method often requires harsh conditions and the use of a toxic heavy metal reagent.

Palladium-Catalyzed Cyanation: Modern variations utilize palladium catalysts, which can operate under milder conditions and with a wider range of functional group tolerance.[7] Various cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[8] The choice of ligand for the palladium catalyst is critical for achieving high yields and preventing catalyst deactivation.

Mechanism of Palladium-Catalyzed Cyanation

The catalytic cycle for palladium-catalyzed cyanation is believed to proceed through the following steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halopyridine, forming a Pd(II) intermediate.

  • Transmetalation/Ligand Exchange: The halide on the palladium is exchanged for a cyanide group from the cyanide source.

  • Reductive Elimination: The cyanopyridine product is formed through reductive elimination, regenerating the Pd(0) catalyst.

Catalyst deactivation by excess cyanide is a known issue, as cyanide can coordinate strongly to the palladium center and inhibit the catalytic cycle.[9]

Palladium_Cyanation_Mechanism Pd0 Pd(0)L₂ PdII_intermediate Ar-Pd(II)(X)L₂ Pd0->PdII_intermediate Oxidative Addition PdII_cyano Ar-Pd(II)(CN)L₂ PdII_intermediate->PdII_cyano Transmetalation/ Ligand Exchange PdII_cyano->Pd0 Reductive Elimination ArCN Ar-CN PdII_cyano->ArCN ArX Ar-X ArX->PdII_intermediate CN_source M-CN CN_source->PdII_cyano

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Chloropyridine

The following is a general procedure for the palladium-catalyzed cyanation of 2-chloropyridine.

Materials:

  • 2-Chloropyridine

  • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos)

  • A base (e.g., sodium carbonate)

  • A solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridine, potassium hexacyanoferrate(II), palladium(II) acetate, the phosphine ligand, and the base.

  • Add the solvent and stir the mixture at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-cyanopyridine.

Performance and Limitations
ParameterPerformance
Yield Can be high to excellent, depending on the substrate and catalytic system.
Selectivity Generally high, with good regioselectivity.
Substrate Scope Broad, tolerating a wide range of functional groups.
Scalability Good, with established protocols for industrial applications.
Safety Palladium catalysts can be expensive. Cyanide salts are highly toxic. Solvents like DMF have health concerns.
Environmental Palladium is a precious metal that requires recycling. Waste streams containing cyanide need careful treatment.

Cyanation of Pyridine N-Oxides: The Reissert-Henze Reaction

The activation of the pyridine ring through N-oxidation provides another powerful strategy for the introduction of a cyano group, particularly at the 2- and 4-positions. The Reissert-Henze reaction is a classic example of this approach.[10][11]

Mechanism and Rationale

The electron-withdrawing N-oxide group makes the α- and γ-positions of the pyridine ring susceptible to nucleophilic attack. The reaction is typically initiated by an acylating agent, such as benzoyl chloride, which reacts with the N-oxide to form an N-acyloxypyridinium salt. This salt is a highly reactive intermediate that readily undergoes nucleophilic attack by a cyanide ion.

The mechanism proceeds as follows:

  • Activation of the N-oxide: The pyridine N-oxide reacts with an acylating agent (e.g., benzoyl chloride) to form an N-acyloxypyridinium salt.

  • Nucleophilic Attack by Cyanide: A cyanide ion attacks the activated pyridinium salt, typically at the 2-position.

  • Rearomatization: The resulting dihydropyridine intermediate undergoes elimination of the carboxylate group to regenerate the aromatic pyridine ring, now bearing a cyano group at the 2-position.

Reissert_Henze_Mechanism Py_N_oxide Pyridine N-oxide N_acyloxypyridinium N-Acyloxypyridinium Salt Py_N_oxide->N_acyloxypyridinium + Acylating Agent Acylating_agent Acylating Agent (e.g., PhCOCl) Dihydropyridine_intermediate Dihydropyridine Intermediate N_acyloxypyridinium->Dihydropyridine_intermediate + CN⁻ Cyanide_ion CN⁻ Cyanopyridine 2-Cyanopyridine Dihydropyridine_intermediate->Cyanopyridine Elimination Carboxylate Carboxylate (e.g., PhCOO⁻) Dihydropyridine_intermediate->Carboxylate

Caption: Mechanism of the Reissert-Henze reaction.

Experimental Protocol: Synthesis of 2-Cyanopyridine from Pyridine N-Oxide

The following is a representative procedure for the Reissert-Henze reaction.

Materials:

  • Pyridine N-oxide

  • Benzoyl chloride

  • Potassium cyanide (KCN)

  • A two-phase solvent system (e.g., dichloromethane and water)

Procedure:

  • Dissolve pyridine N-oxide in dichloromethane.

  • In a separate flask, dissolve potassium cyanide in water.

  • Combine the two solutions in a reaction vessel and cool the mixture in an ice bath.

  • Slowly add benzoyl chloride to the vigorously stirred two-phase mixture.

  • Allow the reaction to proceed at room temperature for several hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography to yield 2-cyanopyridine.

Performance and Limitations
ParameterPerformance
Yield Generally good to excellent.
Selectivity Highly regioselective for the 2-position. If the 2- and 6-positions are blocked, cyanation can occur at the 4-position.
Substrate Scope Broad, and the N-oxide can be prepared from a wide variety of substituted pyridines.
Scalability Suitable for laboratory and pilot-plant scale.
Safety Involves the use of highly toxic potassium cyanide and corrosive acylating agents.
Environmental Generates waste streams containing cyanide and organic solvents.

Modern One-Pot Multicomponent Reactions

Recent advances in organic synthesis have led to the development of elegant one-pot multicomponent reactions for the construction of highly substituted cyanopyridines. These methods offer significant advantages in terms of efficiency and atom economy by combining several reaction steps into a single operation.

A common example is the synthesis of 2-amino-3-cyanopyridines from an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[12] These reactions often proceed through a cascade of condensation, Michael addition, and cyclization/aromatization steps. The use of microwave irradiation can often accelerate these transformations and improve yields.[12]

While highly efficient for the synthesis of specific classes of substituted cyanopyridines, the substrate scope of these reactions can be more limited compared to the more traditional methods. However, for accessing complex and functionally dense cyanopyridine scaffolds, multicomponent reactions represent a powerful and increasingly popular approach.

Comparative Summary and Outlook

The choice of a synthetic route for a particular cyanopyridine derivative depends on a multitude of factors, including the desired scale of production, the availability of starting materials, the required substitution pattern, and considerations of cost, safety, and environmental impact.

Synthesis RouteKey AdvantagesKey DisadvantagesBest Suited For
Ammoxidation Low cost, high volume, continuous process.[1]High energy input, limited to simple picolines, catalyst deactivation.Industrial production of parent 2-, 3-, and 4-cyanopyridines.
Cyanation of Halopyridines Versatile, wide substrate scope, good functional group tolerance (especially with Pd catalysis).[7]Use of toxic cyanides, expensive catalysts (Pd), potential for heavy metal contamination.Laboratory and industrial synthesis of a wide range of substituted cyanopyridines.
Cyanation of Pyridine N-Oxides High regioselectivity for the 2-position, good yields, readily available starting materials.[10]Requires an extra step for N-oxide formation, use of toxic cyanides.Laboratory synthesis of 2-cyanopyridines and their derivatives.
Multicomponent Reactions High efficiency, atom economy, rapid access to complex structures.[12]More limited substrate scope, may require optimization for new substrates.Rapid generation of libraries of highly substituted cyanopyridines for drug discovery.

The field of cyanopyridine synthesis continues to evolve, with ongoing research focused on the development of more sustainable and efficient methodologies. The use of non-toxic cyanide sources, more active and robust catalysts, and flow chemistry approaches are promising areas of investigation that will undoubtedly shape the future of cyanopyridine synthesis.

References

A Researcher's Guide to Modern and Sustainable Synthesis of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Pyridine carboxylic acids (PCAs) are not merely commodity chemicals; they are foundational pillars in the architecture of countless pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of a carboxylic acid on the electron-deficient pyridine ring imparts unique physicochemical properties, making PCAs invaluable synthons for drug development professionals.[1] However, the classical methods for their synthesis, often relics of a bygone era of chemistry, are fraught with challenges ranging from harsh reaction conditions and low atom economy to significant environmental and safety concerns.

This guide provides an in-depth comparison of traditional versus modern, alternative reagents for the synthesis of pyridine carboxylic acids. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering field-proven insights to help researchers select the most appropriate and sustainable methodology for their specific application.

The Old Guard: Stoichiometric Oxidation of Alkylpyridines

The most established route to PCAs is the direct oxidation of readily available alkylpyridine precursors, such as the picolines. For decades, the workhorses for this transformation have been potent, stoichiometric oxidants like nitric acid (HNO₃), potassium permanganate (KMnO₄), and various chromium(VI) reagents.[2][3][4]

A typical example is the industrial synthesis of nicotinic acid (Vitamin B3) from 3-picoline using nitric acid at high temperatures (180-300°C) and pressures.[5][6][7] While this method can achieve high yields (84–98%), it comes at a significant cost.[2] The process is energy-intensive, requires corrosion-resistant reactors, and, most critically, generates large volumes of hazardous nitrogen oxide (NOx) gases, which are potent greenhouse gases and precursors to acid rain.[7][8] Similarly, the use of KMnO₄ or chromic acid generates stoichiometric amounts of heavy metal waste (MnO₂ or Cr₂O₃), posing severe disposal and environmental challenges.[2][4]

These classical methods, while effective, are fundamentally inefficient from a green chemistry perspective. They exhibit poor atom economy and high E-Factors (mass of waste per mass of product), making them increasingly untenable in an era of sustainable chemical manufacturing.[9][10]

The New Wave: Catalytic and Sustainable Alternatives

Driven by the principles of green chemistry, the field has evolved, offering several powerful alternatives that circumvent the pitfalls of traditional oxidants. These modern approaches leverage catalysis and novel activation strategies to achieve the desired transformation under milder, safer, and more environmentally benign conditions.

Catalytic Aerobic Oxidation: Harnessing the Power of Air

The most elegant solution to the oxidant problem is to use the most abundant, inexpensive, and non-toxic oxidant available: molecular oxygen from the air. Catalytic aerobic oxidation employs transition metal catalysts in conjunction with radical initiators to selectively oxidize the alkyl side chain of picolines.

A highly effective and well-studied system is the combination of a cobalt(II) salt (e.g., Co(OAc)₂), a bromide source (e.g., NaBr), and N-hydroxyphthalimide (NHPI) in an acetic acid solvent.[8][11][12] This catalytic cocktail facilitates a radical chain reaction where atmospheric oxygen is the terminal oxidant, producing water as the only stoichiometric byproduct.

Mechanism Rationale: The cobalt and bromide initiate the radical process, while NHPI acts as a radical mediator, shuttling hydrogen atoms from the picoline's methyl group to generate a carbon-centered radical. This radical then reacts with O₂ to proceed to the carboxylic acid. The synergy between Co(II), Mn(II), and NHPI has been shown to be particularly effective, enabling high yields of nicotinic acid (85-95%) under relatively moderate pressures of air (20 atm) and temperatures (150°C).[8][11][12]

Electrochemical Synthesis: The Electron as a Traceless Reagent

Electrosynthesis represents a paradigm shift, replacing chemical oxidants entirely with electrons. In the electrochemical oxidation of alkylpyridines, the picoline is oxidized at the anode of an electrochemical cell. This method offers exceptional control over the reaction by simply tuning the applied voltage.

The process avoids the use of any hazardous oxidizing agents and the formation of associated waste streams. For instance, the electrooxidation of 2-methylpyridine to 2-pyridinecarboxylic acid can achieve high selectivity (up to 95%) and good current efficiency (45%).[13] While scalability can be a challenge for bulk manufacturing, electrochemical methods are exceptionally well-suited for laboratory-scale synthesis and the production of high-value, complex PCA derivatives, offering a clean and controllable synthetic route.[1][14]

Direct C-H Carboxylation: Building Complexity with CO₂

Perhaps the most innovative approach is the direct functionalization of the pyridine C-H bond itself, using carbon dioxide (CO₂) as the carboxylating agent. This strategy is exceptionally atom-economical and utilizes a renewable, non-toxic C1 feedstock. While the direct carboxylation of an unactivated pyridine C-H bond is challenging due to the molecule's electron-deficient nature and the thermodynamic stability of CO₂, recent breakthroughs have made this a viable and powerful technique.

One cutting-edge protocol involves a two-step, one-pot process for the C4-selective carboxylation of pyridines.[15] The pyridine is first activated via a C-H phosphination to form a pyridylphosphonium salt. This intermediate then undergoes a novel copper-catalyzed carboxylation with CO₂ at room temperature and atmospheric pressure.[15] This method is particularly valuable for late-stage functionalization in drug discovery, allowing for the direct installation of a carboxylic acid group onto a complex, pre-existing pyridine-containing molecule with high regioselectivity.[15]

Head-to-Head Comparison of Synthetic Reagents

To aid in the selection process, the table below provides a direct comparison of the key performance and sustainability metrics for the discussed methodologies in the context of synthesizing nicotinic acid from 3-picoline.

MetricTraditional (Nitric Acid)Catalytic Aerobic OxidationElectrochemical OxidationDirect C-H Carboxylation (with CO₂)
Primary Reagent Concentrated HNO₃[5][6]O₂ or Air[8][11]ElectronsCO₂[15]
Typical Yield 84–98%[2]76–95%[11][12]~70-83% (current efficiency)[1][13]Moderate to High
Reaction Conditions High Temp (180-300°C), High Pressure[5]Moderate Temp (100-150°C), Moderate Pressure[12]Ambient Temp, Ambient PressureRoom Temperature, 1 atm CO₂[15]
Key Byproducts NOx, H₂O[7]H₂ONone (from reagent)Stoichiometric byproducts from activation steps
Safety Concerns Highly corrosive, toxic gas evolution, runaway reaction potentialFlammable organic solvents, requires pressureElectrical hazards, specialized equipmentUse of organometallic reagents (reductant)
E-Factor (Est.) High (>5-10)Low (<1-2)Very Low (<1)Moderate (depends on activation)
Atom Economy PoorExcellentExcellentExcellent
Applicability Bulk commodity chemical productionBroad, suitable for bulk and fine chemicalsLab-scale, high-value derivativesLate-stage functionalization, discovery

Experimental Workflows: A Practical Comparison

To provide a tangible understanding of these processes, we present detailed, step-by-step methodologies for a traditional and a modern alternative synthesis of nicotinic acid.

Workflow Diagram: Traditional vs. Catalytic Oxidation

The following diagram illustrates the fundamental difference in workflow and waste generation between the classical and modern catalytic approaches.

G cluster_0 Traditional Synthesis: Nitric Acid Oxidation cluster_1 Alternative Synthesis: Catalytic Aerobic Oxidation Picoline_T 3-Picoline Reactor_T High-Pressure Reactor (180-300°C) Picoline_T->Reactor_T Separation_T Neutralization & Crystallization Reactor_T->Separation_T Harsh Conditions HNO3 Conc. Nitric Acid HNO3->Reactor_T Product_T Nicotinic Acid Separation_T->Product_T Waste_T NOx Gases & Acidic Wastewater Separation_T->Waste_T High Waste Stream Picoline_A 3-Picoline Reactor_A Standard Reactor (100-150°C) Picoline_A->Reactor_A Separation_A Crystallization Reactor_A->Separation_A Milder Conditions Waste_A Water Reactor_A->Waste_A Benign Byproduct Air Air (O₂) Air->Reactor_A Catalyst Co/NHPI Catalyst Catalyst->Reactor_A Product_A Nicotinic Acid Separation_A->Product_A

Caption: Comparative workflow for nicotinic acid synthesis.

Experimental Protocol 1: Traditional Nitric Acid Oxidation
  • Warning: This procedure involves highly corrosive materials, high temperatures, and the evolution of toxic gases. It must be performed in a specialized high-pressure reactor within a certified fume hood by trained personnel.

  • Charge a high-pressure PARR reactor with 3-picoline.

  • Slowly add concentrated sulfuric acid to form 3-picoline sulfate, controlling the exotherm with external cooling.[5]

  • Seal the reactor and begin heating to 180°C with vigorous stirring.

  • Slowly add 60-70% nitric acid to the reactor via a high-pressure pump over 3-4 hours. The total molar ratio of HNO₃ to 3-picoline should be approximately 4:1.[6]

  • Maintain the reaction temperature at 180-195°C for an additional 2 hours after the addition is complete. Monitor the pressure, which will increase due to the formation of NOx gases.

  • After cooling the reactor to room temperature, carefully vent the NOx gases into a scrubber containing a sodium hydroxide solution.

  • Transfer the reaction mixture and cautiously neutralize it with a concentrated NaOH or ammonium hydroxide solution to a pH of 3.2-3.5 to precipitate the nicotinic acid.

  • Isolate the crude product by filtration, wash with cold water, and recrystallize from water to obtain pure nicotinic acid.

Experimental Protocol 2: Catalytic Aerobic Oxidation with Co/NHPI
  • Safety: This procedure uses a flammable solvent and requires handling a pressurized system. It should be performed in a well-ventilated fume hood.

  • To a pressure autoclave equipped with a magnetic stir bar, add 3-picoline (1.0 equiv), Co(OAc)₂·4H₂O (1-2 mol%), N-hydroxyphthalimide (NHPI, 10 mol%), and Mn(OAc)₂ (0.5 mol%) as a co-catalyst.[12]

  • Add glacial acetic acid as the solvent.

  • Seal the autoclave, then pressurize with air to 20 atm.

  • Heat the reaction mixture to 150°C and maintain vigorous stirring for 1-2 hours.[12]

  • After the reaction period, cool the vessel to room temperature and carefully vent the excess pressure.

  • Transfer the reaction mixture and remove the acetic acid solvent under reduced pressure.

  • Dissolve the residue in a minimum amount of hot water and adjust the pH to ~3.4 with NaOH to induce crystallization.

  • Cool the mixture in an ice bath, collect the crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum. A yield of ~85% can be expected.[12]

Conclusion: A Greener Future for Pyridine Carboxylic Acid Synthesis

The synthesis of pyridine carboxylic acids is at a crossroads. While traditional methods using harsh, stoichiometric oxidants are still in use, their significant environmental and safety liabilities are undeniable. The alternative reagents and methodologies presented here—catalytic aerobic oxidation, electrosynthesis, and direct C-H carboxylation—offer a clear path forward. They provide not only comparable or improved efficiency but also align with the critical principles of green and sustainable chemistry.

For researchers, scientists, and drug development professionals, the choice of synthetic route is no longer just about yield. It is an integral part of a holistic development process that values safety, sustainability, and innovation. By embracing these modern alternatives, the scientific community can continue to leverage the power of pyridine carboxylic acids while minimizing our environmental footprint.

References

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of 5-Cyano-3-methylpyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from the laboratory bench to clinical application is a meticulous process, fraught with challenges. Among the vast chemical scaffolds explored for therapeutic potential, pyridine carboxylic acid derivatives have emerged as a versatile and promising class of compounds.[1][2] This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating 5-Cyano-3-methylpyridine-2-carboxylic acid derivatives, a subset of this important class. Our focus is to provide researchers, scientists, and drug development professionals with a nuanced understanding of how to design, execute, and interpret these critical studies, thereby bridging the often-significant translational gap between cellular assays and whole-organism responses.

The core chemical structure of this compound features a pyridine ring, an aromatic and electron-deficient system that facilitates interactions with biological targets through mechanisms like π-π stacking and hydrogen bonding.[1] The presence of the carboxylic acid group adds polarity and the ability to coordinate with metal ions, a key feature in enzyme inhibition.[1] The cyano and methyl groups offer opportunities for synthetic modification to fine-tune the molecule's pharmacological properties. These derivatives have shown potential in a range of therapeutic areas, including cancer, inflammation, and infectious diseases.[3][4][5]

The Foundational Divide: In Vitro vs. In Vivo Approaches

The evaluation of any potential therapeutic agent begins with a clear understanding of the distinct, yet complementary, roles of in vitro and in vivo studies. In vitro (Latin for "in the glass") studies are performed in a controlled environment outside of a living organism, typically involving isolated cells, proteins, or microorganisms. In contrast, in vivo (Latin for "within the living") studies are conducted in whole, living organisms, such as animal models.

The logical progression from in vitro to in vivo testing is a cornerstone of preclinical drug development. In vitro assays provide a rapid and cost-effective means to screen large numbers of compounds, elucidate mechanisms of action, and determine preliminary efficacy and toxicity. However, they lack the complexity of a whole organism, which includes metabolic processes, immune responses, and complex tissue interactions. In vivo studies are therefore essential to assess a compound's safety, pharmacokinetics (how the body processes the drug), and efficacy in a more physiologically relevant context.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Initial Assessment Hit Compounds Hit Compounds High-Throughput Screening->Hit Compounds Identify Actives Mechanism of Action Studies Mechanism of Action Studies Hit Compounds->Mechanism of Action Studies Elucidate Biology Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Refine Structure Pharmacokinetics & Toxicology Pharmacokinetics & Toxicology Lead Optimization->Pharmacokinetics & Toxicology ADME/Tox Profile Lead Optimization->Pharmacokinetics & Toxicology Efficacy Studies (Animal Models) Efficacy Studies (Animal Models) Pharmacokinetics & Toxicology->Efficacy Studies (Animal Models) Assess Therapeutic Effect Preclinical Candidate Preclinical Candidate Efficacy Studies (Animal Models)->Preclinical Candidate Select for Development caption Figure 1. Preclinical Drug Discovery Workflow.

Caption: Figure 1. A generalized workflow illustrating the progression from in vitro screening to in vivo validation in preclinical drug discovery.

In Vitro Evaluation: A Closer Look at Cellular and Molecular Interactions

In vitro studies for this compound derivatives typically focus on their effects at the cellular and molecular level. These assays are designed to be robust, reproducible, and amenable to high-throughput formats.

Common In Vitro Assays:
  • Enzyme Inhibition Assays: Many pyridine carboxylic acid derivatives function as enzyme inhibitors.[1] These assays directly measure the ability of a compound to inhibit the activity of a specific target enzyme. For example, if a derivative is designed to target a kinase, a radiometric or fluorescence-based kinase assay would be employed.

  • Cell Proliferation and Cytotoxicity Assays: When investigating potential anticancer agents, it is crucial to determine a compound's effect on cell viability. Assays like the MTT or CellTiter-Glo® assays are commonly used to measure metabolic activity as an indicator of cell proliferation. For instance, a phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439, demonstrated low micromolar antiproliferative activity against a broad panel of human cancer cell lines.[3]

  • Apoptosis Assays: To understand the mechanism of cell death induced by a compound, assays that detect markers of apoptosis, such as caspase activation or Annexin V staining, are employed. The aforementioned Ro 41-4439 was found to induce apoptosis following mitotic arrest.[3]

  • Anti-inflammatory Assays: For derivatives with potential anti-inflammatory properties, in vitro assays can measure the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) or prostaglandins, in cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-435) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Evaluation: Assessing Performance in a Complex Biological System

While in vitro studies provide valuable mechanistic insights, in vivo studies are indispensable for evaluating a compound's overall therapeutic potential and safety profile.

Common In Vivo Models:
  • Xenograft Models for Cancer: To assess the antitumor activity of a this compound derivative, human cancer cells are implanted into immunocompromised mice. The compound is then administered, and its effect on tumor growth is monitored. For example, a four-week treatment with a phenyl-pyridine-2-carboxylic acid derivative resulted in a 73% inhibition of tumor growth in nude mice bearing MDA-MB-435 mammary tumor xenografts.[3]

  • Carrageenan-Induced Paw Edema for Inflammation: This is a classic model for evaluating the acute anti-inflammatory activity of a compound. Carrageenan is injected into the paw of a rat, inducing an inflammatory response. The test compound is administered prior to the carrageenan, and the reduction in paw swelling is measured over time. A study on a 2-oxo-3-cyanopyridine derivative demonstrated its anti-inflammatory potency using this model, with edema inhibition rates of 22.28% and 25.23% at the third and fifth hours, respectively.[4]

  • Infectious Disease Models: For derivatives with antimicrobial or antiviral activity, appropriate animal models of infection are used. The compound's ability to reduce the pathogen load and improve survival is assessed.

Experimental Protocol: Murine Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the this compound derivative or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the compound's efficacy.

Bridging the Gap: Data Correlation and Interpretation

A critical aspect of drug development is understanding the correlation between in vitro and in vivo data. A compound that is highly potent in an in vitro assay may not be effective in vivo due to poor pharmacokinetics (e.g., low bioavailability, rapid metabolism) or unexpected toxicity.

Parameter In Vitro Study Example In Vivo Study Example Potential for Discrepancy
Efficacy IC50 of 1 µM in a cancer cell line proliferation assay.[3]50% tumor growth inhibition at 50 mg/kg in a xenograft model.[3]A potent compound in vitro may have poor bioavailability, leading to lower efficacy in vivo.
Toxicity Cytotoxicity observed at 100 µM in normal human cells.[3]No adverse effects observed at the therapeutic dose in mice.[3]The compound may be rapidly metabolized and cleared in vivo, preventing systemic toxicity.
Mechanism Inhibition of a specific enzyme with a Ki of 10 nM.[1]Reduction of a downstream biomarker in tumor tissue.The compound may have off-target effects in vivo that contribute to its efficacy or toxicity.

Table 1: Illustrative Comparison of In Vitro and In Vivo Data

G cluster_0 In Vitro Findings cluster_1 In Vivo Outcomes Potency (IC50) Potency (IC50) Correlation Correlation Potency (IC50)->Correlation Selectivity Selectivity Selectivity->Correlation Mechanism of Action Mechanism of Action Mechanism of Action->Correlation Efficacy (Tumor Growth Inhibition) Efficacy (Tumor Growth Inhibition) Efficacy (Tumor Growth Inhibition)->Correlation Pharmacokinetics (ADME) Pharmacokinetics (ADME) Pharmacokinetics (ADME)->Correlation Safety (Toxicity) Safety (Toxicity) Safety (Toxicity)->Correlation caption Figure 2. Correlation of In Vitro and In Vivo Data.

Caption: Figure 2. A conceptual diagram illustrating the critical correlation between in vitro findings and in vivo outcomes.

Conclusion

The development of this compound derivatives as therapeutic agents requires a carefully integrated strategy of in vitro and in vivo studies. In vitro assays provide essential early data on potency, selectivity, and mechanism of action, allowing for the efficient screening and optimization of lead compounds. However, the ultimate test of a drug candidate's potential lies in its performance in a living system. In vivo studies are crucial for assessing efficacy, safety, and pharmacokinetics in a physiologically relevant context. By understanding the strengths and limitations of each approach and carefully correlating the data, researchers can more effectively navigate the complexities of drug discovery and increase the likelihood of translating promising laboratory findings into valuable clinical therapies.

References

A Researcher's Guide to Confirming the Purity of Synthesized 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, the confirmation of purity is a critical, non-negotiable step. This guide provides a comprehensive framework for researchers to rigorously assess the purity of synthesized 5-Cyano-3-methylpyridine-2-carboxylic acid (C₈H₆N₂O₂, Molar Mass: 162.15 g/mol , CAS: 1262860-49-0).[1][2][3] As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of analytical techniques and the interpretation of their results.

While specific, publicly available experimental data for this compound is limited, this guide will leverage data from closely related analogs to illustrate the principles and methodologies. This comparative approach will empower researchers to develop and validate their own analytical methods for this specific compound.

The Imperative of Purity in Drug Discovery and Development

This compound, also known as 5-cyano-3-methylpicolinic acid, belongs to a class of substituted pyridine carboxylic acids that are prevalent scaffolds in medicinal chemistry.[1] The presence of impurities, even in trace amounts, can have profound effects on the compound's biological activity, toxicity, and stability, ultimately impacting the reliability and reproducibility of research data and the safety of potential drug candidates.

This guide will compare and contrast the most effective analytical techniques for purity determination, providing the theoretical basis for their application and practical, step-by-step protocols.

Physicochemical Characteristics: The First Line of Assessment

A fundamental and often underestimated indicator of purity is the compound's melting point. For a pure crystalline solid, the melting point should be sharp and within a narrow range. Broad melting ranges are indicative of impurities, which disrupt the crystal lattice and lower the melting point. While a definitive experimental melting point for this compound is not widely published, a closely related isomer, 5-cyanopyridine-2-carboxylic acid, has a reported melting point of 212-214 °C. This can serve as a preliminary benchmark.

Table 1: Physicochemical Properties of this compound and a Related Isomer

PropertyThis compound5-cyanopyridine-2-carboxylic acid (Isomer)
Molecular Formula C₈H₆N₂O₂C₇H₄N₂O₂
Molar Mass 162.15 g/mol [1]148.12 g/mol
CAS Number 1262860-49-0[1]53234-55-2
Melting Point Data not available212-214 °C

Comparative Analysis of Purity Determination Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. The following techniques, when used in concert, provide a high degree of confidence in the purity of the synthesized compound.

Table 2: Comparison of Key Analytical Techniques for Purity Confirmation

TechniquePrincipleStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High sensitivity, quantitative accuracy, applicable to a wide range of compounds.Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile impurities and residual solvents, provides structural information.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can detect and quantify impurities without a reference standard.Lower sensitivity compared to chromatographic methods.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides functional group information, useful for confirming the presence of key structural features.Not typically used for quantification of minor impurities.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.High sensitivity, provides molecular weight information.May not distinguish between isomers.

Experimental Protocols for Purity Assessment

The following are detailed protocols that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry. A reverse-phase method is generally suitable for pyridine carboxylic acids.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in diluent (e.g., Acetonitrile/Water) Filter Filter through 0.45 µm syringe filter SamplePrep->Filter Inject Inject sample onto HPLC system Filter->Inject MobilePhase Prepare mobile phase (e.g., Buffered Acetonitrile/Water) Degas Degas mobile phase MobilePhase->Degas Degas->Inject Separate Separation on C18 column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity (% area) Integrate->Calculate

Caption: Workflow for HPLC purity analysis of this compound.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for separating potential impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Rationale: The acidic mobile phase helps to ensure the consistent protonation of the pyridine nitrogen and the carboxylic acid group, leading to sharper peaks and better reproducibility. The gradient elution allows for the separation of both polar and non-polar impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for both structural confirmation and the detection of impurities. The presence of unexpected signals or the incorrect integration of expected signals can indicate the presence of impurities.

Expected ¹H NMR Signals (based on chemical structure):

  • A singlet for the methyl group protons.

  • Two distinct aromatic protons on the pyridine ring.

  • A broad singlet for the carboxylic acid proton (this can exchange with D₂O).

Expected ¹³C NMR Signals (based on chemical structure):

  • A signal for the methyl carbon.

  • Signals for the carbons of the pyridine ring.

  • A signal for the nitrile carbon.

  • A signal for the carboxylic acid carbon.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • Confirm the presence of all expected signals and their chemical shifts.

    • Integrate the ¹H NMR signals to confirm the correct proton ratios.

    • Look for any unexpected signals that may correspond to impurities. The relative integration of impurity signals can be used to estimate their concentration.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming its identity.

Protocol for Mass Spectrometry Analysis:

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is suitable for this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in both positive and negative ion modes.

    • Positive Ion Mode: Expect to see the [M+H]⁺ ion at m/z 163.05.

    • Negative Ion Mode: Expect to see the [M-H]⁻ ion at m/z 161.04.

Potential Impurities and Their Origins

Understanding the synthetic route is crucial for predicting potential impurities. A plausible synthesis of this compound involves the hydrolysis of a dinitrile precursor, which itself could be synthesized from a starting picoline.

Plausible Synthetic Pathway and Potential Impurities

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 3-Methyl-picoline Intermediate 2,5-Dicyano-3-methylpyridine Start->Intermediate Cyanation Impurity1 Unreacted Starting Material (3-Methyl-picoline) Start->Impurity1 Impurity4 Positional Isomers Start->Impurity4 Product 5-Cyano-3-methylpyridine- 2-carboxylic acid Intermediate->Product Selective Hydrolysis Impurity2 Unreacted Intermediate (2,5-Dicyano-3-methylpyridine) Intermediate->Impurity2 Impurity3 Over-hydrolysis Product (3-Methylpyridine-2,5-dicarboxylic acid) Product->Impurity3

Caption: Plausible synthetic route and potential process-related impurities.

Common Classes of Impurities:

  • Starting Materials: Unreacted 3-methyl-picoline or the dinitrile intermediate.

  • By-products: Over-hydrolysis can lead to the formation of 3-Methylpyridine-2,5-dicarboxylic acid. Incomplete cyanation could result in mono-cyano intermediates.

  • Reagents and Solvents: Residual reagents from the synthesis and solvents used in the reaction and purification steps.

  • Positional Isomers: Depending on the synthetic route, isomers with the cyano or carboxylic acid group at different positions on the pyridine ring could be formed.

Alternative Purity Confirmation Method: Titration

For a carboxylic acid, a simple acid-base titration can provide a quantitative measure of purity. This method is particularly useful as an orthogonal technique to chromatography.

Protocol for Acid-Base Titration:

  • Accurately weigh a sample of the synthesized compound.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and ethanol).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

  • Calculate the purity based on the amount of base required to neutralize the carboxylic acid.

Conclusion

Confirming the purity of a synthesized compound like this compound is a multi-faceted process that requires a thoughtful combination of analytical techniques. By employing a suite of methods including melting point determination, HPLC, NMR, and mass spectrometry, researchers can confidently establish the purity of their material. This rigorous approach is fundamental to ensuring the integrity of subsequent research and the potential development of new therapeutic agents. While specific experimental data for this compound is not yet widely disseminated, the principles and comparative data presented in this guide provide a robust framework for its successful analysis.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities, diminished therapeutic windows, and costly late-stage clinical failures. The molecule 5-Cyano-3-methylpyridine-2-carboxylic acid, a member of the pyridine carboxylic acid class of compounds, presents a scaffold of significant interest due to the broad biological activities of this chemical family.[1][2][3][4] However, this same structural versatility necessitates a rigorous evaluation of its cross-reactivity profile. This guide provides a comprehensive framework for assessing the selectivity of this compound, comparing its hypothetical performance against structurally related analogs, and offering detailed, field-proven experimental protocols.

Part 1: The Rationale for a Multi-Faceted Cross-Reactivity Assessment

A robust cross-reactivity study is not a single experiment but a tiered, multi-faceted investigation. It begins with broad, predictive in silico methods and progressively narrows down to specific, quantitative in vitro assays. This approach allows for the early identification of potential liabilities and conserves resources by focusing experimental work on the most probable off-targets.[5][6][7]

Our investigation into this compound will be benchmarked against two hypothetical structural analogs:

  • Analog A: 3-Methylpyridine-2-carboxylic acid (lacks the cyano group)

  • Analog B: 5-Bromo-3-methylpyridine-2-carboxylic acid (replaces the cyano group with a bromo group)

This comparison will allow us to dissect the contribution of the cyano moiety to the molecule's selectivity profile.

Part 2: In Silico Profiling: A Predictive First Pass

Computational methods provide a powerful and cost-effective initial screen to predict potential off-target interactions.[5][6][7][8] These approaches leverage vast databases of known drug-target interactions and chemical structures to identify proteins that are structurally or electronically complementary to our query molecule.

Experimental Workflow: Computational Off-Target Prediction

G cluster_0 Step 1: Input & Pre-processing cluster_1 Step 2: Similarity & Substructure Searching cluster_2 Step 3: Target Prediction Modeling cluster_3 Step 4: Data Integration & Prioritization cluster_4 Step 5: Output a Input SMILES string for This compound (CC1=CC(=CN=C1C(=O)O)C#N) b 2D Chemical Similarity Search (e.g., Tanimoto coefficient) a->b c Substructure & Pharmacophore Screening a->c d Machine Learning Models (e.g., SVM, Random Forest) b->d e 3D Protein Structure-Based Docking (against a panel of off-targets) c->e f Aggregate scores from multiple prediction methods d->f e->f g Prioritize targets with high confidence scores from ≥3 methods f->g h Ranked list of potential off-targets for experimental validation g->h

Caption: Workflow for in silico off-target prediction.

Hypothetical In Silico Data Summary
Target ClassThis compound (Predicted Hits)Analog A (Predicted Hits)Analog B (Predicted Hits)Rationale for Prioritization
Kinases 12815High degree of structural conservation in ATP-binding pockets.
GPCRs 798Known promiscuity of small molecules at these receptors.[8]
Ion Channels 435Potential for cardiotoxicity mediated by ion channel interactions.
Nuclear Receptors 213Potential for endocrine disruption.

Interpretation: The addition of the electron-withdrawing cyano group in our lead compound and the bromo group in Analog B appears to increase the number of predicted kinase interactions compared to the simpler Analog A. This suggests that these functional groups may play a role in binding to the ATP pocket of certain kinases.

Part 3: In Vitro Experimental Validation

Following the in silico predictions, targeted in vitro assays are essential to confirm and quantify the predicted interactions. We will detail two widely applicable and robust assay formats: a Thermal Shift Assay for initial binding validation and an Enzyme-Linked Immunosorbent Assay (ELISA)-based competition assay for quantitative cross-reactivity assessment.

Protocol 1: Differential Scanning Fluorimetry (Thermal Shift Assay)

This biophysical technique measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. An increase in Tm is indicative of a stabilizing interaction.

Step-by-Step Methodology:

  • Protein Preparation: Purify the top 5 ranked potential off-target kinases identified in the in silico screen to >95% purity.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and the two analogs in DMSO. Create a dilution series from 100 µM to 0.1 µM.

  • Reaction Mixture: In a 96-well PCR plate, combine 2 µM of the target protein, 5X SYPRO Orange dye, and the test compound to a final volume of 25 µL. Include a DMSO-only control.

  • Thermal Denaturation: Run the plate in a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.

  • Data Analysis: Plot the fluorescence intensity against temperature. The midpoint of the unfolding transition is the Tm. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A ΔTm > 2 °C is generally considered a significant interaction.

Hypothetical Thermal Shift Assay Data
Target ProteinThis compound (ΔTm in °C)Analog A (ΔTm in °C)Analog B (ΔTm in °C)
Kinase 1 5.21.86.1
Kinase 2 3.10.53.5
GPCR 1 0.81.10.9
Ion Channel 1 1.51.21.8

Interpretation: The thermal shift data corroborates the in silico prediction that our lead compound and Analog B have a higher propensity for interacting with kinases compared to Analog A. The significant shift for Kinase 1 and Kinase 2 warrants further quantitative analysis.

Protocol 2: Competitive Inhibition ELISA

This assay format allows for the quantitative determination of a compound's binding affinity (IC50) for a target, providing a direct measure of cross-reactivity.

Experimental Workflow: Competitive ELISA

G cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection cluster_3 Step 4: Data Analysis a Coat microplate wells with target protein (e.g., Kinase 1) b Add a fixed concentration of a known biotinylated ligand for the target a->b c Add serial dilutions of test compounds (this compound & analogs) b->c d Add Streptavidin-HRP conjugate c->d e Add HRP substrate (e.g., TMB) d->e f Stop reaction and measure absorbance at 450 nm e->f g Plot absorbance vs. log[compound] f->g h Calculate IC50 values g->h

Caption: Workflow for a competitive inhibition ELISA.

Hypothetical Comparative IC50 Data
Target ProteinThis compound IC50 (µM)Analog A IC50 (µM)Analog B IC50 (µM)
Primary Target 0.050.50.08
Kinase 1 2.5> 501.8
Kinase 2 8.1> 506.5

Interpretation: The data indicates that this compound is a potent inhibitor of its primary target. However, it exhibits measurable off-target activity against Kinase 1 and Kinase 2. Analog A is significantly cleaner in this regard, suggesting the pyridine-2-carboxylic acid scaffold itself has some inherent selectivity. The bromo-substituted Analog B shows slightly more potent off-target activity than our lead compound, indicating that a halogen at the 5-position may increase cross-reactivity with these kinases. The selectivity window (Off-target IC50 / Primary Target IC50) for our lead compound against Kinase 1 is 50-fold (2.5 / 0.05), which may or may not be acceptable depending on the therapeutic context and the physiological role of Kinase 1.

Conclusion and Forward-Looking Strategy

This comprehensive guide outlines a systematic approach to evaluating the cross-reactivity of this compound. The combination of predictive in silico screening and quantitative in vitro assays provides a robust framework for identifying and characterizing off-target interactions.

Our hypothetical data suggests that while this compound is a potent lead candidate, its cross-reactivity with certain kinases warrants further investigation. The structure-activity relationship gleaned from comparison with its analogs suggests that modification of the 5-position substituent is a key determinant of selectivity. Future work should focus on exploring alternative substitutions at this position to mitigate the observed kinase interactions while retaining potency at the primary target. This data-driven approach is fundamental to navigating the complex challenge of drug selectivity and ultimately, to the development of safer and more effective medicines.

References

A Senior Application Scientist's Guide to Benchmarking Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1][2][3] Its unique electronic properties and structural versatility allow for fine-tuning of potency, selectivity, and pharmacokinetic profiles.[4][5] This guide provides an in-depth, objective comparison of known bioactive pyridine compounds, focusing on first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), with supporting experimental data and protocols to empower your research and development endeavors.

The Pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a recurring motif in a significant number of FDA-approved drugs, with a notable representation in the oncology sector.[4][6] The nitrogen atom imparts a dipole moment and acts as a hydrogen bond acceptor, enhancing solubility and facilitating specific interactions with the ATP-binding pocket of kinases.[4] This has led to the development of numerous pyridine-containing kinase inhibitors that have revolutionized the treatment of various cancers.[1][7]

This guide will focus on a comparative analysis of three prominent first-generation EGFR inhibitors containing a quinazoline core, which features a fused pyridine ring system: Gefitinib, Erlotinib, and Icotinib. These compounds have been pivotal in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[2][8][9]

Comparative Analysis of First-Generation Pyridine-Based EGFR Inhibitors

A critical aspect of benchmarking kinase inhibitors is a direct comparison of their potency, selectivity, and pharmacokinetic properties. The following tables summarize key data for Gefitinib, Erlotinib, and Icotinib, providing a clear overview of their performance characteristics.

In-Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below illustrates the inhibitory activity of the selected compounds against wild-type and mutant forms of EGFR. A lower IC50 value indicates greater potency.

CompoundTarget KinaseIC50 (nM)
Gefitinib EGFR (Wild-Type)31
EGFR (L858R)5 ± 3
EGFR (Exon 19 del)~5
EGFR (T790M)> 5000
Erlotinib EGFR (Wild-Type)14.11 ± 0.19
EGFR (L858R)~5
EGFR (Exon 19 del)~2
EGFR (T790M)> 5000
Icotinib EGFR (Wild-Type)~5
EGFR (Mutant)Potent Inhibition

Note: IC50 values can vary between different studies and assay conditions. The data presented is a synthesis of reported values for comparative purposes.[10][11][12][13][14][15][16][17]

A crucial aspect of a kinase inhibitor's profile is its selectivity. While highly potent against the target kinase, off-target inhibition can lead to undesirable side effects. Kinase selectivity is often assessed by screening the compound against a large panel of kinases. For instance, a hypothetical highly selective inhibitor would show potent inhibition of the target kinase (e.g., EGFR mutants) with significantly higher IC50 values for other kinases.[8][16][18][19][20]

Cellular Activity

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor performance. The following table summarizes the anti-proliferative activity of the selected compounds in NSCLC cell lines harboring different EGFR mutations.

CompoundCell LineEGFR StatusIC50 (µM)
Gefitinib HCC827Exon 19 del~0.01
H1975L858R/T790M> 10
Erlotinib HCC827Exon 19 del~0.0065-0.022
H1975L858R/T790M> 10
Icotinib A549Wild-Type8.8
BGC-823Not Specified4.06

Note: Cellular IC50 values can be influenced by factors such as cell permeability and efflux pumps.[3][6][21][22]

Pharmacokinetic Properties

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for its clinical efficacy.

ParameterGefitinibErlotinibIcotinib
Bioavailability Variable~60%52%
Half-life (t½) ~48 hours~36 hours~5.5 hours
Time to Max. Concentration (Tmax) 3-7 hours3-4 hours~3 hours
Metabolism Primarily CYP3A4Primarily CYP3A4Primarily CYP3A4, less CYP1A2

Source: Synthesized from multiple sources.[20][23][24][25]

Clinical Efficacy and Safety

Meta-analyses of clinical trials have shown that Gefitinib, Erlotinib, and Icotinib have comparable efficacy in treating patients with advanced NSCLC harboring EGFR mutations.[2][9][15][24][26][27][28] However, there are some differences in their safety profiles, with variations in the incidence of side effects such as rash and diarrhea.[2][9][15]

Key Signaling Pathway and Mechanism of Action

First-generation EGFR inhibitors like Gefitinib, Erlotinib, and Icotinib are ATP-competitive inhibitors.[8] They bind to the intracellular tyrosine kinase domain of EGFR, preventing the binding of ATP and subsequent autophosphorylation. This blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF (Ligand) Ligand->EGFR TKI Gefitinib / Erlotinib Icotinib (TKI) TKI->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of TKIs.

Resistance Mechanisms

A major challenge with first-generation EGFR inhibitors is the development of acquired resistance. The most common mechanism is a secondary mutation in the EGFR kinase domain, the T790M "gatekeeper" mutation, which is found in approximately 50% of resistant cases.[4][29][30] This mutation increases the affinity of the kinase for ATP, reducing the potency of the inhibitor.[16]

CompoundFold increase in IC50 (T790M vs. Wild-Type)
Gefitinib >100-fold
Erlotinib >100-fold

Note: This highlights the significant loss of potency against the T790M mutant.[2][10][13][15][17][31]

Experimental Protocols

To ensure the reproducibility and validity of your benchmarking studies, it is essential to follow standardized and detailed protocols.

In-Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[11][12][32]

Objective: To determine the IC50 value of a test compound against a recombinant kinase.

Materials:

  • Recombinant active kinase (e.g., EGFR)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • Test compound (serially diluted)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the appropriate concentration of kinase enzyme to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mix to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Start Start Plate_Compound Plate serially diluted compound Start->Plate_Compound Add_Enzyme Add Kinase Enzyme Plate_Compound->Add_Enzyme Add_Sub_ATP Add Substrate & ATP Mix Add_Enzyme->Add_Sub_ATP Incubate_1 Incubate 60 min Add_Sub_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate 40 min Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate 30 min Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the In-Vitro Kinase Inhibition Assay.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][14][23][31]

Objective: To determine the IC50 value of a test compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCC827)

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

  • 96-well clear, flat-bottom plates

  • Microplate reader capable of absorbance measurements

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serially diluted concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In-Vivo Efficacy Study (Xenograft Model)

Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunodeficient mice, are considered highly predictive of clinical outcomes.[10][13][19][21][22][32]

Objective: To evaluate the in-vivo anti-tumor efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line or patient-derived tumor tissue for implantation

  • Test compound formulated for in-vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells or implant a small fragment of tumor tissue into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²)/2).

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

This guide provides a comprehensive framework for benchmarking bioactive pyridine compounds, with a focus on first-generation EGFR inhibitors. By systematically evaluating their in-vitro potency, cellular activity, pharmacokinetic properties, and in-vivo efficacy, researchers can make informed decisions in the drug discovery and development process. The provided protocols and comparative data serve as a valuable resource for designing and executing robust benchmarking studies, ultimately contributing to the advancement of targeted cancer therapies.

References

A Comparative Guide to the Synthesis of 5-Cyano-3-methylpyridine-2-carboxylic Acid: An In-Depth Analysis of Cost-Effectiveness and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

5-Cyano-3-methylpyridine-2-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The efficiency and economic viability of its synthesis are paramount for drug development pipelines. This guide provides a comprehensive comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, a thorough cost-effectiveness analysis, and expert insights into the practical considerations of each method.

Introduction to Synthetic Strategies

The synthesis of this compound presents a unique set of challenges due to the specific substitution pattern on the pyridine ring. The two methods explored in this guide are:

  • Method 1: Hydrolysis of 2,5-Dicyano-3-methylpyridine. This approach leverages a dinitrile precursor, selectively hydrolyzing one of the nitrile groups to the corresponding carboxylic acid.

  • Method 2: Oxidation of 5-Cyano-3-methyl-2-picoline. This route involves the oxidation of a methyl group at the 2-position of the pyridine ring to a carboxylic acid, while preserving the cyano group at the 5-position.

This guide will delve into the intricacies of each method, providing the necessary information for researchers to make an informed decision based on their specific laboratory capabilities, budget, and project timelines.

Method 1: Selective Hydrolysis of 2,5-Dicyano-3-methylpyridine

This synthetic pathway hinges on the differential reactivity of the two nitrile groups on the pyridine ring. The nitrile group at the 2-position is more susceptible to hydrolysis due to the electronic influence of the adjacent nitrogen atom.

Reaction Scheme

2,5-Dicyano-3-methylpyridine 2,5-Dicyano-3-methylpyridine This compound This compound 2,5-Dicyano-3-methylpyridine->this compound H2SO4, H2O Heat

Caption: Hydrolysis of 2,5-Dicyano-3-methylpyridine.

Experimental Protocol

Step 1: Synthesis of 2,5-Dicyano-3-methylpyridine (Precursor)

A common route to the dicyano precursor involves the ammoxidation of 3,5-lutidine. This is an industrial process and the precursor is often commercially available. For the purpose of this guide, we will assume the availability of 2,5-Dicyano-3-methylpyridine.

Step 2: Hydrolysis to this compound

  • To a solution of 2,5-Dicyano-3-methylpyridine (1.0 eq) in a suitable solvent such as a mixture of water and a co-solvent like ethanol, add a strong acid catalyst, for example, concentrated sulfuric acid (2.0-3.0 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction (typically after 4-8 hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a base, such as sodium hydroxide solution, to a pH of approximately 3-4. This will cause the product to precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices

The choice of a strong acid like sulfuric acid is crucial for protonating the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The controlled temperature and reaction time are optimized to favor the selective hydrolysis of the C2-nitrile over the C5-nitrile. The pH adjustment during workup is critical for the isolation of the carboxylic acid product, as it is least soluble at its isoelectric point.

Method 2: Oxidation of 5-Cyano-3-methyl-2-picoline

This method relies on the oxidation of the methyl group at the 2-position. The presence of the electron-withdrawing cyano group at the 5-position can make this oxidation more challenging compared to unsubstituted picolines.[1]

Reaction Scheme

5-Cyano-3-methyl-2-picoline 5-Cyano-3-methyl-2-picoline This compound This compound 5-Cyano-3-methyl-2-picoline->this compound Oxidizing Agent (e.g., KMnO4) Base, Heat

Caption: Oxidation of 5-Cyano-3-methyl-2-picoline.

Experimental Protocol

Step 1: Synthesis of 5-Cyano-3-methyl-2-picoline (Precursor)

The precursor, 5-Cyano-3-methyl-2-picoline, can be synthesized through various methods, including the Sandmeyer reaction from 2-amino-5-cyano-3-methylpyridine.[1][2][3][4] For this guide, we will assume its availability.

Step 2: Oxidation to this compound

  • Suspend 5-Cyano-3-methyl-2-picoline (1.0 eq) in an aqueous solution containing a base, such as sodium hydroxide or potassium carbonate.

  • Heat the mixture to an elevated temperature (e.g., 70-90 °C).

  • Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed. The disappearance of the purple color of the permanganate is also an indicator of reaction progress.

  • After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with a mineral acid, such as hydrochloric acid, to a pH of 3-4 to precipitate the carboxylic acid.

  • Filter the product, wash with cold water, and dry to obtain this compound.

Causality Behind Experimental Choices

The use of a strong oxidizing agent like potassium permanganate is necessary to convert the relatively unreactive methyl group to a carboxylic acid. The basic medium facilitates the oxidation process. The slow, portion-wise addition of the oxidant is a critical safety and control measure to manage the exothermic nature of the reaction. The final acidification step is essential for the isolation of the desired product.

Cost-Effectiveness and Performance Comparison

FeatureMethod 1: HydrolysisMethod 2: Oxidation
Starting Material Cost 2,5-Dicyano-3-methylpyridine can be more expensive and less readily available.5-Cyano-3-methyl-2-picoline may be more accessible and cost-effective.
Reagent Cost Utilizes common and inexpensive acids like sulfuric acid.Requires a strong oxidizing agent (e.g., KMnO₄), which can be more costly.
Reaction Conditions Generally requires heating to reflux.Requires careful temperature control due to the exothermic nature of the oxidation.
Yield Typically offers good to high yields with high selectivity.Yields can be variable and may be affected by over-oxidation or side reactions.
Workup and Purification Relatively straightforward workup involving neutralization and filtration.Involves filtration of MnO₂ and careful pH adjustment.
Safety Considerations Handling of concentrated strong acids requires caution.Use of strong oxidizing agents poses a significant safety hazard.
Environmental Impact Generates acidic waste that requires neutralization.Produces manganese dioxide waste, which needs proper disposal.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Method 1 (Hydrolysis) is often favored for its higher selectivity and potentially simpler workup procedure , leading to a purer product with fewer side reactions. However, the cost and availability of the starting material, 2,5-Dicyano-3-methylpyridine, can be a significant drawback. This method is well-suited for laboratory-scale syntheses where purity and predictability are of high importance.

Method 2 (Oxidation) presents a more cost-effective option in terms of the starting material . However, it requires more stringent control of reaction conditions to manage the exothermicity and to avoid potential side reactions. The handling of strong oxidizing agents also necessitates robust safety protocols. This route may be more amenable to larger-scale production where the cost of the starting material is a primary driver, provided that the necessary process safety and control measures are in place.

Ultimately, the choice between these two methods will depend on a careful evaluation of the specific needs of the project, including budget constraints, scale of synthesis, available equipment, and the desired purity of the final product.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Pyridine Carboxylic Acids in Drug Discovery

Substituted pyridine carboxylic acids represent a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2] Their remarkable versatility stems from the unique physicochemical properties conferred by the pyridine ring—an aromatic, electron-deficient heterocycle—and the ionizable carboxylic acid group. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the aromatic system allows for π-π stacking interactions with biological targets.[1] The carboxylic acid moiety provides a key interaction point through hydrogen bonding and ionic interactions, and its acidity can be modulated to fine-tune pharmacokinetic properties.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of substituted pyridine carboxylic acids, drawing upon experimental data from seminal studies. We will explore how strategic modifications to this scaffold influence its biological activity against a range of therapeutic targets, including enzymes, cancer cells, and bacteria. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles that govern the efficacy of this important class of molecules.

I. The Foundational Isomers: Picolinic, Nicotinic, and Isonicotinic Acids

The position of the carboxylic acid group on the pyridine ring defines the three fundamental isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid).[1][3] This seemingly simple structural variation has profound implications for the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets.

The choice of the core isomer is a critical first step in the design of a new therapeutic agent. For instance, isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment, highlighting the importance of the 4-substituted pyridine core in this context. Conversely, nicotinic acid (niacin) is a well-known lipid-lowering agent. The distinct biological activities of these isomers underscore the importance of the carboxylic acid's position in dictating the overall pharmacological profile.

II. Comparative Analysis of Biological Activities: A Data-Driven Approach

The true power of the pyridine carboxylic acid scaffold lies in the ability to modulate its activity through the introduction of various substituents at different positions on the pyridine ring. This section provides a comparative analysis of the SAR of substituted pyridine carboxylic acids against several key therapeutic targets, supported by experimental data.

A. Enzyme Inhibition: Targeting the Engine Room of Disease

Substituted pyridine carboxylic acids are particularly effective as enzyme inhibitors, with their structural features allowing for precise interactions within the active sites of various enzymes.

Histone demethylases are crucial regulators of gene expression, and their dysregulation is implicated in numerous cancers. Substituted pyridine-2-carboxylic acids have emerged as potent inhibitors of the Jumonji C (JmjC) domain-containing histone demethylases.

Compound IDSubstitution PatternTarget EnzymeIC50 (nM)Reference
1 4-((4-fluorobenzyl)oxy)-5-(pyridin-4-yl)picolinic acidJMJD2C<10Patent Data
2 4-((4-chlorobenzyl)oxy)-5-(pyridin-4-yl)picolinic acidJMJD2C15Patent Data
3 4-(benzyloxy)-5-(pyridin-4-yl)picolinic acidJMJD2C50Patent Data

Analysis of SAR:

  • The Pyridine-2-Carboxylic Acid Moiety: This is a critical feature for potent KDM inhibition, as it chelates the active site Fe(II) ion.

  • Substitution at the 4-Position: A bulky, hydrophobic group at the 4-position, such as a benzyloxy group, is essential for high-affinity binding. The presence of a fluorine or chlorine atom on the benzyl ring further enhances potency, likely through favorable interactions within a hydrophobic pocket of the enzyme.

  • Substitution at the 5-Position: A pyridin-4-yl group at this position contributes significantly to inhibitory activity, potentially through hydrogen bonding interactions with residues at the periphery of the active site.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

Compound IDSubstitution PatternTarget EnzymeIC50 (µM)Reference
4 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acidVEGFR-2>10[4]
5 1-(4-methoxyphenyl)-7-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acidVEGFR-2~5[4]

Analysis of SAR:

  • Core Scaffold: The pyrazolo[3,4-c]pyridine-3-carboxylic acid core serves as a rigid scaffold to present the substituents in the correct orientation for binding to the VEGFR-2 kinase domain.

  • Substitution at the 6-Position: The nature of the substituent at the 6-position significantly influences activity. While an iodophenyl group in compound 4 resulted in low activity, a simple phenyl group in compound 5 led to a notable increase in potency. This suggests that steric bulk and electronic properties at this position are critical for optimal interaction with the enzyme.

B. Anticancer Activity: A Multi-pronged Attack on Tumor Cells

Beyond specific enzyme inhibition, substituted pyridine carboxylic acids exhibit broad-spectrum anticancer activity by modulating various cellular pathways.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
6 Zinc complex of 2,3-pyridinedicarboxylic acidSMMC-7721 (Hepatocellular carcinoma)21.80[5],[6]
7 Copper complex of 2,3-pyridinedicarboxylic acidSMMC-7721 (Hepatocellular carcinoma)>50[5],[6]
8 4-(pyridin-4-yloxy)benzamide derivative with a 5-methylpyridazin-3(2H)-oneA549 (Lung carcinoma)1.03[7]
9 4-(pyridin-4-yloxy)benzamide derivative with a 5-methylpyridazin-3(2H)-oneHeLa (Cervical cancer)1.15[7]
10 4-(pyridin-4-yloxy)benzamide derivative with a 5-methylpyridazin-3(2H)-oneMCF-7 (Breast cancer)2.59[7]

Analysis of SAR:

  • Metal Complexes: The coordination of pyridine dicarboxylic acids to metal ions can enhance their anticancer activity.[5][6] In the case of SMMC-7721 cells, the zinc complex (6 ) was significantly more potent than the copper complex (7 ), suggesting that the nature of the metal center plays a crucial role in the cytotoxic mechanism.[5][6]

  • Complex Heterocyclic Systems: The incorporation of additional heterocyclic rings, as seen in compounds 8-10 , can lead to potent and broad-spectrum anticancer activity. The 4-(pyridin-4-yloxy)benzamide scaffold linked to a 5-methylpyridazin-3(2H)-one moiety demonstrates excellent activity against multiple cancer cell lines, indicating that this complex arrangement of aromatic and heterocyclic rings is favorable for interacting with key anticancer targets.

C. Antibacterial and Antitubercular Activity: Combating Infectious Diseases

The pyridine carboxylic acid scaffold has a long and successful history in the development of antibacterial and antitubercular agents.

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
11 Enoxacin (a pyridonecarboxylic acid)Escherichia coliPotent[3]
12 Enoxacin (a pyridonecarboxylic acid)Pseudomonas aeruginosaPotent[3]
13 Enoxacin (a pyridonecarboxylic acid)Staphylococcus aureusPotent[3]
14 Pyridine-2,6-dithiocarboxylic acidEscherichia coli16-32[8]

Analysis of SAR:

  • Pyridonecarboxylic Acids: The fusion of a pyridone ring with the carboxylic acid, as in enoxacin (11-13 ), is a well-established strategy for creating potent broad-spectrum antibiotics. The substituents at the 1, 6, and 7-positions of the naphthyridine core are critical for its antibacterial activity and spectrum.

  • Dithiocarboxylic Acids: The replacement of the carboxyl oxygen atoms with sulfur, as in pyridine-2,6-dithiocarboxylic acid (14 ), results in a potent metal chelator with significant antimicrobial properties.[8] This highlights the diverse mechanisms through which pyridine carboxylic acid derivatives can exert their antibacterial effects.

The isonicotinic acid hydrazide backbone is a privileged scaffold for antitubercular agents.

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
15 IsoniazidMycobacterium tuberculosis H37Rv0.5-1[2]
16 2-Isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamideMycobacterium tuberculosis H37Rv1-2[2]
17 N′-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazide (IP11)Mycobacterium tuberculosis H37Rv<0.2[9]
18 N′-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazide (IP11)INH-resistant M. tuberculosis0.78[9]

Analysis of SAR:

  • The Hydrazide Moiety: The hydrazide group is essential for the antitubercular activity of isoniazid and its derivatives. It is believed to be involved in the prodrug activation mechanism.

  • Lipophilicity: Increasing the lipophilicity of the molecule, as in compound 16 with its octylphenyl group, can maintain potent activity.

  • Complex Side Chains: The introduction of a complex side chain containing piperazine and cyclohexyl moieties, as in compound 17 , can lead to exceptionally potent antitubercular agents that are also effective against isoniazid-resistant strains (18 ). This suggests that these modifications may lead to compounds that have alternative mechanisms of action or are less susceptible to resistance mechanisms.

III. Experimental Design and Rationale: A Glimpse into the Drug Discovery Process

The development of potent and selective substituted pyridine carboxylic acid derivatives is an iterative process that relies on a suite of well-designed experiments. The choice of assays is dictated by the therapeutic target and the desired pharmacological profile.

A. Key Experimental Protocols

This assay is a highly sensitive and robust method for measuring the activity of histone demethylases in a high-throughput format.

  • Principle: The assay measures the demethylation of a biotinylated histone peptide substrate. A europium-labeled antibody specific for the methylated state of the substrate and a streptavidin-conjugated acceptor fluorophore are used. When the substrate is methylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal. Demethylation by the enzyme disrupts this interaction, leading to a decrease in the FRET signal.

  • Experimental Workflow:

    G A 1. Dispense KDM Enzyme, Substrate, and Inhibitor B 2. Incubate to Allow Demethylation A->B Reaction Initiation C 3. Add Detection Reagents (Antibody and Acceptor) B->C Reaction Quenching D 4. Incubate to Allow Antibody Binding C->D Binding Equilibrium E 5. Read TR-FRET Signal D->E Signal Detection

  • Causality Behind Experimental Choices: TR-FRET is chosen for its high signal-to-noise ratio, low background, and homogeneous format, which minimizes pipetting steps and is amenable to automation for high-throughput screening of large compound libraries.

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Experimental Workflow:

    G A 1. Prepare Serial Dilutions of Compound B 2. Inoculate with Bacterial Suspension A->B Inoculation C 3. Incubate at Optimal Growth Temperature B->C Bacterial Growth D 4. Visually Assess for Turbidity C->D Endpoint Reading E 5. Determine MIC D->E Data Analysis

    Caption: Broth microdilution workflow for MIC determination.

  • Causality Behind Experimental Choices: This method is chosen for its quantitative nature, reproducibility, and the ability to test multiple compounds and bacterial strains simultaneously. It provides a standardized measure of a compound's potency, which is essential for comparing different derivatives and for guiding further development.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength.

  • Experimental Workflow:

    G A 1. Seed Cells and Treat with Compound B 2. Add MTT Reagent and Incubate A->B Metabolic Activity C 3. Solubilize Formazan Crystals B->C Product Solubilization D 4. Measure Absorbance C->D Signal Quantification E 5. Calculate Cell Viability D->E Data Analysis

    Caption: MTT assay workflow for cytotoxicity assessment.

  • Causality Behind Experimental Choices: The MTT assay is a widely used and well-validated method for assessing the cytotoxic potential of new compounds. It is relatively simple, inexpensive, and can be performed in a high-throughput format. This assay is crucial for determining the therapeutic index of a compound (the ratio of its cytotoxic concentration to its effective concentration).

B. Rationale for Synthetic Chemistry Choices

The synthesis of substituted pyridine carboxylic acids often involves multi-step sequences that allow for the precise installation of desired functional groups. Common synthetic strategies include:

  • Cross-coupling reactions: Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are frequently used to introduce aryl or heteroaryl substituents onto the pyridine ring.

  • Nucleophilic aromatic substitution (SNAr): This is a common method for introducing nucleophiles, such as amines or alkoxides, at positions activated by electron-withdrawing groups.

  • Functional group interconversions: Standard organic transformations are used to modify existing functional groups, such as the reduction of a nitro group to an amine or the oxidation of an alkyl group to a carboxylic acid.

The choice of synthetic route is guided by the desired substitution pattern, the availability of starting materials, and the need for a scalable and efficient process.

IV. Future Directions and Emerging Trends

The field of substituted pyridine carboxylic acids is continually evolving, with several exciting areas of research emerging:

  • Targeting Novel Biological Pathways: Researchers are exploring the potential of these compounds to modulate a wider range of biological targets, including protein-protein interactions and epigenetic readers.

  • Development of Covalent Inhibitors: The design of pyridine carboxylic acid derivatives that can form a covalent bond with their target protein is a promising strategy for achieving enhanced potency and duration of action.

  • Application of Machine Learning and AI: Computational approaches are being increasingly used to predict the biological activity of virtual libraries of substituted pyridine carboxylic acids, accelerating the discovery of new lead compounds.

  • Improved Drug Delivery Systems: The formulation of pyridine carboxylic acid-based drugs into novel delivery systems, such as nanoparticles, is being investigated to improve their pharmacokinetic properties and reduce off-target toxicity.

V. Conclusion

The substituted pyridine carboxylic acid scaffold is a remarkably versatile and privileged structure in drug discovery. Its inherent properties, combined with the ability to fine-tune its activity through targeted substitutions, have led to the development of a wide range of clinically successful drugs. A thorough understanding of the structure-activity relationships, guided by robust experimental data and a rational approach to chemical synthesis, is paramount for the continued success of this important class of therapeutic agents. As our understanding of disease biology deepens and new technologies emerge, the potential for discovering novel and effective drugs based on the substituted pyridine carboxylic acid scaffold remains immense.

References

A Comparative Guide to the Analytical Validation for Quantifying 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-Cyano-3-methylpyridine-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, validation, and implementation, ensuring the generation of robust and reliable data in a regulated environment. The principles and protocols herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound with potential significance in pharmaceutical development and chemical synthesis.[6][7][8] Accurate and precise quantification of this analyte is paramount for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements. The selection of an appropriate analytical method is a critical first step that influences the entire validation process and the ultimate reliability of the data generated.

This guide will compare two of the most common and powerful analytical techniques for the quantification of organic acids in pharmaceutical matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Techniques

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection based on mass-to-charge ratio.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural confirmation and can distinguish the analyte from isobaric interferences.
Sensitivity Lower; typically in the microgram to nanogram per mL range.Higher; capable of picogram to femtogram per mL level detection.
Matrix Effects Less prone to signal suppression or enhancement from matrix components.Can be significantly affected by ion suppression, requiring careful method development.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial investment and requires more specialized expertise for operation and maintenance.
Validation Follows standard ICH Q2(R1) guidelines.Requires adherence to both ICH Q2(R1) and specific bioanalytical guidance from bodies like the FDA.[1][3]

Expert Insight: For early-stage process development or analysis of bulk drug substances where the analyte concentration is high and the matrix is relatively clean, HPLC-UV can be a cost-effective and reliable choice. However, for bioanalytical studies (e.g., in plasma or urine) or for the detection of low-level impurities, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[9][10]

Recommended Method: LC-MS/MS for Superior Sensitivity and Selectivity

Given the increasing demand for highly sensitive and specific analytical methods in pharmaceutical development, this guide will focus on the validation of an LC-MS/MS method for the quantification of this compound.

Experimental Protocol: LC-MS/MS Method

This protocol outlines a robust LC-MS/MS method for the quantification of this compound in a biological matrix, such as human plasma.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 5-Cyano-3-(methyl-d3)-pyridine-2-carboxylic acid

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Human plasma (with appropriate anticoagulant)

3.1.2. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the SIL-IS working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

3.1.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System UPLC/UHPLC system
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 163.0 -> 145.0 (hypothetical)
MRM Transition (SIL-IS) m/z 166.0 -> 148.0 (hypothetical)
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Note: The specific MRM transitions should be optimized by infusing a standard solution of the analyte and its SIL-IS into the mass spectrometer.[11]

Visualizing the Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Injection Supernatant->Inject UPLC UPLC Separation Inject->UPLC MSMS MS/MS Detection UPLC->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the LC-MS/MS analysis of this compound.

Analytical Method Validation: A Step-by-Step Guide

The validation of the LC-MS/MS method must be performed in accordance with ICH Q2(R1) and FDA guidelines to ensure the reliability of the generated data.[1][4][12]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.[4]

  • Experimental Protocol:

    • Analyze six different blank plasma lots to assess for interferences at the retention time of the analyte and SIL-IS.

    • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the SIL-IS.

  • Acceptance Criteria:

    • No significant interference peaks should be observed at the retention time of the analyte or SIL-IS in the blank samples.

    • The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the SIL-IS response.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4]

  • Experimental Protocol:

    • Prepare a series of at least six non-zero calibration standards by spiking blank plasma with known concentrations of the analyte.

    • Analyze the calibration standards and plot the peak area ratio (analyte/SIL-IS) versus the nominal concentration.

    • Perform a linear regression analysis with a 1/x² weighting.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.000.9595.0
2.502.60104.0
10.09.8098.0
50.051.5103.0
25024598.0
500505101.0
Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true value, while precision is the degree of scatter between a series of measurements.

  • Experimental Protocol:

    • Prepare quality control (QC) samples at four concentration levels: LLOQ, low, mid, and high.

    • Analyze six replicates of each QC level on three separate days (inter-day precision and accuracy).

  • Acceptance Criteria:

    • The mean accuracy at each QC level should be within ±15% of the nominal value (±20% for LLOQ).

    • The precision (%CV) at each QC level should not exceed 15% (20% for LLOQ).

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.001.05105.08.5
Low3.002.9096.76.2
Mid100102102.04.8
High40039598.85.5
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

The LOQ is established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

  • Experimental Protocol:

    • Vary key method parameters such as column temperature (± 2°C), mobile phase composition (± 2%), and flow rate (± 0.02 mL/min).

    • Analyze low and high QC samples under these varied conditions.

  • Acceptance Criteria:

    • The results should remain within the acceptance criteria for accuracy and precision.

Visualizing the Validation Process

Analytical_Method_Validation cluster_core Core Validation Parameters cluster_additional Additional Parameters Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy LOQ Limit of Quantitation Accuracy->LOQ Accuracy->Validated_Method Precision Precision Precision->LOQ Precision->Validated_Method LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method Stability Stability Stability->Validated_Method Method_Development Method Development Validation_Protocol Validation Protocol Method_Development->Validation_Protocol Validation_Protocol->Specificity Validation_Protocol->Linearity Validation_Protocol->Accuracy Validation_Protocol->Precision Validation_Protocol->LOQ Validation_Protocol->Robustness Validation_Protocol->Stability

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their application but critically, in their disposal. 5-Cyano-3-methylpyridine-2-carboxylic acid is a heterocyclic compound whose structure presents a trifecta of disposal challenges: the inherent biological activity of a pyridine ring, the acute toxicity risks of a nitrile (cyano) group, and the reactivity of a carboxylic acid. This guide provides a comprehensive, step-by-step operational plan for the proper and safe disposal of this compound. The procedures outlined here are designed to protect laboratory personnel, ensure environmental compliance, and maintain the integrity of our research operations by mitigating risk at every stage of the waste lifecycle.

Hazard Identification and Inherent Risks

A complete understanding of the molecule's hazards is the foundation of safe disposal. The potential risks are not derived from a single functional group, but from their combined chemical properties.

GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements[1]:

  • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Causality of Hazards:

  • Pyridine Moiety: The pyridine ring is a common feature in many biologically active compounds. Pyridine and its derivatives are generally considered hazardous substances, known to be harmful and irritants[2][3].

  • Nitrile (Cyano) Group: This functional group presents the most acute risk. Nitriles can be toxic, and under certain conditions (e.g., reaction with strong acids or high heat), they can potentially hydrolyze or decompose to release highly toxic hydrogen cyanide (HCN) gas.

  • Carboxylic Acid Group: This group imparts acidic properties to the molecule, meaning it will react with bases. While it can be neutralized, its presence complicates any in-lab treatment attempts due to its proximity to the nitrile group.

Data Summary Table: Critical Safety Information
PropertyValueSource / Comment
Chemical Name This compoundIUPAC
Molecular Formula C₈H₆N₂O₂PubChem[1]
CAS Number 1262860-49-0PubChem[1]
GHS Pictograms WarningPubChem[1]
Hazard Statements H302, H312, H332, H315, H319PubChem[1]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye IrritantPubChem[1]
Incompatibilities Strong oxidizers, strong acids, strong basesGeneral Chemical Principles[4]

Mandatory Personal Protective Equipment (PPE)

Given the compound's multiple routes of toxicity and irritant properties, a comprehensive PPE protocol is non-negotiable. All handling and disposal preparation must occur within a certified chemical fume hood.

  • Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required to protect against splashes and potential vapor exposure[5].

  • Hand Protection: Double-gloving is mandatory. An inner nitrile glove can be worn for dexterity, with a chemically resistant outer glove (e.g., butyl rubber) that offers superior protection against pyridine-based compounds[4]. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. For handling larger quantities or cleaning spills, a chemically resistant apron is also recommended.

  • Respiratory Protection: While all work should be in a fume hood, if exposure limits are exceeded during a spill or emergency, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is necessary[6].

Step-by-Step Disposal Protocol

The guiding principle for disposal is that no attempt should be made to neutralize or treat this chemical waste in the laboratory . The risk of an uncontrolled reaction or the release of HCN is too great. The only safe and compliant method is collection for professional disposal.

Step 1: Waste Segregation and Identification

Proper segregation at the point of generation is critical to prevent accidental mixing and to ensure compliant disposal.

  • Solid Waste: Collect unused or expired solid this compound, along with any contaminated weigh boats, spatulas, or wipes, in a dedicated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled liquid hazardous waste container. Do not mix with other solvent streams unless explicitly permitted by your institution's EHS office.

  • Contaminated PPE: All disposable PPE used while handling the compound (gloves, bench paper, etc.) must be disposed of as solid hazardous waste[2].

Step 2: Container Selection and Labeling
  • Container Type: Use high-density polyethylene (HDPE) or glass containers for liquid waste, ensuring they have a secure, leak-proof cap. Solid waste should be collected in a sturdy, sealable container or a designated hazardous waste bag[2][4].

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of generation

    • Relevant hazard pictograms (e.g., exclamation mark for irritant/harmful)

Step 3: In-Lab Storage
  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the lab.

  • The storage area must be well-ventilated and away from sources of heat or ignition[4].

  • Crucially, ensure the container is stored in secondary containment to control any potential leaks.

  • Store this waste stream segregated from incompatible materials, particularly strong acids and bases[4].

Step 4: Arranging Final Disposal
  • Once the container is full or is no longer being used, arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[7].

  • The most common and appropriate final disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products[3]. This ensures the complete destruction of the organic molecule to carbon dioxide, water, and nitrogen oxides.

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated by the fume hood.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent[2].

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Materials: All materials used for cleanup, including absorbents and wipes, must be collected and disposed of as hazardous waste[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe handling and disposal of waste generated from this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal start Begin Work with 5-Cyano-3-methylpyridine- 2-carboxylic acid ppe Step 1: Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) Work in Fume Hood start->ppe waste_gen Step 2: Waste is Generated ppe->waste_gen solid Solid Waste (Unused chemical, contaminated labware) waste_gen->solid Solid liquid Liquid Waste (Solutions containing the compound) waste_gen->liquid Liquid ppe_waste Contaminated PPE (Gloves, wipes) waste_gen->ppe_waste PPE container Step 3: Select Appropriate, Labeled Hazardous Waste Container solid->container liquid->container ppe_waste->container storage Step 4: Store in Designated, Secure Satellite Accumulation Area with Secondary Containment container->storage ehs Step 5: Arrange Pickup via Institutional EHS or Licensed Contractor storage->ehs incineration Final Destination: High-Temperature Incineration ehs->incineration

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Cyano-3-methylpyridine-2-carboxylic Acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the promise of discovery must always be anchored by an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of this compound, ensuring that your research is not only groundbreaking but also fundamentally secure. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects you, your colleagues, and your work.

The inherent reactivity of pyridine carboxylic acids, combined with the presence of a nitrile group, necessitates a rigorous and proactive approach to personal protection. This guide is structured to provide a clear, logical pathway for risk assessment and the implementation of appropriate safety measures at every stage of your workflow, from initial material handling to final disposal.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with this compound is the critical first step in establishing a safe handling protocol. Based on GHS classifications for the compound and data from structurally similar pyridine derivatives, the primary hazards are as follows:

  • Acute Toxicity : The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation : Direct contact is expected to cause skin irritation.[1]

  • Serious Eye Irritation : This compound is a serious eye irritant.[1]

  • Respiratory Irritation : As a fine powder, the dust may cause respiratory tract irritation.[2]

Given these hazards, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The causality is clear: the potential for systemic toxicity via multiple exposure routes, coupled with localized irritation, requires comprehensive barrier protection.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a passive checklist but an active risk mitigation strategy. The equipment specified below is the minimum required for any manipulation of solid this compound.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or ANSI Z87.1)Protects against dust particles and accidental splashes. The "serious eye irritation" classification demands robust, fully enclosing protection.[1][3]
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)Prevents skin contact, a primary route of exposure and cause of irritation.[2] Always inspect gloves for integrity before use and dispose of them properly after handling.
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from contamination by dust or spills.[4] For larger quantities, consider impervious clothing or a disposable coverall.
Respiratory Protection N95-rated dust mask or a half-mask respirator with a particulate filterEssential for weighing and transferring solid material to prevent inhalation of fine particles, which can cause respiratory irritation.[2] This is to be used within a chemical fume hood.

This tiered defense system is self-validating; each component addresses a specific hazard identified in the initial risk assessment, ensuring no route of exposure is overlooked.

Operational and Handling Plan: A Step-by-Step Protocol

Adherence to a standardized workflow is paramount for minimizing exposure and preventing accidents.

Designated Work Area
  • All manipulations involving this compound must be conducted within a certified chemical fume hood to control airborne dust and vapors.[4]

  • Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]

Step-by-Step Handling Procedure
  • Preparation : Before bringing the chemical into the work area, ensure all necessary PPE is donned correctly. Prepare all equipment (spatulas, weigh boats, glassware) and have waste containers properly labeled and within reach.

  • Weighing the Compound :

    • Perform this task in a fume hood, preferably on a marble balance table to minimize vibrations.

    • Use a disposable weigh boat.

    • Open the container slowly to avoid creating airborne dust.

    • Use a clean spatula to carefully transfer the desired amount. Avoid tapping or shaking the container.

    • Close the primary container immediately after weighing.

  • Dissolution :

    • Add the weighed solid to the solvent in your reaction vessel within the fume hood.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

  • Post-Handling :

    • Wipe down the spatula and work surface with a damp cloth or towel to collect any residual dust. Dispose of the cleaning material as contaminated waste.

    • Carefully doff PPE, starting with gloves, followed by the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[4]

Workflow Visualization

The following diagram illustrates the logical flow for safe handling operations.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Don PPE (Goggles, Gloves, Lab Coat, Respirator) Area 2. Prepare Fume Hood (Verify Airflow, Gather Equipment) Prep->Area Weigh 3. Weigh Compound (Minimize Dust Generation) Area->Weigh Begin Handling Transfer 4. Transfer & Dissolve (Controlled Addition to Solvent) Weigh->Transfer Decon 5. Decontaminate Workspace (Wipe Surfaces, Clean Equipment) Transfer->Decon Complete Handling Waste 6. Segregate Waste (Solid, Liquid, Contaminated PPE) Decon->Waste Doff 7. Doff PPE & Wash Hands Waste->Doff

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.